Ifetroban
Description
This compound has been used in trials studying the treatment of Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse, among others.
This compound is an orally bioavailable thromboxane (TxA2) and prostaglandin H2 (PGH2) (TP) receptor antagonist, with anti-thrombotic, anti-hypertensive, anti-asthmatic and potential anti-metastatic activities. Upon administration, this compound targets and binds to TxA2 and PGH2 receptors, thereby preventing the activity of both TxA2 and PGH2 and disrupting their downstream signaling pathways. This prevents platelet activation, aggregation and thrombosis. It also prevents vascular constriction and causes vasodilation. In addition, as cancer cells use platelets to metastasize to different parts of the body, this compound can reduce the stickiness of the platelets and prevent metastasis. TxA2 causes vascular contraction and platelet activation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
thromboxane receptor antagonist; structure given in first source; a 7-oxabicyclo(2.2.1)heptane derivative
See also: this compound Sodium (active moiety of).
Properties
IUPAC Name |
3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRUNPUJIUXSE-DXKRWKNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869931 | |
| Record name | Ifetroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143443-90-7 | |
| Record name | Ifetroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ifetroban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ifetroban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ifetroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFETROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ifetroban and the Thromboxane Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor, a key player in a diverse range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the intricate signaling pathways modulated by the thromboxane receptor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data, experimental methodologies, and the underlying molecular interactions. By presenting quantitative data in structured tables and illustrating complex pathways and workflows with detailed diagrams, this guide aims to be an essential resource for those investigating the therapeutic potential of targeting the thromboxane signaling axis.
Introduction to this compound
This compound is an orally bioavailable compound that acts as a competitive antagonist at the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptors, collectively known as TP receptors.[1] By blocking these receptors, this compound effectively inhibits the downstream signaling cascades initiated by their endogenous ligands, primarily TXA2.[1] This antagonism translates into a range of pharmacological effects, including anti-platelet, anti-thrombotic, and anti-vasoconstrictive activities.[1][2] Preclinical and clinical investigations have explored the therapeutic potential of this compound in a variety of conditions, including cardiovascular diseases, respiratory disorders, and, more recently, Duchenne muscular dystrophy (DMD).[1]
The Thromboxane Receptor Signaling Pathway
The thromboxane receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like TXA2 or the stable analog U46619, initiates a complex network of intracellular signaling events. These pathways are central to processes such as platelet aggregation, vasoconstriction, and cellular proliferation. The primary signaling cascades are mediated by the coupling of the TP receptor to various G proteins, predominantly Gq and G13.
Caption: Thromboxane Receptor Signaling Pathway.
Gq-Mediated Pathway
Activation of the TP receptor leads to the coupling and activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, are critical events in platelet activation and smooth muscle contraction.
G13-Mediated Pathway
The TP receptor also couples to the G13 alpha subunit. Activated G13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This pathway is a key contributor to the vasoconstrictor effects of TXA2.
Quantitative Data on this compound
A critical aspect of understanding the pharmacological profile of this compound is the quantitative assessment of its binding affinity, in vitro and in vivo efficacy, and pharmacokinetic properties.
Binding Affinity and In Vitro Potency
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Species/System | Agonist | Effect | Quantitative Data | Reference |
| Platelet Adhesion | Human Platelets + TNBC cells | U46619 | Inhibition of platelet-tumor cell adhesion | ~50% reduction | |
| Vasoconstriction | Isolated coronary arteries (mdx mice) | U-46619 | Reversal of vasoconstriction | Significant reduction | |
| Survival | mdx/utrn double knockout mice | - | Improved survival | 100% (this compound) vs. 60% (Vehicle) | |
| Survival | mdx/mTR double knockout mice | - | Improved survival | 100% (this compound) vs. 43% (Vehicle) | |
| Survival | delta-sarcoglycan knockout mice | - | Improved survival | 100% (this compound) vs. 90% (Vehicle) |
Pharmacokinetics
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While a comprehensive table of pharmacokinetic parameters for this compound in healthy human volunteers is not publicly available, clinical trial data provide some insights.
Table 2: Clinical Trial Data for this compound in Duchenne Muscular Dystrophy (FIGHT DMD Trial)
| Parameter | Placebo (n=11) | Low-Dose this compound (100 mg/day, n=12) | High-Dose this compound (300 mg/day, n=18) | Natural History Cohort (n=24) | Reference |
| Change in LVEF from Baseline | -1.5% (±3.3) | - | +1.8% (±5.4) | -3.6% (±4.1) |
LVEF: Left Ventricular Ejection Fraction
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and the thromboxane receptor signaling pathway.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Caption: Workflow for Platelet Aggregation Assay.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by re-centrifuging the remaining blood at a higher speed).
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of a TP receptor agonist, such as U46619.
-
Data Acquisition: Monitor the change in light transmittance through the PRP suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Determine the maximum aggregation percentage for each concentration of this compound. Calculate the percentage inhibition relative to the vehicle control and plot a concentration-response curve to determine the IC50 value.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the thromboxane signaling pathway, such as phosphorylated forms of downstream kinases.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., platelets, smooth muscle cells) and treat them with a TP receptor agonist in the presence or absence of this compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-PKC).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of free intracellular calcium ([Ca²⁺]i) following receptor activation.
Methodology:
-
Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader or a fluorescence microscope.
-
Compound Addition: Add this compound or vehicle control to the cells.
-
Agonist Stimulation: Stimulate the cells with a TP receptor agonist.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium mobilization. The inhibitory effect of this compound can be assessed by comparing the response in its presence to the control.
RhoA Activation Assay
This assay specifically measures the amount of active, GTP-bound RhoA in a cell lysate.
Caption: Workflow for RhoA Activation Assay.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for Western blotting and lyse them in a specific buffer that preserves the GTP-bound state of RhoA.
-
Affinity Precipitation (Pull-down): Incubate the cell lysates with beads coupled to a protein that specifically binds to the active (GTP-bound) form of RhoA, such as the Rho-binding domain (RBD) of Rhotekin.
-
Washing: Wash the beads to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the amount of RhoA by Western blotting using an anti-RhoA antibody. An increase in the amount of pulled-down RhoA indicates its activation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane receptor. Its ability to block the diverse signaling pathways downstream of TP receptor activation underscores its therapeutic potential in a range of diseases characterized by excessive platelet activation, vasoconstriction, and inflammation. The data summarized in this guide, from preclinical models to clinical trials, provide a strong rationale for the continued investigation of this compound. The detailed experimental protocols offered herein serve as a valuable resource for researchers aiming to further elucidate the role of the thromboxane signaling pathway in health and disease and to explore the full therapeutic utility of TP receptor antagonism. As our understanding of the intricate roles of thromboxane signaling continues to evolve, this compound remains a critical tool and a promising therapeutic candidate.
References
Ifetroban for Duchenne Muscular Dystrophy Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Cardiomyopathy is a leading cause of mortality in patients with DMD, creating a critical unmet medical need for targeted cardiac therapies.[1][2] Ifetroban, a potent and selective thromboxane-prostanoid receptor (TPr) antagonist, has emerged as a promising therapeutic candidate to mitigate the cardiac complications associated with DMD.[3] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for DMD-associated cardiomyopathy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Preclinical Evidence
This compound exerts its therapeutic effect by blocking the thromboxane-prostanoid receptor (TPr), which is implicated in pathways leading to inflammation, fibrosis, and vasoconstriction. Activation of TPr in cardiomyocytes increases intracellular calcium transients, which can contribute to arrhythmias and pro-fibrotic signaling. Preclinical studies in various mouse models of muscular dystrophy have demonstrated the potential of this compound to ameliorate the cardiac phenotype.
Preclinical Studies Data Summary
| Mouse Model | Treatment | Key Findings | Reference |
| mdx/utrn double knockout (DKO) | This compound (25 mg/kg/day in drinking water) from 3 to 10 weeks of age | - Improved survival to 100% (vs. 60% in vehicle-treated) - Increased stroke volume and cardiac index | |
| 2nd gen mdx/mTR double knockout | This compound (25 mg/kg/day in drinking water) for 6 months | - Improved 6-month survival to 100% (vs. 43% in vehicle-treated) - Increased 3-month cardiac index (primarily due to increased stroke volume) | |
| delta-sarcoglycan (dSG) knockout | This compound (25 mg/kg/day in drinking water) for 6 months | - Improved survival to 100% (vs. 90% in vehicle-treated) - Normalized ejection fraction and fractional shortening - Reduced cardiac fibrosis - Normalized cardiac expression of claudin-5 and neuronal nitric oxide synthase proteins | |
| Young mdx mice | This compound | - Reversed enhanced coronary arterial vasoconstriction in response to TPr activation |
Thromboxane-Prostanoid Receptor (TPr) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the thromboxane-prostanoid receptor and the point of intervention for this compound.
Clinical Development: The FIGHT DMD Trial
The promising preclinical results led to the initiation of the FIGHT DMD trial, a Phase 2 clinical study to evaluate the efficacy and safety of this compound in patients with DMD-associated cardiomyopathy.
FIGHT DMD Trial: Study Design and Key Parameters
| Parameter | Description |
| Clinical Trial Identifier | NCT03340675 |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Duration | 12 months |
| Primary Endpoint | Change in Left Ventricular Ejection Fraction (LVEF) |
| Patient Population | 41 male patients with Duchenne muscular dystrophy, aged 7 years and older |
| Treatment Arms | - Placebo (n=11) - this compound Low Dose (100 mg or 150 mg daily) (n=12) - this compound High Dose (300 mg daily) (n=18) |
| Additional Cohort | Matched natural history cohort (n=24) |
FIGHT DMD Trial: Efficacy Results
| Group | Baseline LVEF (Mean ± SD) | 12-Month Change in LVEF (Mean ± SD) | Overall Improvement vs. Placebo | Overall Improvement vs. Natural History |
| This compound High Dose (300 mg) | Not Reported | +1.8% (±5.4) | 3.3% | 5.4% |
| Placebo | Not Reported | -1.5% (±3.3) | - | - |
| Natural History Controls | Not Reported | -3.6% (±4.1) | - | - |
Data presented at the 2025 Muscular Dystrophy Association (MDA) Clinical & Scientific Conference.
FIGHT DMD Clinical Trial Workflow
The following diagram outlines the workflow of the FIGHT DMD clinical trial.
References
Preclinical Profile of Ifetroban: A Thromboxane Receptor Antagonist for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. One such promising target is the thromboxane-prostanoid receptor (TPr), a G protein-coupled receptor implicated in a range of pathophysiological processes in the cardiovascular system, including inflammation, vasoconstriction, and fibrosis.[1] Ifetroban is a potent and selective antagonist of the TPr.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in the context of heart failure, with a particular focus on the cardiomyopathy associated with Duchenne Muscular Dystrophy (DMD), a condition characterized by progressive cardiac dysfunction.[3][4][5] The data presented herein summarizes the key findings related to this compound's efficacy in animal models, details the experimental protocols utilized in these seminal studies, and elucidates the underlying signaling pathways through which this compound exerts its cardioprotective effects.
Core Efficacy Data in Preclinical Models of Heart Failure
Preclinical investigations have consistently demonstrated the therapeutic potential of this compound in mitigating the progression of heart failure in various mouse models of muscular dystrophy, which present with a severe cardiomyopathy phenotype. These studies have reported significant improvements in survival, cardiac function, and a reduction in adverse cardiac remodeling.
Survival and Cardiac Function
Oral administration of this compound has been shown to dramatically improve survival rates in multiple, genetically distinct mouse models of muscular dystrophy-associated cardiomyopathy. Concurrently, this compound treatment led to significant enhancements in cardiac function as measured by echocardiography. Key parameters such as cardiac output, ejection fraction, and fractional shortening were notably improved in treated animals compared to their untreated counterparts.
Table 1: Survival Rates in Mouse Models of Muscular Dystrophy with this compound Treatment
| Animal Model | Treatment Group | Survival Rate (%) | Study Duration |
| mdx/utrn double knockout | Vehicle | 60 | 10 weeks |
| This compound | 100 | 10 weeks | |
| mdx/mTR double knockout | Vehicle | 43 | 6 months |
| This compound | 100 | 6 months | |
| delta-sarcoglycan knockout | Vehicle | 90 | 6 months |
| This compound | 100 | 6 months | |
| Data sourced from West et al., 2019. |
Table 2: Echocardiographic Parameters in Mouse Models of Muscular Dystrophy with this compound Treatment
| Animal Model | Treatment Group | Cardiac Output (mL/min) | Ejection Fraction (%) | Fractional Shortening (%) |
| mdx/utrn double knockout | Vehicle | 12.5 ± 1.1 | - | - |
| This compound | 16.8 ± 1.2 | - | - | |
| mdx/mTR double knockout | Vehicle | 10.9 ± 0.9 | - | - |
| This compound | 14.7 ± 1.0 | - | - | |
| delta-sarcoglycan knockout | Vehicle | - | 45.2 ± 3.1 | 22.1 ± 1.9 |
| This compound | - | 60.1 ± 2.5 | 32.4 ± 1.7 | |
| Statistically significant difference compared to the vehicle group. Data presented as mean ± SEM. Sourced from West et al., 2019. |
Attenuation of Cardiac Fibrosis
A hallmark of pathological cardiac remodeling in heart failure is the excessive deposition of extracellular matrix proteins, leading to fibrosis. Preclinical studies have demonstrated that this compound treatment significantly reduces cardiac fibrosis in mouse models of muscular dystrophy-associated cardiomyopathy. This anti-fibrotic effect is a key component of this compound's mechanism of action and contributes to the observed improvements in cardiac function. Furthermore, this compound has been shown to normalize the cardiac expression of multiple signature genes associated with Duchenne Muscular Dystrophy.
Experimental Protocols
The preclinical efficacy of this compound has been established through a series of well-defined experiments. The following sections detail the methodologies employed in these pivotal studies.
Animal Models
The primary models used to investigate this compound's effects on cardiomyopathy were three distinct mouse strains that recapitulate the cardiac phenotype of muscular dystrophy:
-
mdx/utrn double knockout mice: A model of severe Duchenne Muscular Dystrophy.
-
mdx/mTR double knockout mice: A second-generation model of Duchenne Muscular Dystrophy with shortened telomeres.
-
delta-sarcoglycan knockout mice: A model for limb-girdle muscular dystrophy.
Drug Administration
In these studies, this compound was administered orally via the drinking water at a dose of 25 mg/kg per day. Treatment was initiated at the time of weaning and continued for the duration of the study, which was either 10 weeks or 6 months depending on the animal model.
Assessment of Cardiac Function
Cardiac function was assessed non-invasively using high-resolution echocardiography. Standardized protocols were employed to obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles. From these images, key parameters of cardiac function, including left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), were measured. These measurements were then used to calculate ejection fraction (EF) and fractional shortening (FS) as indices of systolic function. Cardiac output was also determined from these measurements.
Quantification of Cardiac Fibrosis
The extent of cardiac fibrosis was determined through histological analysis of heart tissue sections. The most commonly employed method was Picrosirius red staining, which specifically stains collagen fibers. Stained sections were then imaged, and the fibrotic area was quantified using image analysis software. The percentage of the total myocardial area occupied by fibrosis was calculated to provide a quantitative measure of the anti-fibrotic effect of this compound.
Signaling Pathways and Mechanism of Action
This compound's cardioprotective effects are mediated through its antagonism of the thromboxane-prostanoid receptor (TPr). In the context of heart failure, particularly in conditions associated with oxidative stress like DMD, there is an increased production of TPr ligands, most notably thromboxane A2 (TXA2) and F2-isoprostanes. F2-isoprostanes are products of free radical-catalyzed peroxidation of arachidonic acid and are considered reliable markers of oxidative stress.
Activation of the TPr, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of calcium into the cytoplasm. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to pathological cardiac remodeling, including cardiomyocyte death and the activation of pro-fibrotic signaling pathways.
This compound acts by competitively binding to the TPr, thereby preventing its activation by endogenous ligands. This blockade of the initial step in the signaling cascade effectively inhibits the downstream pathological effects, leading to a reduction in cardiac fibrosis, improved cardiomyocyte survival, and ultimately, the preservation of cardiac function.
Caption: this compound's mechanism of action in heart failure.
Caption: Experimental workflow for preclinical studies of this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for heart failure, particularly in the context of diseases with a significant inflammatory and oxidative stress component like Duchenne Muscular Dystrophy. The consistent findings of improved survival, enhanced cardiac function, and reduced cardiac fibrosis across multiple animal models underscore the potential of TPr antagonism as a viable strategy for treating cardiomyopathy. The detailed experimental protocols and the elucidation of the underlying signaling pathways provide a solid foundation for the ongoing clinical investigation of this compound and for the future development of drugs targeting this pathway.
References
- 1. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of the Thromboxane‐Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the Thromboxane-Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ifetroban's Effect on Platelet Aggregation and Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] By blocking this key receptor, this compound interferes with the signaling pathways that lead to platelet activation, aggregation, and thrombosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound's effects on platelet function and thrombosis.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and thrombosis.[2] Produced by activated platelets, TXA2 binds to TP receptors on the surface of platelets and vascular smooth muscle cells. This binding initiates a signaling cascade that results in platelet shape change, degranulation, and aggregation, as well as vasoconstriction.[3]
This compound acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and its precursors, such as prostaglandin H2 (PGH2).[1] This blockade disrupts the downstream signaling events, thereby inhibiting platelet activation and aggregation and promoting vasodilation.
Signaling Pathway of Thromboxane A2 Receptor and Inhibition by this compound
Figure 1. Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The efficacy of this compound in inhibiting platelet aggregation and thrombosis has been quantified in various preclinical and clinical studies.
In Vitro Inhibition of Platelet Aggregation
While specific IC50 values for this compound against a wide range of agonists in human platelets are not extensively published, studies on thromboxane receptor antagonists provide a framework for its potency. For instance, other selective TP receptor antagonists have demonstrated IC50 values in the nanomolar to low micromolar range for inhibiting U46619-induced platelet aggregation.[4]
| Agonist | Species | Preparation | IC50 (approx.) | Reference |
| U46619 | Human | Platelet-Rich Plasma | Not specified for this compound; other TP antagonists range from nM to low µM | |
| U46619 | Canine | Platelet-Rich Plasma | Not specified for this compound; other TP antagonists range from nM to low µM |
Note: U46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 receptor agonist.
In Vivo Antithrombotic Efficacy in Animal Models
This compound has demonstrated significant antithrombotic effects in various animal models.
| Animal Model | this compound Dose/Regimen | Key Findings | Reference | |---|---|---|---|---| | Ferret (Folts Model of Coronary Thrombosis) | 0.03 mg/kg (threshold dose) | Antagonized 92% of ferret platelet TP receptors and inhibited thrombotic cyclic flow reductions. | | | Ferret (Myocardial Ischemia/Reperfusion) | 0.03, 0.1, and 0.3 mg/kg/h (infusion) | Reduced myocardial infarct size by 8%, 43%, and 56%, respectively. | | | Mouse (Duchenne Muscular Dystrophy Models) | Oral administration in drinking water | Improved survival and cardiac function. | |
Clinical Trial Data
Clinical trials have primarily focused on this compound's effects in conditions with underlying inflammatory and fibrotic processes, such as Duchenne muscular dystrophy (DMD).
| Clinical Trial (Identifier) | Indication | This compound Dose | Key Findings | Reference |
| FIGHT DMD (NCT03340675) | Duchenne Muscular Dystrophy | 100 mg and 300 mg daily | High-dose this compound resulted in a 1.8% increase in Left Ventricular Ejection Fraction (LVEF) compared to a 1.5% decline in the placebo group over 12 months. |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
LTA is the gold standard for in vitro assessment of platelet function.
Objective: To quantify the inhibitory effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid, and U46619.
-
This compound dissolved in an appropriate vehicle (e.g., saline or DMSO).
-
Light transmission aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Performance:
-
Pipette PRP into aggregometer cuvettes with a stir bar and allow to equilibrate to 37°C.
-
Add the vehicle control or varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the IC50 value for this compound for each agonist by plotting the percentage inhibition of aggregation against the log concentration of this compound.
-
Folts Model of Coronary Artery Thrombosis
The Folts model is a widely used in vivo model to study arterial thrombosis.
Objective: To evaluate the antithrombotic efficacy of this compound in preventing cyclic flow reductions (CFRs) in a stenosed and damaged coronary artery.
Animal Model: Canine (e.g., mongrel dogs of either sex).
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and maintain ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending or circumflex coronary artery.
-
Place an electromagnetic or Doppler flow probe on the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Distal to the flow probe, induce endothelial injury by gently clamping the artery multiple times with a surgical clamp.
-
Create a critical stenosis by placing a plastic constrictor around the injured segment of the artery.
-
-
Experimental Protocol:
-
Monitor coronary blood flow for the development of CFRs, which indicate the formation and dislodgement of platelet-rich thrombi.
-
Once stable CFRs are established, administer a bolus or infusion of this compound or vehicle control intravenously.
-
Continue to monitor coronary blood flow to assess the effect of this compound on the frequency and severity of CFRs.
-
-
Data Analysis:
-
Quantify the frequency and magnitude of CFRs before and after the administration of this compound.
-
Determine the dose of this compound required to abolish or significantly reduce CFRs.
-
Flow Cytometry for Platelet P-Selectin (CD62P) Expression
Flow cytometry is used to measure the expression of activation markers on the platelet surface.
Objective: To determine the effect of this compound on agonist-induced P-selectin expression on platelets.
Materials:
-
Freshly drawn human whole blood collected in an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP]).
-
This compound.
-
Fluorescently labeled monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41 or CD61).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Platelet Stimulation and Staining:
-
Dilute whole blood with a buffered saline solution.
-
Add vehicle or varying concentrations of this compound and incubate.
-
Add a platelet agonist to stimulate the platelets.
-
Add the fluorescently labeled antibodies and incubate in the dark at room temperature.
-
-
Fixation and Analysis:
-
Stop the reaction by adding a fixative solution.
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and expression of a platelet-specific marker.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
-
-
Data Analysis:
-
Compare the levels of P-selectin expression in this compound-treated samples to the vehicle control.
-
Experimental Workflows
In Vitro Evaluation of this compound
Figure 2. Workflow for in vitro evaluation of this compound using light transmission aggregometry.
In Vivo Evaluation of this compound
Figure 3. Workflow for in vivo evaluation of this compound using the Folts model of thrombosis.
Conclusion
This compound is a well-characterized thromboxane receptor antagonist with potent antiplatelet and antithrombotic effects. Its mechanism of action is centered on the competitive inhibition of the TP receptor, leading to the disruption of TXA2-mediated signaling pathways. Preclinical and clinical data support its efficacy in settings where platelet activation and thrombosis play a significant pathological role. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other TP receptor antagonists in the context of cardiovascular and other diseases.
References
- 1. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
The Role of Ifetroban in Attenuating Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a key driver in the pathophysiology of numerous diseases, contributing to tissue damage and organ dysfunction. A pivotal mediator in the inflammatory cascade is Thromboxane A2 (TXA2), which exerts its pro-inflammatory effects through the Thromboxane A2 receptor (TP receptor). Ifetroban, a potent and selective TP receptor antagonist, has emerged as a promising therapeutic agent for mitigating inflammation and its downstream consequences, particularly in the context of cardiovascular diseases such as Duchenne muscular dystrophy (DMD)-associated cardiomyopathy. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in reducing inflammation, and detailed experimental protocols for investigating its effects.
Introduction: The Thromboxane Pathway in Inflammation
The arachidonic acid cascade produces a variety of lipid mediators, including prostanoids, which play a crucial role in inflammation. One such prostanoid, Thromboxane A2 (TXA2), is synthesized by activated platelets and other cells and is a potent vasoconstrictor and promoter of platelet aggregation.[1] Beyond its role in hemostasis, TXA2 is a significant pro-inflammatory molecule.[2] It mediates its effects by binding to the G-protein coupled TP receptor, which is expressed on a variety of cell types, including platelets, vascular smooth muscle cells, macrophages, and monocytes.[3][4] Activation of the TP receptor triggers a cascade of intracellular signaling events that contribute to the inflammatory response.
This compound is an orally bioavailable and selective antagonist of the TP receptor.[5] By blocking the binding of TXA2 and other ligands to the TP receptor, this compound effectively inhibits downstream signaling pathways that drive inflammation and fibrosis. This has positioned this compound as a therapeutic candidate for conditions where chronic inflammation and fibrosis are key pathological features.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
This compound's anti-inflammatory effects stem from its direct inhibition of the TP receptor. This blockade disrupts the downstream signaling cascades that are activated by TXA2 and other TP receptor agonists. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Studies have shown that antagonism of the TP receptor can suppress the activation of the NF-κB pathway. By preventing the initial signaling cascade triggered by TXA2, this compound is hypothesized to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory genes.
Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathways are a series of protein kinase cascades that play a central role in cellular proliferation, differentiation, and stress responses, including inflammation. Key MAPK pathways involved in inflammation include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways by pro-inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.
Antagonism of the TP receptor has been shown to inhibit the activation of MAPK pathways. By blocking the initial signal from the TP receptor, this compound can prevent the phosphorylation and activation of key kinases in the MAPK cascades, such as ERK, JNK, and p38. This leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
References
Ifetroban: A Novel Thromboxane Receptor Antagonist for the Treatment of Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Recent preclinical research has identified a promising new therapeutic target: the thromboxane-prostanoid receptor (TBXA2R). Ifetroban, a potent and selective TBXA2R antagonist, has demonstrated significant anti-fibrotic effects in multiple preclinical models of pulmonary fibrosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and ongoing clinical development of this compound as a potential treatment for pulmonary fibrosis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction to this compound and its Target
This compound is a small molecule antagonist of the thromboxane A2 receptor (TBXA2R), also known as the prostanoid TP receptor.[1] The TBXA2R is a G protein-coupled receptor that is classically activated by thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1] However, recent studies have revealed a critical role for TBXA2R in the pathogenesis of pulmonary fibrosis, independent of its traditional functions.[2][3]
In the context of lung fibrosis, TBXA2R expression is significantly upregulated in fibroblasts within fibrotic regions of the lungs in both IPF patients and in animal models of the disease.[2] The activation of this receptor in fibroblasts is not primarily driven by thromboxane A2, but rather by F2-isoprostanes, which are products of lipid peroxidation generated during oxidative stress—a key feature of fibrotic lung disease. This discovery has positioned TBXA2R as a novel and attractive therapeutic target for pulmonary fibrosis.
Mechanism of Action: How this compound Combats Pulmonary Fibrosis
This compound exerts its anti-fibrotic effects by competitively blocking the binding of F2-isoprostanes to the TBXA2R on lung fibroblasts. This blockade disrupts a cascade of downstream signaling events that are crucial for the initiation and progression of fibrosis. The key signaling pathways modulated by this compound are the Transforming Growth Factor-β (TGF-β) and Rho/ROCK pathways.
Modulation of the TGF-β Signaling Pathway
The TGF-β pathway is a central driver of fibrosis. Activation of TBXA2R by F2-isoprostanes potentiates TGF-β signaling in fibroblasts, leading to their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition. This compound, by inhibiting TBXA2R, attenuates this potentiation of TGF-β signaling. This leads to a reduction in the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway, and a subsequent decrease in the expression of profibrotic genes.
Inhibition of the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is another critical mediator of fibroblast activation and matrix production. TBXA2R activation is known to couple to Gα12/13, leading to the activation of RhoA and its downstream effector, ROCK. This pathway is implicated in myofibroblast contraction and the production of ECM components. By blocking TBXA2R, this compound is believed to inhibit the Rho/ROCK pathway, further contributing to its anti-fibrotic effects.
A diagram illustrating the proposed mechanism of action of this compound is provided below.
Preclinical Evidence for this compound in Pulmonary Fibrosis
The anti-fibrotic potential of this compound has been demonstrated in several well-established preclinical models of pulmonary fibrosis. The pivotal study by Suzuki et al. (2022) in the American Journal of Respiratory and Critical Care Medicine provides compelling evidence for its efficacy.
Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is the most widely used animal model for studying IPF. In this model, intratracheal administration of bleomycin induces lung injury and subsequent fibrosis that mimics many features of the human disease.
-
Experimental Protocol:
-
Animals: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (dose ranging from 1 to 4 mg/kg) is administered to anesthetized mice.
-
This compound Treatment: this compound is administered orally, typically starting after the initial inflammatory phase (e.g., day 7 post-bleomycin) to assess its therapeutic effect on established fibrosis. A common dosage used in preclinical studies is 25 mg/kg/day dissolved in the drinking water.
-
Assessment of Fibrosis: Lungs are harvested at a specified time point (e.g., day 21 or 28) for analysis.
-
A diagram of the experimental workflow for the bleomycin-induced pulmonary fibrosis model is shown below.
-
Quantitative Data: Studies have shown that this compound treatment significantly reduces lung fibrosis in the bleomycin model, as measured by various endpoints.
| Endpoint | Control (Bleomycin + Vehicle) | This compound-Treated (Bleomycin + this compound) | % Reduction | Reference |
| Hydroxyproline Content (µ g/lung ) | ~200-260 | Significant reduction | Data not explicitly quantified in abstract | |
| Ashcroft Score | ~3-4 | Significant reduction | Data not explicitly quantified in abstract | |
| α-SMA Expression (IHC) | Markedly increased | Significantly reduced | Data not explicitly quantified in abstract | |
| Collagen Gene Expression (qPCR) | Significantly upregulated | Markedly attenuated | Data not explicitly quantified in abstract |
Other Preclinical Models
This compound has also shown efficacy in other preclinical models of pulmonary fibrosis, demonstrating its broad anti-fibrotic potential.
-
Hermansky-Pudlak Syndrome (HPS) Mouse Model: HPS is a genetic disorder that can lead to pulmonary fibrosis. This compound treatment was shown to be protective in a mouse model of HPS.
-
Radiation-Induced Fibrosis Model: Thoracic radiation for cancer treatment can cause radiation-induced lung injury and fibrosis. This compound was also effective in mitigating fibrosis in this model.
In Vitro Studies with Lung Fibroblasts
In vitro studies using primary human lung fibroblasts from IPF patients have further elucidated the mechanism of action of this compound.
-
Experimental Protocol:
-
Cell Culture: Primary human lung fibroblasts are cultured in standard media.
-
Treatment: Cells are treated with F2-isoprostanes to induce a profibrotic phenotype, in the presence or absence of this compound. A typical concentration of this compound used in these studies is 300 nM.
-
Analysis: The effects on fibroblast proliferation, migration, activation (α-SMA expression), and collagen production are assessed.
-
-
Quantitative Data: this compound treatment significantly inhibited F2-isoprostane-induced profibrotic responses in human lung fibroblasts.
| Endpoint | F2-Isoprostane | F2-Isoprostane + this compound | % Inhibition | Reference |
| Fibroblast Proliferation | Increased | Significantly reduced | Data not explicitly quantified in abstract | |
| Fibroblast Migration | Increased | Significantly reduced | Data not explicitly quantified in abstract | |
| α-SMA Expression (Western Blot) | Increased | Markedly reduced | Data not explicitly quantified in abstract | |
| Collagen Production (Western Blot) | Increased | Markedly reduced | Data not explicitly quantified in abstract | |
| p-Smad2/3 Levels (Western Blot) | Increased | Reduced | Data not explicitly quantified in abstract | |
| p-Akt Levels (Western Blot) | Increased | Reduced | Data not explicitly quantified in abstract |
Detailed Experimental Methodologies
For researchers aiming to replicate or build upon the existing preclinical work, the following are detailed protocols for key experiments.
Western Blotting
-
Purpose: To quantify the expression of profibrotic proteins such as α-SMA, collagen, and phosphorylated signaling proteins (p-Smad2/3, p-Akt).
-
Protocol:
-
Protein Extraction: Lung tissue or cultured fibroblasts are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody diluted in blocking buffer. Recommended dilutions for key antibodies are:
-
α-SMA: 1:1000
-
Collagen I: 1:1000
-
p-Smad2/3: 1:1000
-
Total Smad2/3: 1:1000
-
p-Akt: 1:1000
-
Total Akt: 1:1000
-
GAPDH (loading control): 1:5000
-
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
-
Quantitative PCR (qPCR)
-
Purpose: To measure the mRNA expression levels of profibrotic genes such as collagen and fibronectin.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from lung tissue or cultured fibroblasts using a commercial kit.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences:
-
Human COL1A1:
-
Forward: 5'-GTCACCCACCGACCAAGAAAC-3'
-
Reverse: 5'-AAGAGGAAGGCCAAGTCGAG-3'
-
-
Human FN1:
-
Forward: 5'-CAGTGGGAGACCTCGGCT-3'
-
Reverse: 5'-GTTGTAGGTGAACGGGAGGA-3'
-
-
Human GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Immunohistochemistry (IHC)
-
Purpose: To visualize the localization and quantify the expression of proteins like α-SMA in lung tissue sections.
-
Protocol:
-
Tissue Preparation: Lungs are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the sections in citrate buffer (pH 6.0) for 10-20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA (e.g., clone 1A4) at a 1:200 dilution overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied for 30 minutes at room temperature.
-
Detection: An avidin-biotin-peroxidase complex is applied, followed by a DAB chromogen substrate to visualize the staining.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Imaging and Analysis: Slides are imaged, and the stained area can be quantified using image analysis software.
-
Clinical Development of this compound for IPF
Based on the promising preclinical data, this compound is currently being evaluated in a Phase II clinical trial for the treatment of IPF.
-
Trial Identifier: NCT05571059
-
Title: A Study of the Efficacy and Safety of Oral this compound in Patients With Idiopathic Pulmonary Fibrosis (The FIGHTING FIBROSIS Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Primary Objective: To evaluate the effect of this compound on the rate of decline in forced vital capacity (FVC) in patients with IPF.
-
Patient Population: Patients with a confirmed diagnosis of IPF.
-
Intervention: Oral this compound or placebo administered daily for 12 months.
The results of this trial will be crucial in determining the future of this compound as a therapeutic agent for IPF.
Conclusion and Future Directions
This compound represents a novel therapeutic approach for pulmonary fibrosis by targeting the TBXA2R and its downstream profibrotic signaling pathways. The robust preclinical data provide a strong rationale for its clinical development. The ongoing Phase II clinical trial will provide critical insights into its safety and efficacy in patients with IPF. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to explore its potential in other fibrotic diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance new therapies for this devastating disease.
References
The Chemistry and Synthesis of Ifetroban Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifetroban sodium, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, has garnered significant interest for its therapeutic potential in a range of cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of the chemistry, synthesis, and mechanism of action of this compound sodium. Detailed experimental protocols, quantitative data from key preclinical and clinical studies, and visualizations of its signaling pathway are presented to support researchers and professionals in the field of drug development.
Chemical Profile of this compound Sodium
This compound sodium is the sodium salt of this compound. Its chemical properties are fundamental to its pharmacological activity and formulation development.
| Property | Value |
| Chemical Name | Benzenepropanoic acid, 2-((3-(4-((pentylamino)carbonyl)-2-oxazolyl)-7-oxabicyclo(2.2.1)hept-2-yl)methyl)-, monosodium salt, (1S-(exo,exo))- |
| Synonyms | BMS-180291, this compound sodium[1] |
| CAS Number | 156715-37-6 (sodium salt), 143443-90-7 (free acid)[1] |
| Molecular Formula | C25H31N2NaO5[1] |
| Molecular Weight | 462.52 g/mol [1] |
| IUPAC Name | 3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid[2] |
Synthesis of this compound Sodium
The synthesis of this compound sodium is a multi-step process that has been described in the scientific literature. The following is a generalized experimental protocol based on published methods.
Experimental Protocol: Synthesis of this compound Sodium
This protocol describes a potential synthetic route to this compound, which can then be converted to its sodium salt.
Step 1: Introduction of the Interphenylene Side Chain
-
Deprotonate optically active 7-oxabicyclo[2.2.1]heptane lactol (Intermediate I) using ethylmagnesium bromide.
-
Treat the resulting compound with an excess of an appropriate aryl Grignard reagent (Intermediate II) to yield a crystalline diol (Intermediate III).
-
Remove the extraneous benzylic hydroxyl group in Intermediate III via reduction with hydrogen in the presence of Pearlman's catalyst to produce the alcohol (Intermediate IV).
Step 2: Transformation of the α-Side Chain
-
Protect the ω-side chain alcohol of Intermediate IV as an acetate by reacting with acetic anhydride in pyridine.
-
Oxidize the protected intermediate under Jones conditions.
-
Treat the resulting crude acetate-acid with methanolic hydrogen chloride to afford the crystalline alcohol-ester (Intermediate V).
Step 3: Formation of the Acid-Ester
-
Oxidize Intermediate V under Jones conditions to furnish the acid-ester (Intermediate VI).
Step 4: Introduction of the Oxazole Side Chain
-
Couple the acid (Intermediate VI) with a serine-derived amino alcohol (Intermediate VII) using a water-soluble carbodiimide such as EDAC to form the amide (Intermediate VIII).
Step 5: Oxazole Formation
-
Convert the acyclic side chain intermediate (Intermediate VIII) to the oxazoline (Intermediate IX) through mesylation followed by treatment with triethylamine.
-
Dehydrogenate Intermediate IX using a mixture of copper (II) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a chloroform/ethyl acetate solvent to yield the oxazole (Intermediate X).
Step 6: Final Product Formation
-
Saponify Intermediate X and then acidify to afford this compound as a white solid.
-
Purify the this compound by recrystallization from acetonitrile.
-
Prepare the water-soluble sodium salt by treating the purified this compound with sodium methoxide in methanol and precipitating with acetone.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors, collectively known as TP receptors. By binding to these receptors, this compound prevents the downstream signaling initiated by the natural ligands TxA2 and PGH2. This blockade disrupts processes such as platelet activation and aggregation, as well as vasoconstriction.
The TP receptor is a G-protein-coupled receptor (GPCR). Upon activation by agonists like TxA2, it primarily couples to Gq and G13 proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G13 Pathway: Coupling with G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. This pathway is involved in regulating cellular shape and motility.
This compound, by acting as an antagonist, prevents these signaling cascades from being initiated.
Quantitative Data from Preclinical and Clinical Studies
This compound has been evaluated in various preclinical models and clinical trials, particularly for its effects on cardiomyopathy associated with Duchenne muscular dystrophy (DMD).
Table 1: Preclinical Efficacy of this compound in Mouse Models of Muscular Dystrophy
| Mouse Model | Endpoint | Untreated Control | This compound-Treated |
| mdx/utrn double knockout | Survival Rate | 60% | 100% |
| mdx/mTR double knockout | Survival Rate | 43% | 100% |
| delta-sarcoglycan knockout | Survival Rate | 90% | 100% |
| mdx/utrn & mdx/mTR | Cardiac Output | - | Enhanced |
| delta-sarcoglycan knockout | Ejection Fraction | - | Normalized |
| delta-sarcoglycan knockout | Fractional Shortening | - | Normalized |
Table 2: Clinical Efficacy of this compound in the FIGHT DMD Phase 2 Trial
| Treatment Group (12 months) | N | Mean Change in Left Ventricular Ejection Fraction (LVEF) from Baseline |
| Placebo | 11 | -1.5% (±3.3) |
| Low-Dose this compound (100 mg) | 12 | - |
| High-Dose this compound (300 mg) | 18 | +1.8% (±5.4) |
| Matched Natural History Cohort | 24 | -3.6% (±4.1) |
Key Experimental Methodologies
Measurement of Left Ventricular Ejection Fraction (LVEF)
In the FIGHT DMD clinical trial, LVEF was a primary efficacy measure. The standard and recommended method for this measurement is the Modified Simpson's method (also known as the biplane method of disks) using two-dimensional echocardiography.
Protocol Overview:
-
Obtain apical 4-chamber and 2-chamber views of the left ventricle using a standard echocardiography machine.
-
Trace the endocardial border of the left ventricular cavity in both views at two points in the cardiac cycle: end-diastole and end-systole.
-
The software then divides the left ventricular cavity into a series of disks (typically 20) and calculates the volume of each disk based on the traced contours.
-
The total end-diastolic volume (EDV) and end-systolic volume (ESV) are determined by summing the volumes of the individual disks.
-
LVEF is then calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.
Preclinical Evaluation in Mouse Models of Muscular Dystrophy
The preclinical efficacy of this compound was assessed in several mouse models of muscular dystrophy.
Animal Models:
-
mdx/utrn double knockout: A severe model of DMD.
-
mdx/mTR double knockout: Another severe model of DMD.
-
delta-sarcoglycan knockout: A model for limb-girdle muscular dystrophy with associated cardiomyopathy.
Dosing:
-
This compound was administered via the drinking water from the time of weaning until the study endpoints (10 weeks or 6 months, depending on the model).
Efficacy Endpoints:
-
Survival: Monitored throughout the study period.
-
Cardiac Function: Assessed using methods such as echocardiography to measure cardiac output, ejection fraction, and fractional shortening.
Conclusion
This compound sodium is a well-characterized small molecule with a clear mechanism of action as a TP receptor antagonist. Its synthesis is achievable through established organic chemistry routes. Preclinical and clinical data, particularly in the context of Duchenne muscular dystrophy-associated cardiomyopathy, demonstrate its potential to mitigate disease progression. This technical guide provides a foundational resource for scientists and researchers involved in the ongoing investigation and development of this compound and related compounds.
References
Ifetroban: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is an orally bioavailable, potent, and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a variety of conditions, including cardiovascular diseases, fibrotic disorders, and cancer.[2][3] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies to support further research and development efforts.
This compound, also known as BMS-180291, competitively inhibits the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. This action prevents downstream signaling pathways that lead to platelet activation and aggregation, vasoconstriction, and smooth muscle cell proliferation. By blocking these effects, this compound exhibits antithrombotic, antihypertensive, and potential anti-metastatic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The drug is rapidly absorbed after oral administration and is extensively metabolized.
Absorption and Distribution
Following oral administration, this compound reaches peak plasma concentrations (Tmax) between 5 and 20 minutes across different species. The drug is extensively distributed into tissues, as indicated by its steady-state volume of distribution.
Metabolism and Excretion
This compound undergoes extensive metabolism. In humans, the primary metabolite is an acylglucuronide, which accounts for approximately 60% of the radioactivity in plasma. In contrast, in rats and dogs, the parent drug constitutes about 40-50% of the plasma radioactivity. The primary route of excretion is through the feces, with urinary excretion being a minor pathway in most species. In rats, extensive biliary excretion of a hydroxylated metabolite has been observed.
Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters for this compound across different species is presented in the table below.
| Parameter | Rat | Dog | Monkey | Human |
| Dose | 3 mg/kg | 1 mg/kg | 1 mg/kg | 50 mg |
| Tmax (min) | 5-20 | 5-20 | 5-20 | 5-20 |
| Terminal Half-life (h) | ~8 | ~20 | ~27 | ~22 |
| Absolute Bioavailability (%) | 25 | 35 | 23 | 48 |
| Urinary Excretion (% of dose) | 3 | 3 | 14 | 27 |
| Fecal Excretion (% of dose) | Remainder | Remainder | Remainder | Remainder |
| Data compiled from a study by Dockens et al. |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antagonism of the TP receptor. These effects have been demonstrated in a variety of in vitro and in vivo models.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the thromboxane A2/prostaglandin H2 (TP) receptor. This prevents the binding of the endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are potent mediators of platelet aggregation and vasoconstriction.
In Vitro and Preclinical Studies
In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by TP receptor agonists. Preclinical animal models have shown its efficacy in various disease states, including hypertension, thrombosis, myocardial ischemia, and stroke. For instance, in a ferret model of myocardial ischemia and reperfusion, this compound was shown to reduce infarct size. Furthermore, in mouse models of triple-negative breast cancer, this compound significantly reduced lung and liver metastasis by blocking platelet-tumor cell interactions.
Clinical Studies
This compound has been evaluated in several Phase II clinical trials for various indications.
A multicenter, randomized, placebo-controlled Phase II trial was designed to evaluate the safety and efficacy of oral this compound in patients with IPF. The primary objective was to assess the change in lung function over a 12-month treatment period.
A Phase II randomized, double-blind, placebo-controlled study was conducted to assess the safety, pharmacokinetics, and efficacy of two doses of oral this compound in subjects with DMD. The trial evaluated the effect of this compound on cardiac function over a 12-month period. Results from this trial showed that high-dose this compound treatment led to a significant improvement in left ventricular ejection fraction (LVEF) compared to a control group.
Experimental Protocols
Disposition Study in Rats, Dogs, Monkeys, and Humans
-
Objective : To characterize the pharmacokinetics, absolute bioavailability, and disposition of this compound.
-
Methodology :
-
Subjects : Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and healthy human volunteers.
-
Drug Administration : A single intravenous or oral dose of radiolabeled ([14C] or [3H]) this compound was administered.
-
Sample Collection : Plasma, urine, and feces were collected at various time points.
-
Analysis : Radioactivity in the collected samples was measured to determine the concentration of this compound and its metabolites.
-
Phase II Clinical Trial in Idiopathic Pulmonary Fibrosis (IPF)
-
Objective : To determine the safety and efficacy of oral this compound compared to placebo in subjects with IPF.
-
Methodology :
-
Study Design : A multicenter, prospective, randomized, placebo-controlled, double-blind, Phase II study.
-
Participants : Patients diagnosed with IPF.
-
Intervention : Oral this compound or placebo administered once daily for 12 months.
-
Primary Outcome : Change in lung function.
-
Assessments : Safety and efficacy were assessed throughout the study.
-
Conclusion
This compound is a potent and selective TP receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to inhibit platelet aggregation and vasoconstriction has led to its investigation in a range of cardiovascular and fibrotic diseases. Clinical trial data, particularly in Duchenne muscular dystrophy, have shown promising results regarding its cardioprotective effects. Further research is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings. This comprehensive guide provides a foundation for researchers and drug development professionals to build upon in their future investigations of this promising compound.
References
- 1. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCSF Fibrosis Trial → Oral this compound in Patients With Idiopathic Pulmonary Fibrosis (IPF) [clinicaltrials.ucsf.edu]
- 3. Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ifetroban's Impact on Vascular Smooth Muscle Contraction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ifetroban is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor, a critical mediator in vascular physiology and pathophysiology.[1][2] Thromboxane A2 (TXA2) is a powerful vasoconstrictor and promoter of platelet aggregation, implicated in a range of cardiovascular diseases, including hypertension, thrombosis, and myocardial ischemia.[1][3] This technical guide elucidates the molecular mechanisms by which this compound counteracts vascular smooth muscle contraction. It details the intricate signaling pathways initiated by TP receptor activation and demonstrates how this compound's targeted inhibition of this receptor leads to vasorelaxation. This document synthesizes key quantitative data from preclinical studies, outlines common experimental protocols for assessing vascular reactivity, and provides detailed signaling and workflow diagrams to create a comprehensive resource for researchers in pharmacology and cardiovascular medicine.
Introduction: The Thromboxane A2 Axis in Vascular Tone
Vascular smooth muscle cells (VSMCs) are the primary regulators of blood vessel diameter and, consequently, blood pressure and flow. The contraction of these cells is a complex process initiated by various stimuli, among which thromboxane A2 (TXA2) is particularly potent.[4] TXA2, along with its precursor prostaglandin H2 (PGH2), binds to the G-protein coupled TP receptor on the surface of VSMCs. This binding event triggers a cascade of intracellular signals that culminate in smooth muscle contraction.
Given its role in promoting vasoconstriction, the TP receptor has become a key therapeutic target. This compound (BMS-180291) is a specific, orally active antagonist designed to block this receptor, thereby preventing the downstream effects of TXA2 and PGH2. By competitively inhibiting the TP receptor, this compound effectively prevents vascular constriction and promotes vasodilation, making it a subject of investigation for conditions like hypertension, stroke, and Duchenne muscular dystrophy-associated cardiomyopathy.
Mechanism of Action: TP Receptor Signaling and this compound's Inhibition
The contraction of vascular smooth muscle initiated by TXA2 is a multi-faceted process involving several interconnected signaling pathways. The stable TXA2 mimetic U-46619 is commonly used in experimental settings to reliably induce these effects.
The TP Receptor Signaling Cascade
Activation of the TP receptor by an agonist like TXA2 or U-46619 initiates two primary signaling arms through distinct G-proteins: the Gq/11 pathway and the G12/13 pathway.
-
Gq/11 Pathway - Calcium Mobilization: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG activates Protein Kinase C (PKC), which contributes to contraction through various mechanisms, including the phosphorylation of contractile proteins.
-
-
G12/13 Pathway - Calcium Sensitization: The activated Gα12/13 subunit engages the RhoA/Rho-kinase (ROCK) pathway. ROCK phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP). The inhibition of MLCP prevents the dephosphorylation of the myosin light chain, thereby increasing the sensitivity of the contractile apparatus to Ca2+. This allows for sustained contraction even at lower intracellular Ca2+ concentrations.
-
Contraction: The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20). This phosphorylation enables the myosin head to interact with actin filaments, resulting in cross-bridge cycling and muscle contraction.
This compound's Antagonistic Action
This compound functions as a competitive antagonist at the TP receptor. It binds to the receptor without initiating the downstream signaling cascade. By occupying the binding site, it prevents endogenous agonists like TXA2 and PGH2, or synthetic agonists like U-46619, from activating the receptor. This blockade effectively halts the entire process at its origin, preventing Ca2+ mobilization, Ca2+ sensitization, and subsequent muscle contraction. Studies have shown that this compound effectively reverses the effects of processes mediated by TXA2 and PGH2.
Quantitative Data on Agonist Potency and this compound's Efficacy
The effects of TP receptor agonists and the inhibitory action of this compound have been quantified in numerous preclinical studies. The stable TXA2 mimetic U-46619 is a standard tool for these investigations.
Table 1: Potency of TP Receptor Agonist U-46619 in Vascular Tissues
This table summarizes the effective concentrations of U-46619 required to elicit responses in vascular smooth muscle preparations. Lower values indicate higher potency.
| Parameter | Value | Tissue/Cell Type | Species | Reference |
| IC₅₀ (Binding) | 10 ± 1 nM | Cultured Aortic Smooth Muscle Cells | Rat | |
| EC₅₀ (Contraction) | 28 ± 2 nM | Aortic Rings | Rat | |
| EC₅₀ (Ca²⁺ Increase) | 49 ± 14 nM | Fura-2-loaded Aortic Smooth Muscle Cells | Rat | |
| EC₅₀ (IP₃ Accumulation) | 32 ± 4 nM | Aortic Smooth Muscle Cells | Rat | |
| K_D (Binding) | 42 - 68 nM | Aortic Smooth Muscle Membranes | Pig |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. K_D: Dissociation constant.
Table 2: Documented Effects of this compound on Vasoconstriction
This table describes the observed impact of this compound on vascular smooth muscle contraction induced by TP receptor agonists.
| Finding | Experimental Model | Agonist | Species | Reference |
| Reverses experimentally contracted isolated vascular tissue. | Isolated Vascular Tissue | TXA₂/PGH₂ Mediators | Dog, Ferret, Rat | |
| Significantly reduced vasoconstriction compared to untreated controls. | Isolated Left Anterior Descending Coronary Arteries | U-46619 | Mouse (mdx and control) | |
| Reverses the increase in U-46619-mediated vasoconstriction. | Isolated Left Anterior Descending Coronary Arteries | U-46619 | Mouse (mdx model) |
Key Experimental Protocols
The assessment of this compound's effect on vascular smooth muscle contraction relies on established in vitro methodologies. The organ bath vasoreactivity assay is a cornerstone technique.
In Vitro Vasoreactivity Assay (Organ Bath)
This method measures isometric contraction and relaxation of isolated blood vessel segments, providing direct insight into a compound's vascular effects.
1. Tissue Preparation:
-
Animals (commonly rats or mice) are euthanized.
-
A specific blood vessel, such as the thoracic aorta or coronary artery, is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Ringers bicarbonate solution).
-
The vessel is cleaned of adherent connective tissue, and the endothelium may be preserved or denuded depending on the experimental aim. It is then cut into rings of 3-4 mm in length.
2. Mounting and Equilibration:
-
The arterial rings are mounted on stainless steel hooks or wires within an organ bath chamber filled with the physiological salt solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
An initial tension (e.g., 2.5 g) is applied, and the tissue is allowed to equilibrate for a period of 60-90 minutes, with periodic washing.
3. Experimental Procedure:
-
Contraction Phase: A TP receptor agonist, typically U-46619, is added to the bath in a cumulative concentration-response manner to establish a dose-response curve for vasoconstriction.
-
Antagonism Phase: After washing the tissue and allowing it to return to baseline, it is pre-incubated with this compound for a set period. The cumulative addition of U-46619 is then repeated in the presence of this compound.
-
Data Acquisition: Changes in isometric tension are recorded continuously using a force-displacement transducer connected to a data acquisition system. The contractile response is often expressed as a percentage of the contraction induced by a standard depolarizing agent like potassium chloride (KCl).
Intracellular Calcium Measurement
To directly assess the molecular underpinnings of contraction, changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured VSMCs can be measured.
1. Cell Culture and Dye Loading:
-
Vascular smooth muscle cells are cultured from tissue explants (e.g., rat aorta).
-
The cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
2. Stimulation and Measurement:
-
The dye-loaded cells are placed in a fluorometer or on a confocal microscope stage.
-
A baseline fluorescence reading is established before the addition of the TP agonist (U-46619).
-
Upon agonist stimulation, the change in fluorescence intensity is recorded, which corresponds to the change in [Ca²⁺]i. This experiment can be repeated after pre-incubating the cells with this compound to demonstrate the inhibition of the Ca²⁺ release signal.
Conclusion
This compound is a specific and potent pharmacological tool and potential therapeutic agent that acts by directly antagonizing the thromboxane A2 (TP) receptor. Its mechanism of action is rooted in the competitive blockade of the initial step of a complex signaling cascade responsible for vascular smooth muscle contraction. By preventing agonist binding, this compound effectively inhibits both the Gq/11-mediated release of intracellular calcium and the G12/13-mediated calcium sensitization of the contractile machinery. The quantitative data and experimental protocols outlined in this guide confirm its efficacy in reversing agonist-induced vasoconstriction in vitro. This targeted molecular action underscores the therapeutic potential of this compound in managing cardiovascular diseases characterized by pathological vasoconstriction and vascular remodeling.
References
The Anti-Metastatic Potential of Ifetroban: A Technical Guide for Researchers
An In-depth Examination of the Thromboxane A2 Receptor Antagonist in Preventing Cancer Dissemination
Executive Summary
Metastasis remains the primary driver of mortality in cancer patients. Emerging research has identified the thromboxane A2 (TXA2) signaling pathway as a critical mediator in the metastatic cascade. Ifetroban, a potent and selective antagonist of the thromboxane A2 receptor (TP), has demonstrated significant anti-metastatic properties in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-metastatic effects, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this evidence. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies to combat metastatic disease.
Introduction: The Role of Thromboxane A2 in Metastasis
Thromboxane A2, a lipid mediator derived from arachidonic acid, plays a pivotal role in various physiological processes, including platelet aggregation and vasoconstriction.[1][2] In the context of oncology, the TXA2 signaling pathway has been implicated in multiple stages of cancer progression, including tumor cell proliferation, migration, and angiogenesis.[3] Of particular significance is its role in facilitating metastasis. Cancer cells can exploit the physiological functions of platelets to survive in the circulation, adhere to the endothelium of distant organs, and extravasate to form secondary tumors.[4][5] By activating TP receptors on platelets and endothelial cells, TXA2 promotes the formation of tumor cell-platelet aggregates, enhances tumor cell adhesion, and increases vascular permeability, thereby creating a favorable microenvironment for metastatic seeding.
This compound: A Targeted Inhibitor of the Thromboxane A2 Receptor
This compound (also known as CPI211 or BMS-180291) is an orally bioavailable small molecule that acts as a competitive antagonist of the thromboxane A2/prostaglandin H2 receptor (TP). By blocking this receptor, this compound effectively inhibits the downstream signaling cascades initiated by TXA2, thereby disrupting the key processes that link platelet activation to cancer metastasis. Initially developed for cardiovascular diseases, its potential as an anti-metastatic agent is now being explored in oncology.
Preclinical Evidence of Anti-Metastatic Efficacy
The anti-metastatic properties of this compound have been investigated in various preclinical models, primarily focusing on triple-negative breast cancer (TNBC), a highly metastatic subtype.
In Vitro Studies: Inhibition of Platelet-Tumor Cell Interactions
In vitro experiments have demonstrated that this compound can significantly reduce the adhesion of platelets to cancer cells. Treatment with this compound was shown to decrease the interaction between human platelets and MDA-MB-231 human breast cancer cells. This effect is attributed to the inhibition of platelet activation, as evidenced by a significant reduction in the expression of the platelet activation marker CD62P (P-selectin) on the surface of this compound-treated platelets.
In Vivo Studies: Reduction of Metastasis in Animal Models
The efficacy of this compound in reducing metastasis in vivo has been demonstrated in both murine and zebrafish models of TNBC.
In studies using the 4T1 murine mammary carcinoma and the MDA-MB-231 human breast cancer cell lines, oral administration of this compound (typically at a dose of 50 mg/kg body weight) resulted in a significant reduction in metastatic burden in the lungs and liver.
Table 1: Summary of Quantitative Data from Murine Metastasis Models
| Model | Cell Line | Treatment | Outcome Measure | Reduction with this compound | Statistical Significance | Reference |
| Orthotopic | 4T1 | 50 mg/kg/day | Lung Metastatic Nodules | 35% | P < 0.05 | |
| Orthotopic | 4T1 | 50 mg/kg/day | Liver Metastatic Nodules | 60% | P < 0.05 | |
| Orthotopic | MDA-MB-231 | 50 mg/kg/day | Lung Metastasis (RFP fluorescence) | 10-fold | P < 0.0001 | |
| Orthotopic | MDA-MB-231 | 50 mg/kg/day | Liver Metastasis (RFP fluorescence) | 6-fold | P < 0.0001 | |
| Orthotopic | MDA-MB-231 | 50 mg/kg/day | Circulating Tumor Cells (CTCs) | 2.3-fold | ***P < 0.0001 |
Furthermore, this compound treatment led to a modest decrease in primary tumor volume and significantly prolonged the overall survival of tumor-bearing mice. Immunohistochemical analysis of tumor tissues from this compound-treated mice revealed a reduction in markers of angiogenesis (CD31) and proliferation (Ki-67).
In a zebrafish xenograft model using MDA-MB-231 cells, this compound treatment effectively reduced the dissemination of cancer cells without affecting the number of platelets, further supporting a direct effect on the metastatic process.
Mechanism of Action: Signaling Pathways and Experimental Workflows
This compound's anti-metastatic effects are rooted in its ability to block the thromboxane A2 receptor, thereby interfering with the signaling pathways that promote metastasis.
Caption: this compound's mechanism of action in inhibiting metastasis.
The diagram above illustrates the central role of the TXA2-TP axis in promoting metastasis and how this compound intervenes. In the tumor microenvironment, arachidonic acid is converted to TXA2. TXA2 then binds to TP receptors on platelets and endothelial cells, activating downstream signaling pathways that lead to platelet activation and increased endothelial permeability. These events facilitate the aggregation of tumor cells with platelets, their adhesion to the vessel wall, and subsequent extravasation to form metastatic colonies. This compound competitively blocks the TP receptor, thus preventing these pro-metastatic events.
Caption: General experimental workflow for in vivo metastasis studies.
The typical workflow for evaluating the anti-metastatic efficacy of this compound in murine models involves the orthotopic implantation of TNBC cells into the mammary fat pad of mice. The animals are then treated with this compound or a vehicle control, and tumor growth and metastasis are monitored over time. At the study endpoint, primary tumors and metastatic organs are harvested for analysis.
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Lines and Culture
-
4T1 Murine Mammary Carcinoma Cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231 Human Breast Adenocarcinoma Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. For in vivo imaging, these cells are often engineered to express a fluorescent reporter protein like RFP or luciferase.
In Vivo Murine Metastasis Models
-
Animals: Female BALB/c mice (for the syngeneic 4T1 model) or athymic nude mice (for the MDA-MB-231 xenograft model), typically 6-8 weeks old.
-
Orthotopic Tumor Implantation: 1 x 10^5 to 1 x 10^6 cells (depending on the cell line) are resuspended in a solution of PBS and Matrigel and injected into the mammary fat pad.
-
This compound Administration: this compound is administered daily via oral gavage at a dose of 50 mg/kg body weight, starting either before or after tumor cell implantation.
-
Metastasis Quantification:
-
Histological Analysis: Lungs and livers are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to count metastatic foci.
-
In Vivo Imaging System (IVIS): For fluorescently or luminescently labeled tumor cells, metastasis can be quantified non-invasively in live animals or ex vivo in harvested organs by measuring the signal intensity.
-
-
Circulating Tumor Cell (CTC) Analysis: Blood is collected from the mice, and red blood cells are lysed. The remaining cells are analyzed for the presence of fluorescently labeled tumor cells using a plate reader or flow cytometry.
Immunohistochemistry (IHC)
-
Tissue Preparation: Primary tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with primary antibodies against:
-
CD31 (PECAM-1): A marker for endothelial cells to assess tumor vascularization.
-
Ki-67: A marker for cellular proliferation.
-
-
Analysis: The stained sections are imaged, and the percentage of positive cells or vessel density is quantified using image analysis software.
Flow Cytometry for Platelet Activation
-
Sample Preparation: Platelet-rich plasma is isolated from whole blood.
-
Staining: Platelets are incubated with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41) and activation markers (e.g., CD62P).
-
Analysis: The percentage of platelets expressing the activation marker is determined using a flow cytometer.
Clinical Development
Based on the compelling preclinical data, a Phase II clinical trial (NCT03694249) has been initiated to evaluate the safety and efficacy of this compound in preventing metastatic recurrence in patients with high-risk solid tumors who have completed standard treatment. This study will provide crucial insights into the clinical utility of this compound as an anti-metastatic agent.
Conclusion and Future Directions
This compound represents a promising novel approach to the prevention of cancer metastasis. By targeting the thromboxane A2 receptor, this compound disrupts the critical interplay between tumor cells and platelets that facilitates metastatic dissemination. The robust preclinical data, demonstrating a significant reduction in metastasis across multiple models, provides a strong rationale for its continued clinical development. Future research should focus on identifying the patient populations most likely to benefit from this compound therapy, exploring its potential in combination with other anti-cancer agents, and further elucidating the downstream signaling pathways involved in its anti-metastatic effects. The outcomes of the ongoing clinical trial are eagerly awaited and will be instrumental in determining the future role of this compound in the oncologist's armamentarium against metastatic cancer.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of advanced spontaneous metastasis for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical study tests drug that may prevent cancer metastasis - VUMC News [news.vumc.org]
- 4. Thromboxane A 2 receptor signaling facilitates tumor colonization through P‐selectin‐mediated interaction of tumor cells with platelets and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thromboxane-a2-receptor-signaling-facilitates-tumor-colonization-through-p-selectin-mediated-interaction-of-tumor-cells-with-platelets-and-endothelial-cells - Ask this paper | Bohrium [bohrium.com]
Ifetroban's Attenuation of TGF-β Signaling in Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism by which ifetroban, a potent and selective thromboxane-prostanoid receptor (TBXA2R) antagonist, modulates transforming growth factor-beta (TGF-β) signaling in fibroblasts. Persistent fibroblast activation is a key pathological feature of fibrotic diseases, and TGF-β is a central mediator of this process. Recent research has elucidated a novel pathway wherein oxidative stress-induced F2-isoprostanes potentiate TGF-β signaling through TBXA2R. This compound, by blocking this receptor, effectively dampens the pro-fibrotic response. This document summarizes the core mechanism, presents quantitative data from key experiments in structured tables, provides detailed experimental protocols, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers and professionals in the fields of fibrosis, pharmacology, and drug development.
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction.[1] A critical cellular event in fibrosis is the differentiation of fibroblasts into contractile and ECM-producing myofibroblasts, a process largely driven by the potent cytokine TGF-β.[2][3] The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 (Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for alpha-smooth muscle actin (α-SMA) and collagens.[4][5]
Recent studies have revealed that the expression of the thromboxane-prostanoid receptor (TBXA2R) is upregulated in fibroblasts within fibrotic tissues. This receptor is activated not only by its classical ligand, thromboxane A2, but also by F2-isoprostanes, which are products of reactive oxygen species (ROS)-mediated lipid peroxidation and are persistently elevated during fibrosis. The activation of TBXA2R by F2-isoprostanes has been shown to potentiate TGF-β signaling, thereby amplifying the pro-fibrotic response.
This compound is a selective antagonist of TBXA2R. By blocking the binding of ligands like F2-isoprostanes to TBXA2R, this compound has been demonstrated to inhibit fibroblast activation and attenuate fibrosis in preclinical models. This document details the effects of this compound on the TGF-β signaling cascade in fibroblasts.
Mechanism of Action: this compound's Intervention in TGF-β Signaling
The core mechanism by which this compound modulates TGF-β signaling in fibroblasts is through the antagonism of the TBXA2R. This intervention disrupts the potentiation of the TGF-β pathway by F2-isoprostanes.
The signaling pathway can be summarized as follows:
-
Oxidative Stress and F2-Isoprostane Production: In fibrotic conditions, elevated levels of reactive oxygen species (ROS) lead to the non-enzymatic peroxidation of arachidonic acid, resulting in the formation of F2-isoprostanes.
-
TBXA2R Activation: F2-isoprostanes bind to and activate the thromboxane-prostanoid receptor (TBXA2R), which is upregulated on the surface of fibroblasts in fibrotic tissues.
-
Potentiation of TGF-β Signaling: The activation of TBXA2R signaling in fibroblasts enhances the downstream effects of TGF-β. This potentiation leads to increased phosphorylation of Smad2/3, the key signal transducers of the canonical TGF-β pathway.
-
Fibroblast Activation and Fibrosis: The amplified TGF-β signaling cascade results in the heightened expression of pro-fibrotic genes, leading to the differentiation of fibroblasts into myofibroblasts, increased collagen deposition, and the progression of fibrosis.
-
This compound's Intervention: this compound, as a TBXA2R antagonist, competitively binds to the receptor and prevents its activation by F2-isoprostanes. This blockade abrogates the potentiation of TGF-β signaling, thereby reducing Smad2/3 phosphorylation and subsequent pro-fibrotic gene expression.
The following diagram illustrates this signaling pathway and the point of intervention by this compound.
References
- 1. New target for lung fibrosis - VUMC News [news.vumc.org]
- 2. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts [mdpi.com]
- 5. Frontiers | The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation [frontiersin.org]
The Evolving Landscape of Thromboxane Receptor Antagonism: A Technical Guide to the Basic Research Applications of Ifetroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptor, known as the TP receptor.[1][2] Initially investigated for its anti-platelet and vasodilatory effects in cardiovascular diseases, the scope of this compound's research applications has expanded significantly.[2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, detailed experimental protocols, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of TP receptor antagonism.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of TxA2 and its precursor, PGH2, to the TP receptor.[1][2] The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of the TP receptor initiates a signaling cascade that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and fibrosis.
The Gq/11 Signaling Pathway
Upon agonist binding, the TP receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates a variety of downstream targets, ultimately leading to a cellular response. In platelets, this cascade results in shape change, degranulation, and aggregation. In vascular smooth muscle cells, it leads to contraction and vasoconstriction.
Crosstalk with TGF-β Signaling in Fibrosis
Recent research has implicated TP receptor signaling in the pathogenesis of fibrosis, where it appears to interact with the transforming growth factor-beta (TGF-β) pathway. TGF-β is a potent pro-fibrotic cytokine that signals through its own receptor serine/threonine kinases, leading to the phosphorylation and activation of Smad transcription factors. While the precise mechanisms of crosstalk are still under investigation, it is hypothesized that TP receptor activation may potentiate TGF-β signaling, leading to enhanced fibroblast activation and extracellular matrix deposition. This compound's ability to mitigate fibrosis in preclinical models suggests that it may interfere with this pathological interplay.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Agonist | Species | IC50 / pA2 | Reference |
| Platelet Aggregation | U46619 | Human | pA2 ≈ 8.2 | |
| Platelet Aggregation | U46619 | Rabbit | IC50 = 43 µM | |
| PGD2 Uptake Inhibition | PGD2 | Rat Hepatocytes | - |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Disease | Species | Dosing | Key Findings | Reference |
| mdx/utrn double knockout mice | Duchenne Muscular Dystrophy | Mouse | 25 mg/kg/day in drinking water | 100% survival at 10 weeks vs. 60% in vehicle | |
| mdx/mTR double knockout mice | Duchenne Muscular Dystrophy | Mouse | 25 mg/kg/day in drinking water | 100% survival at 6 months vs. 43% in vehicle | |
| delta-sarcoglycan knockout mice | Limb-Girdle Muscular Dystrophy | Mouse | 25 mg/kg/day in drinking water | 100% survival at 6 months vs. 90% in vehicle | |
| 4T1 orthotopic model | Triple-Negative Breast Cancer | Mouse | 50 mg/kg BW, oral gavage | Significantly lower lung and liver metastases |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function.
Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate (9:1 v/v).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: U46619 (a stable TxA2 mimetic), collagen, ADP.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 190 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 3 x 10^5 platelets/µL using PPP.
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).
-
Add the agonist (e.g., U46619) to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each condition.
-
Determine the IC50 value of this compound for each agonist by plotting the percentage of inhibition against the log concentration of this compound.
-
Wire Myography for Vasoconstriction Studies
This protocol is based on established methods for assessing vascular reactivity.
Objective: To evaluate the effect of this compound on agonist-induced vasoconstriction in isolated small arteries.
Materials:
-
Isolated small arteries (e.g., mesenteric or coronary arteries) from experimental animals.
-
Physiological salt solution (PSS), often Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
High potassium physiological salt solution (KPSS) for viability testing.
-
Vasoconstrictor agonist (e.g., U46619).
-
This compound stock solution.
-
Wire myograph system.
Procedure:
-
Vessel Preparation and Mounting:
-
Dissect and clean the artery of interest in ice-cold PSS.
-
Cut the artery into 2 mm segments.
-
Mount the arterial ring on the two wires of the myograph jaws in a chamber filled with PSS at 37°C.
-
-
Normalization and Viability Check:
-
Stretch the vessel to its optimal resting tension for maximal active tension development.
-
Allow the vessel to equilibrate for approximately 40 minutes.
-
Test the viability of the vessel by inducing contraction with KPSS.
-
-
Experimentation:
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
Incubate the vessel with this compound or vehicle control for a specified period.
-
Construct a cumulative concentration-response curve to the vasoconstrictor agonist by adding increasing concentrations of the agonist to the bath and recording the isometric tension.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KPSS.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
This compound continues to be a valuable tool in basic and translational research. Its well-defined mechanism of action as a TP receptor antagonist provides a specific means to investigate the roles of TxA2 and PGH2 in a wide range of biological processes. The expanding applications of this compound in cardiovascular disease, cancer, and fibrosis underscore the importance of the TP receptor as a therapeutic target. This technical guide provides a foundational resource for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of TP receptor biology and the potential clinical utility of its antagonists.
References
Unraveling the Molecular Interactions of Ifetroban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ifetroban, a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor, has garnered significant interest for its therapeutic potential in a range of pathologies, including cardiovascular diseases, Duchenne muscular dystrophy (DMD)-associated cardiomyopathy, and cancer metastasis. This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile.
Core Molecular Target: The Thromboxane-Prostanoid (TP) Receptor
This compound's primary molecular target is the Thromboxane-Prostanoid (TP) receptor , a G-protein coupled receptor (GPCR).[1][2] The TP receptor is activated by its endogenous ligands, thromboxane A2 (TxA2) and prostaglandin H2 (PGH2), which are potent mediators of platelet aggregation and vasoconstriction.[1] By competitively binding to the TP receptor, this compound blocks the actions of TxA2 and PGH2, thereby inhibiting downstream signaling cascades.[1]
The TP receptor exists on a variety of cell types, which underscores the broad therapeutic potential of this compound. These include:
-
Platelets: Inhibition of TP receptors on platelets is central to this compound's anti-thrombotic effects.
-
Cardiomyocytes: This is a key target in the treatment of DMD-associated cardiomyopathy, where this compound may mitigate fibrosis and improve cardiac function.
-
Vascular and Airway Smooth Muscle Cells: Antagonism at these sites contributes to its anti-hypertensive and potential anti-asthmatic properties.
-
Fibroblasts: This interaction is relevant to its anti-fibrotic activity.
Quantitative Pharmacological Data
| Parameter | Description | Typical Agonist Used in Assays | Tissue/Cell Type |
| Binding Affinity (Ki) | A measure of the drug's affinity for the TP receptor. A lower Ki value indicates a higher binding affinity. | [3H]-U46619 or other radiolabeled TP receptor agonists/antagonists | Platelet membranes, vascular smooth muscle cells |
| IC50 (Platelet Aggregation) | The concentration of this compound required to inhibit 50% of platelet aggregation induced by a TP receptor agonist. | U46619, Arachidonic Acid, Collagen | Human or animal platelet-rich plasma (PRP) |
| pA2 Value (Vascular Contraction) | A measure of the antagonist's potency in a functional assay, derived from the Schild plot. It represents the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response. | U46619 or other stable TxA2 analogs | Isolated aortic rings or other vascular smooth muscle preparations |
Signaling Pathways Modulated by this compound
Activation of the TP receptor primarily initiates signaling through the Gq/11 family of G-proteins. This compound, by blocking this initial step, prevents the subsequent cascade of intracellular events.
The key signaling pathway inhibited by this compound is:
-
Gq/11 Activation: Ligand binding to the TP receptor activates the Gq/11 alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Physiological Responses: The rise in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger a range of cellular responses, including platelet aggregation, smooth muscle contraction, and cellular proliferation.
By antagonizing the TP receptor, this compound effectively halts this signaling cascade at its inception.
References
Ifetroban's Role in Attenuating Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules. Dysregulation of this process is a hallmark of various cardiovascular pathologies, including hypertension, coronary artery disease, and thrombosis. A key mediator in vasoconstriction is Thromboxane A2 (TXA2), a potent but unstable arachidonic acid metabolite.[1] Ifetroban, a selective antagonist of the Thromboxane A2/prostaglandin H2 (TP) receptor, has emerged as a significant pharmacological tool and potential therapeutic agent for mitigating excessive vasoconstriction.[2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, a summary of its efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action: Targeting the Thromboxane A2 Signaling Pathway
This compound exerts its vasodilatory effects by competitively inhibiting the binding of Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor on vascular smooth muscle cells (VSMCs).[2][3] The activation of the TP receptor is a critical step in the signaling cascade that leads to vasoconstriction.
The binding of an agonist like TXA2 or the stable mimetic U46619 to the TP receptor initiates a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The Gq/11 pathway also activates the RhoA/Rho-kinase (ROCK) signaling cascade. Both PKC and ROCK contribute to the calcium sensitization of the contractile machinery, primarily by inhibiting myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of myosin light chains, thereby sustaining the contractile state even at lower Ca2+ concentrations.
This compound, by blocking the initial step of this cascade—the binding of the agonist to the TP receptor—effectively prevents the activation of Gq/11 and the subsequent downstream signaling events, ultimately leading to the attenuation of vasoconstriction.
Quantitative Data on this compound's Efficacy
The potency of this compound in attenuating vasoconstriction has been quantified in various preclinical studies. The following table summarizes key findings, primarily focusing on its ability to inhibit the effects of the stable TXA2 mimetic, U46619.
| Parameter | Value | Vascular Bed | Species | Agonist | Citation |
| Inhibition | Attenuated vasoconstriction to control levels | Left Anterior Descending Coronary Artery | Mouse (mdx) | U46619 | |
| Concentration | 3 nM | Left Anterior Descending Coronary Artery | Mouse (mdx) | U46619 | |
| Inhibition | Abolished contractile response | Aorta | Rat | Myricetin (induces TXA2 release) | |
| Concentration | 3 µM | Aorta | Rat | Myricetin (induces TXA2 release) | |
| Effect | Reduced platelet-tumor cell adhesion by ~50% | In vitro | Human | Endogenous platelet activation | |
| Effect | Inhibited U46619-induced increase in platelet-tumor cell adhesion | In vitro | Human | U46619 |
Experimental Protocols
A common and robust method for assessing the effect of this compound on vasoconstriction is wire myography. This ex vivo technique allows for the direct measurement of isometric tension in isolated arterial segments.
Protocol: Wire Myography for Assessing this compound's Effect on U46619-Induced Vasoconstriction
1. Animal Model and Tissue Preparation:
-
Species: C57BL/10ScSn-Dmdmdx/J (mdx) mice and C57BL/10ScSn (BL/10) control mice are commonly used.
-
Euthanasia and Dissection: Mice are euthanized via CO2 inhalation followed by bilateral thoracotomy. The heart is excised and placed in ice-cold physiological salt solution (PSS). The left anterior descending (LAD) coronary artery is carefully dissected from the surrounding cardiac tissue under a dissecting microscope.
2. Mounting of Arterial Segments:
-
The isolated LAD segments (approximately 2 mm in length) are mounted on two tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber.
-
One wire is attached to a force transducer, and the other to a micrometer for precise control of vessel stretch.
-
The myograph chamber is filled with PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
3. Equilibration and Viability Testing:
-
The mounted arterial segments are allowed to equilibrate for at least 30 minutes.
-
The optimal passive tension is determined by constructing a length-tension curve.
-
Vessel viability is assessed by challenging the tissue with a high potassium chloride (KCl) solution (e.g., 80 mM) to induce depolarization and contraction. A robust contractile response indicates healthy tissue.
-
Endothelial integrity can be checked by pre-constricting the vessel with an agonist (e.g., U46619 or phenylephrine) and then assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine.
4. Experimental Procedure:
-
After washing out the KCl and allowing the vessel to return to baseline tension, a cumulative concentration-response curve to the TXA2 mimetic U46619 is generated to establish a baseline contractile response.
-
The vessel is then washed thoroughly and allowed to return to baseline.
-
The arterial segment is incubated with a specific concentration of this compound (e.g., 3 nM) for a defined period (e.g., 30 minutes).
-
Following incubation with this compound, a second cumulative concentration-response curve to U46619 is performed in the presence of this compound.
5. Data Analysis:
-
The contractile responses are recorded as changes in isometric tension (in mN).
-
The data are typically normalized to the maximum contraction induced by KCl.
-
Concentration-response curves are plotted, and parameters such as the maximal contraction (Emax) and the concentration of agonist producing 50% of the maximal response (EC50) are calculated.
-
The potency of this compound can be expressed as an IC50 value (the concentration of this compound that inhibits 50% of the maximal response to the agonist).
Conclusion
This compound serves as a potent and selective antagonist of the TP receptor, effectively attenuating vasoconstriction by blocking the Gq/11-mediated signaling cascade initiated by Thromboxane A2. Its mechanism of action is well-characterized, involving the inhibition of phospholipase C activation and subsequent intracellular calcium mobilization and calcium sensitization pathways in vascular smooth muscle cells. Preclinical studies have provided quantitative evidence of its efficacy in various vascular beds. The detailed experimental protocol for wire myography outlined here provides a robust framework for further investigation into the therapeutic potential of this compound and other TP receptor antagonists in cardiovascular diseases characterized by excessive vasoconstriction.
References
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay for Ifetroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist.[1][2] The TXA2 receptor, also known as the T-prostanoid receptor (TP), plays a critical role in platelet activation and aggregation.[1][2] Thromboxane A2, a potent platelet agonist, is synthesized from arachidonic acid and, upon binding to the TP receptor, initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, contributing to thrombus formation.[3] this compound, by blocking the TP receptor, inhibits these downstream effects and thereby demonstrates antiplatelet activity.
This document provides detailed application notes and protocols for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are evenly dispersed in the plasma, resulting in a turbid suspension with low light transmission. Upon the addition of a platelet agonist, platelets become activated and form aggregates. This clumping of platelets causes the plasma to become more transparent, leading to an increase in light transmission. The extent of platelet aggregation is directly proportional to the increase in light transmission, which is recorded over time to generate an aggregation curve. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be accurately quantified.
Data Presentation
The inhibitory effect of this compound on platelet aggregation induced by various agonists can be quantified and summarized. The following tables present representative data on the concentration-dependent inhibition of platelet aggregation by this compound and its half-maximal inhibitory concentration (IC₅₀) values against different agonists.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle Control) | U-46619 (1 µM) | 85 ± 5 | 0 |
| 0.1 | U-46619 (1 µM) | 68 ± 6 | 20 |
| 1 | U-46619 (1 µM) | 43 ± 4 | 49 |
| 10 | U-46619 (1 µM) | 15 ± 3 | 82 |
| 0 (Vehicle Control) | Arachidonic Acid (0.5 mM) | 82 ± 7 | 0 |
| 1 | Arachidonic Acid (0.5 mM) | 55 ± 8 | 33 |
| 10 | Arachidonic Acid (0.5 mM) | 25 ± 5 | 70 |
| 100 | Arachidonic Acid (0.5 mM) | 10 ± 2 | 88 |
| 0 (Vehicle Control) | Collagen (2 µg/mL) | 78 ± 6 | 0 |
| 10 | Collagen (2 µg/mL) | 65 ± 7 | 17 |
| 100 | Collagen (2 µg/mL) | 40 ± 5 | 49 |
| 1000 | Collagen (2 µg/mL) | 22 ± 4 | 72 |
Values are presented as mean ± standard deviation (SD). The percentage of inhibition is calculated relative to the vehicle-treated control.
Table 2: IC₅₀ Values of this compound for Inhibition of Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC₅₀ (µM) |
| U-46619 (Thromboxane A2 mimetic) | 1 µM | ~1.0 |
| Arachidonic Acid | 0.5 mM | ~15 |
| Collagen | 2 µg/mL | ~100 |
| ADP | 10 µM | >1000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by the respective agonist.
Signaling Pathway
The following diagram illustrates the signaling pathway of thromboxane A2 (TXA2) leading to platelet aggregation and the point of inhibition by this compound.
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Protocols
Materials and Reagents
-
This compound (structure-verified, >98% purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Platelet agonists:
-
U-46619 (a stable TXA2 mimetic)
-
Arachidonic Acid (AA)
-
Collagen (equine tendon)
-
Adenosine Diphosphate (ADP)
-
-
Human whole blood (collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate solution
-
Tyrode's buffer (pH 7.4)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Incubator/water bath (37°C)
-
Hematology analyzer (for platelet counting)
Experimental Workflow
The following diagram outlines the workflow for the in vitro platelet aggregation assay.
Caption: In vitro platelet aggregation assay workflow.
Detailed Methodologies
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new sterile tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant, which is the PPP.
-
Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using the prepared PPP.
-
Allow the adjusted PRP to rest at room temperature for at least 30 minutes before use.
2. Preparation of this compound and Agonist Solutions
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO or an appropriate buffer to achieve the desired final concentrations in the PRP. The final concentration of DMSO in the assay should be less than 0.5% to avoid affecting platelet function.
-
Prepare stock solutions of the platelet agonists (U-46619, arachidonic acid, collagen, ADP) in their respective recommended solvents.
-
Prepare working solutions of the agonists at concentrations that will induce submaximal to maximal aggregation.
3. Light Transmission Aggregometry Procedure
-
Set up the light transmission aggregometer and allow it to warm up to 37°C.
-
Pipette an appropriate volume (e.g., 225 µL) of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 2 minutes to allow the PRP to equilibrate to 37°C.
-
Transfer the cuvette to the measurement channel of the aggregometer. Calibrate the instrument by setting the light transmission of the PRP to 0% and the light transmission of the PPP to 100%.
-
Add a small volume (e.g., 2.5 µL) of the desired concentration of this compound or vehicle (DMSO) to the PRP in the cuvette.
-
Incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding the appropriate volume (e.g., 25 µL) of the agonist working solution.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100%
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.
Conclusion
This document provides a comprehensive guide for conducting in vitro platelet aggregation assays to evaluate the efficacy of this compound. The detailed protocols for LTA, along with the data presentation format and visualization of the relevant signaling pathway, offer a robust framework for researchers in the fields of hematology, pharmacology, and drug development. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data on the antiplatelet properties of this compound.
References
- 1. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ifetroban in mdx Mouse Models of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne Muscular Dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. Cardiomyopathy is a leading cause of mortality in DMD patients.[1] Preclinical research has identified the thromboxane-prostanoid receptor (TPr) signaling pathway as a potential therapeutic target.[2] Ifetroban, a potent and selective TPr antagonist, has shown promise in mitigating the cardiac pathology associated with DMD in various preclinical mouse models.[3][4] These application notes provide a comprehensive overview of the use of this compound in mdx mouse models of DMD, including quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound functions by blocking the thromboxane-prostanoid receptor (TPr), which is a G-protein coupled receptor activated by thromboxane A2 (TXA2) and other prostanoids.[5] In the context of DMD, aberrant TPr activation is implicated in dysfunctional calcium handling, cardiomyocyte death, inflammation, and the promotion of cardiac fibrosis through pathways involving transforming growth factor-beta (TGF-β). By antagonizing the TPr, this compound aims to interrupt these pathological signaling cascades, thereby reducing cardiac fibrosis, improving cardiac function, and ultimately enhancing survival.
Signaling Pathway of this compound in DMD Cardiomyopathy
Caption: Signaling pathway of this compound in DMD-associated cardiomyopathy.
Quantitative Data from Preclinical Studies
This compound has been evaluated in several mouse models of muscular dystrophy, demonstrating significant improvements in survival and cardiac function. The data below summarizes key findings from these studies.
| Mouse Model | Treatment | Duration | Outcome Measure | Control Group | This compound-Treated Group | Reference |
| mdx/utrn double knockout | 25 mg/kg/day this compound in drinking water | 10 weeks | Survival Rate | 60% | 100% | |
| mdx/mTR double knockout | 25 mg/kg/day this compound in drinking water | 6 months | Survival Rate | 43% | 100% | |
| delta-sarcoglycan knockout | 25 mg/kg/day this compound in drinking water | 6 months | Survival Rate | 90% | 100% | |
| mdx/utrn double knockout | 25 mg/kg/day this compound in drinking water | 10 weeks | Cardiac Output | Decreased | Improved | |
| mdx/mTR double knockout | 25 mg/kg/day this compound in drinking water | 6 months | Cardiac Output | Decreased | Improved | |
| delta-sarcoglycan knockout | 25 mg/kg/day this compound in drinking water | 6 months | Ejection Fraction | Decreased | Normalized | |
| delta-sarcoglycan knockout | 25 mg/kg/day this compound in drinking water | 6 months | Fractional Shortening | Decreased | Normalized | |
| delta-sarcoglycan knockout | 25 mg/kg/day this compound in drinking water | 6 months | Cardiac Fibrosis | Increased | Reduced | |
| Young mdx mice (3-5 mo) | 3 nM this compound (ex vivo) | Acute | U-46619-mediated Vasoconstriction | Enhanced | Reduced to control levels |
Experimental Workflow
A typical preclinical study evaluating this compound in a mouse model of DMD follows a standardized workflow from animal selection to data analysis.
Caption: Experimental workflow for evaluating this compound in mdx mouse models.
Experimental Protocols
This compound Administration in Drinking Water
This protocol describes the preparation and administration of this compound to mice via their drinking water, a common and non-invasive method for chronic dosing.
Materials:
-
This compound powder
-
Sterile water for drinking
-
Light-protective water bottles
-
Scale
-
Stir plate and stir bar
Procedure:
-
Determine Daily Water Consumption: Prior to the study, measure the average daily water intake per mouse for the specific strain and age to be used. This is crucial for accurate dose calculation.
-
Calculate this compound Concentration:
-
Based on the desired dose (e.g., 25 mg/kg/day) and the average body weight and water consumption of the mice, calculate the required concentration of this compound in the drinking water.
-
Formula: Concentration (mg/mL) = (Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder.
-
In a suitable container, dissolve the this compound in a small amount of a vehicle if necessary, and then bring it to the final volume with sterile drinking water.
-
Mix thoroughly using a stir plate until the this compound is completely dissolved.
-
-
Administration:
-
Fill light-protective water bottles with the prepared this compound solution.
-
Provide the this compound-containing water to the treatment group of mice ad libitum.
-
Provide regular sterile drinking water to the control group.
-
-
Monitoring and Maintenance:
-
Replace the water bottles with freshly prepared this compound solution every 2-3 days to ensure stability and potency.
-
Monitor the water consumption of each cage daily to ensure the mice are drinking and to adjust the concentration if necessary due to changes in body weight or water intake.
-
Monitor the body weight of the mice at least twice a week.
-
Echocardiography for Cardiac Function Assessment in mdx Mice
This protocol outlines the non-invasive assessment of cardiac function in anesthetized mdx mice using high-frequency echocardiography.
Materials:
-
High-frequency ultrasound system with a high-frequency linear-array transducer (e.g., 30-40 MHz)
-
Heated imaging platform with integrated ECG and temperature monitoring
-
Isoflurane anesthesia system with a nose cone
-
Ultrasound gel
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1-2% for maintenance) mixed with 100% oxygen.
-
Place the mouse in a supine position on the heated platform to maintain body temperature.
-
Secure the paws to the ECG electrodes to monitor heart rate.
-
Remove the fur from the chest area using a depilatory cream to ensure optimal image quality.
-
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Obtain a parasternal long-axis (PLAX) view of the left ventricle (LV).
-
From the PLAX view, acquire M-mode images to measure LV internal dimensions in diastole (LVIDd) and systole (LVIDs), as well as anterior and posterior wall thickness.
-
Rotate the transducer 90 degrees to obtain a parasternal short-axis (PSAX) view at the level of the papillary muscles. Acquire 2D cine loops and M-mode images from this view.
-
-
Data Analysis:
-
From the M-mode measurements, calculate the following parameters:
-
Percent Fractional Shortening (%FS): ((LVIDd - LVIDs) / LVIDd) x 100
-
Ejection Fraction (%EF): Calculated using standard formulas (e.g., Teichholz or cubed method).
-
-
Other parameters such as stroke volume and cardiac output can also be calculated from Doppler measurements of aortic flow.
-
-
Recovery:
-
Once imaging is complete, discontinue the anesthesia and allow the mouse to recover on a heating pad until fully ambulatory.
-
Wire Myography for Coronary Artery Function
This protocol details the ex vivo assessment of coronary artery reactivity using a wire myograph system.
Materials:
-
Wire myograph system with a force transducer
-
Dissecting microscope
-
Fine surgical instruments (forceps, scissors)
-
Physiological Salt Solution (PSS), oxygenated with 95% O2 / 5% CO2
-
High-potassium PSS (KPSS) for viability testing
-
Vasoconstrictor agent (e.g., U-46619, a thromboxane A2 analog)
-
This compound solution (for treatment group)
Procedure:
-
Vessel Dissection:
-
Euthanize the mouse and excise the heart.
-
Place the heart in ice-cold, oxygenated PSS.
-
Under a dissecting microscope, carefully dissect a segment of the left anterior descending (LAD) coronary artery.
-
-
Mounting the Vessel:
-
Transfer the isolated artery segment to the myograph chamber containing cold, oxygenated PSS.
-
Mount the vessel segment onto two fine wires, with one wire attached to a force transducer and the other to a micrometer.
-
-
Equilibration and Normalization:
-
Allow the vessel to equilibrate for approximately 30-60 minutes, with regular changes of the PSS.
-
Gradually stretch the vessel to its optimal resting tension for maximal contractile response. This is determined through a normalization procedure.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the vessel by inducing contraction with KPSS.
-
Check for endothelial integrity by pre-contracting the vessel and then assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Experimental Protocol:
-
After washing out the previous agents, allow the vessel to return to baseline tension.
-
For the this compound treatment group, incubate the vessel with a specific concentration of this compound (e.g., 3 nM) for a defined period.
-
Generate a cumulative concentration-response curve to a vasoconstrictor like U-46619 in both control and this compound-treated vessels.
-
-
Data Analysis:
-
Record the isometric tension generated by the vessel in response to the vasoconstrictor.
-
Plot the concentration-response curves and compare the maximal contraction and sensitivity between the groups.
-
Histological Quantification of Cardiac Fibrosis
This protocol describes the use of Picrosirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition (fibrosis) in heart tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections
-
Picrosirius Red staining kit or reagents (Sirius red in picric acid)
-
Masson's Trichrome staining kit or reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded heart sections through a series of xylene and graded ethanol washes.
-
-
Staining (choose one):
-
Picrosirius Red Staining:
-
Incubate the slides in the Picrosirius Red solution for 60 minutes.
-
Briefly rinse in two changes of acetic acid solution, followed by absolute alcohol.
-
Dehydrate, clear, and mount the slides.
-
Result: Collagen stains red, and muscle tissue stains yellow.
-
-
Masson's Trichrome Staining:
-
Re-fix the sections in Bouin's solution.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin solution.
-
Differentiate with phosphotungstic/phosphomolybdic acid solution.
-
Stain with aniline blue.
-
Dehydrate, clear, and mount the slides.
-
Result: Collagen stains blue, nuclei stain black, and muscle/cytoplasm stains red.
-
-
-
Image Acquisition:
-
Capture images of the stained heart sections at a consistent magnification (e.g., 10x or 20x) using a light microscope.
-
-
Image Analysis and Quantification:
-
Use image analysis software to quantify the fibrotic area.
-
Set a color threshold to specifically select the stained collagen (red for Picrosirius Red, blue for Masson's Trichrome).
-
Calculate the percentage of the total tissue area that is fibrotic.
-
Compare the percentage of fibrosis between the control and this compound-treated groups.
-
Conclusion
The use of this compound in mdx and other mouse models of DMD has provided compelling preclinical evidence for its cardioprotective effects. The data consistently demonstrate that by antagonizing the thromboxane-prostanoid receptor, this compound can significantly improve survival rates, enhance cardiac function, and reduce the extent of cardiac fibrosis. The protocols outlined in these application notes provide a framework for researchers to conduct their own investigations into the therapeutic potential of this compound and other TPr antagonists for the treatment of DMD-associated cardiomyopathy. These preclinical findings have paved the way for clinical trials in human DMD patients, highlighting the translational importance of this research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. reprocell.com [reprocell.com]
- 3. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 5. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ifetroban in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane A2 (TxA2) receptor, also known as the prostanoid TP receptor.[1] TxA2 is a potent mediator of platelet aggregation and vasoconstriction.[2] By blocking the TxA2 receptor, this compound inhibits the downstream signaling pathways responsible for these effects, making it a valuable tool for in vitro studies in thrombosis, cardiovascular diseases, and potentially cancer metastasis.[1]
These application notes provide detailed protocols for studying the effects of this compound in cell culture, focusing on its impact on vascular smooth muscle cells and platelets.
Mechanism of Action
This compound competitively inhibits the binding of TxA2 and its stable mimetic, U46619, to the TP receptor.[1] The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through two pathways:
-
Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: This pathway activates the small GTPase Rho, leading to the activation of Rho-kinase (ROCK), which plays a crucial role in cell contraction, migration, and proliferation.
By blocking these pathways, this compound can inhibit key cellular responses such as platelet aggregation, vascular smooth muscle cell contraction and proliferation, and intracellular calcium mobilization.
Data Presentation
| Agonist | Cell Type/System | Assay | Parameter | Value |
| U46619 | Human Platelets | Platelet Aggregation | EC50 | ~1.3 µM |
| U46619 | Rat Aortic Smooth Muscle Cells | Calcium Mobilization | EC50 | ~49 nM |
| U46619 | Rat Aortic Smooth Muscle Cells | Inositol Phosphate Accumulation | EC50 | ~32 nM |
| U46619 | Rat Aortic Rings | Contraction | EC50 | ~28 nM |
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on VSMC proliferation induced by the TxA2 analog, U46619.
a. Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs) or Human Aortic Smooth Muscle Cells (HASMCs)
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
U46619 (TxA2 mimetic)
-
Cell Proliferation Assay Kit (e.g., MTT, BrdU, or cell counting)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
b. Protocol:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound solutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
U46619 Stimulation: Prepare a solution of U46619 in serum-free medium at a concentration known to induce proliferation (e.g., 1 µM). Add the U46619 solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Proliferation Assessment: Measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the U46619-stimulated control. Determine the IC50 value of this compound.
Platelet Aggregation Assay
This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation induced by U46619 using light transmission aggregometry.
a. Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound (dissolved in a suitable solvent)
-
U46619
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
b. Protocol:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregometer Setup: Set the aggregometer to 37°C. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
This compound Incubation: Add a specific volume of PRP to an aggregometer cuvette with a stir bar. Add the desired concentration of this compound (or vehicle control) and incubate for 2-5 minutes with stirring.
-
Aggregation Induction: Add U46619 to the cuvette to induce platelet aggregation. A typical final concentration is 1-5 µM.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum aggregation percentage for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the U46619 control and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of this compound's ability to block U46619-induced intracellular calcium release in VSMCs.
a. Materials:
-
Vascular Smooth Muscle Cells (e.g., RASMCs or HASMCs)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
U46619
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader with kinetic reading capabilities
b. Protocol:
-
Cell Seeding: Seed VSMCs in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
This compound Incubation: Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for 10-15 minutes.
-
Calcium Measurement: Place the plate in the fluorometric reader and establish a stable baseline fluorescence reading.
-
U46619 Stimulation: Inject U46619 into the wells to a final concentration known to elicit a calcium response (e.g., 100 nM - 1 µM) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
Data Analysis: Calculate the peak fluorescence intensity change from baseline for each well. Determine the percentage of inhibition of the calcium response by this compound and calculate its IC50 value.
MAP Kinase (ERK1/2) Activation Assay
This protocol describes how to assess the effect of this compound on U46619-induced activation of the MAP kinase (ERK1/2) pathway in VSMCs using Western blotting.
a. Materials:
-
Vascular Smooth Muscle Cells
-
This compound
-
U46619
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
b. Protocol:
-
Cell Culture and Treatment: Culture VSMCs to near confluence in 6-well plates. Serum-starve the cells for 24 hours. Pre-treat with this compound for 1-2 hours, followed by stimulation with U46619 for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation in this compound-treated cells to the U46619-stimulated control.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action on the TxA2 signaling pathway.
Caption: Experimental workflow for the VSMC proliferation assay.
Caption: Experimental workflow for the platelet aggregation assay.
References
Application Notes and Protocols: Assessing Ifetroban's Effect on Coronary Arteries Using Wire Myography
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the pharmacological effects of Ifetroban on the vascular reactivity of coronary arteries using wire myography.
Introduction
Wire myography is a powerful ex vivo technique used to assess the contractile and relaxant properties of small blood vessels, such as coronary arteries.[1][2][3][4][5] This method allows for the precise measurement of isometric tension in isolated arterial segments in a controlled physiological environment, making it an invaluable tool for studying the effects of pharmacological agents on vascular function.
This compound is a potent and selective antagonist of the thromboxane A2/prostanoid receptor (TPr). Thromboxane A2 is a powerful vasoconstrictor and platelet aggregator, and its receptor is implicated in various cardiovascular diseases. By blocking the TPr, this compound is expected to inhibit vasoconstriction and platelet aggregation, making it a compound of interest for cardiovascular research and drug development.
This document outlines the protocols for utilizing wire myography to quantify the inhibitory effect of this compound on coronary artery contraction induced by a thromboxane A2 mimetic, U-46619.
Experimental Protocols
Materials and Reagents
-
Isolated Coronary Arteries: Freshly dissected coronary arteries from a suitable animal model (e.g., mouse, rat, pig).
-
Physiological Saline Solution (PSS): Containing (in mM): 118.99 NaCl, 4.69 KCl, 1.17 MgSO4·7H2O, 1.18 KH2PO4, 25 NaHCO3, 0.026 EDTA, 5.5 glucose, and 2.5 CaCl2. The solution should be continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4 and kept at 37°C.
-
High Potassium Physiological Saline Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl) to induce depolarization and assess vessel viability.
-
U-46619: A stable thromboxane A2 receptor agonist (e.g., from Cayman Chemical).
-
This compound: Thromboxane A2 receptor antagonist.
-
Acetylcholine (ACh): To assess endothelium-dependent relaxation.
-
Sodium Nitroprusside (SNP): To assess endothelium-independent relaxation.
-
Wire Myograph System: (e.g., DMT, Radnoti Glass Technology).
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
Coronary Artery Isolation and Mounting
-
Tissue Harvest: Euthanize the animal model according to approved institutional protocols. Immediately excise the heart and place it in ice-cold PSS.
-
Artery Dissection: Under a dissecting microscope, carefully dissect the left anterior descending (LAD) or other suitable coronary artery from the surrounding cardiac tissue.
-
Segment Preparation: Cut the isolated artery into 2 mm long segments.
-
Mounting: Carefully thread two fine tungsten wires (typically 25-40 µm in diameter) through the lumen of the arterial segment. Mount the wires onto the jaws of the wire myograph chamber, with one jaw connected to a force transducer and the other to a micrometer for adjusting tension.
Normalization and Equilibration
-
Equilibration: Allow the mounted arterial segment to equilibrate in the PSS-filled myograph chamber at 37°C for at least 30-60 minutes.
-
Normalization: This step is crucial to standardize the resting tension across different vessel segments.
-
Gradually stretch the vessel in a stepwise manner, recording the passive force at each step.
-
After each stretch, stimulate the vessel with KPSS to determine the active tension.
-
Plot the active tension against the internal circumference to determine the optimal resting tension that yields the maximal contractile response. This process ensures that the vessel is at its optimal length for force generation.
-
Viability and Endothelial Integrity Assessment
-
Viability Check: After normalization, challenge the arterial segment with KPSS (e.g., 60 mM) to confirm its viability and contractile capacity. A robust contraction indicates a healthy vessel.
-
Endothelial Integrity:
-
Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., U-46619 or phenylephrine).
-
Once a stable plateau is reached, add a single high concentration of acetylcholine (e.g., 10 µM).
-
A relaxation of >80% is typically indicative of intact endothelium.
-
Concentration-Response Curve to U-46619
-
After washing out the drugs from the viability checks and allowing the vessel to return to its resting tension, construct a cumulative concentration-response curve for U-46619.
-
Start with a low concentration of U-46619 (e.g., 10⁻⁹ M) and incrementally increase the concentration in the organ bath once the response to the previous concentration has stabilized.
-
Continue until a maximal contractile response is achieved.
Assessing the Effect of this compound
-
After generating a control concentration-response curve to U-46619, wash the vessel thoroughly with PSS and allow it to return to baseline.
-
Incubate the arterial segment with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve to U-46619.
-
This protocol can be repeated with different concentrations of this compound to determine its potency as an antagonist.
Data Presentation
The quantitative data obtained from the concentration-response curves should be summarized in tables for clear comparison.
Table 1: Effect of this compound on U-46619-Induced Contraction in Coronary Arteries
| Treatment | n | EC₅₀ (nM) | Eₘₐₓ (% of KPSS contraction) |
| Control (U-46619 alone) | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) |
-
n: Number of arterial segments tested.
-
EC₅₀: The concentration of U-46619 that produces 50% of the maximal response.
-
Eₘₐₓ: The maximal contractile response to U-46619, often expressed as a percentage of the contraction induced by KPSS.
Mandatory Visualizations
Signaling Pathway
Caption: Thromboxane A2 signaling pathway in vascular smooth muscle.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect.
References
- 1. reprocell.com [reprocell.com]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 4. Wire Myography [umassmed.edu]
- 5. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Transcriptomic Profiling of Tissues Treated with Ifetroban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the transcriptomic effects of Ifetroban, a selective thromboxane-prostanoid receptor (TPr) antagonist, particularly in the context of Duchenne muscular dystrophy (DMD)-associated cardiomyopathy. The accompanying protocols offer a detailed guide for conducting similar transcriptomic profiling studies.
Introduction
This compound is a promising therapeutic agent under investigation for its potential to mitigate cardiac dysfunction in various diseases.[1][2] Its mechanism of action involves the inhibition of the thromboxane A2 receptor, which is implicated in processes of inflammation and fibrosis.[3] A significant area of research has been its application in treating cardiomyopathy associated with Duchenne muscular dystrophy (DMD), a fatal genetic disorder.[1][4] Clinical trial data has suggested that this compound can improve cardiac function in DMD patients, and transcriptomic analysis has been highlighted as a key tool in understanding its molecular effects and identifying biomarkers of response.
Application Notes
Summary of this compound's Effect on Gene Expression
Transcriptomic profiling of tissues from subjects treated with this compound, particularly in the context of the Phase 2 FIGHT DMD clinical trial (NCT03340675), has revealed significant insights. While the complete dataset from the FIGHT DMD trial is not yet publicly available, press releases and conference presentations have indicated that the treatment is associated with changes in the expression of peripherally expressed biomarkers that correlate with improvements in left ventricular ejection fraction (LVEF).
Preclinical studies in mouse models of muscular dystrophy have provided more detailed insights into the transcriptomic effects of this compound on cardiac tissue. In a study by West et al. (2019), RNA sequencing of hearts from delta-sarcoglycan knockout (dSG KO) mice, a model of limb-girdle muscular dystrophy, revealed that this compound treatment normalized the expression of 160 genes that were differentially expressed compared to wild-type mice. These changes were associated with an increase in the expression of genes related to cardiomyocyte survival and a decrease in genes associated with cell death.
Key Findings from Clinical and Preclinical Studies
The FIGHT DMD trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of two doses of oral this compound in subjects with DMD. The primary endpoint was the change in LVEF over 12 months.
Table 1: Summary of LVEF Changes in the FIGHT DMD Trial
| Treatment Group | Mean Change in LVEF |
| High-Dose this compound (300 mg/day) | +1.8% |
| Placebo | -1.5% |
| Overall Improvement vs. Placebo | +3.3% |
| Propensity-Matched Natural History Controls | -3.6% |
| Overall Improvement vs. Natural History | +5.4% |
These clinical outcomes were supported by the identification of transcriptomic biomarkers that correlated with the observed improvements in cardiac function. Further analysis of the full transcriptomic dataset from this trial is anticipated to provide a more comprehensive understanding of this compound's mechanism of action in humans.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound and general best practices for RNA sequencing and data analysis. These should be adapted as necessary for specific experimental designs.
Protocol 1: RNA Extraction from Cardiac Tissue (from preclinical models)
This protocol is adapted from the study by West et al. (2019) on mouse models of muscular dystrophy.
Materials:
-
Cardiac tissue samples
-
Liquid nitrogen
-
TRIzol reagent (or similar RNA extraction reagent)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase-free tubes and pipette tips
-
Homogenizer
Procedure:
-
Tissue Harvest and Storage: Immediately after euthanasia, excise the heart and flash-freeze in liquid nitrogen. Store samples at -80°C until RNA extraction.
-
Tissue Homogenization: Add 1 ml of TRIzol reagent to a tube containing the frozen cardiac tissue (approximately 50-100 mg). Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 ml of chloroform per 1 ml of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
RNA Precipitation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. Following centrifugation, transfer the upper aqueous phase containing the RNA to a fresh RNase-free tube. Precipitate the RNA from the aqueous phase by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
RNA Pellet Wash: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA will form on the side and bottom of the tube. Remove the supernatant and wash the RNA pellet once with at least 1 ml of 75% ethanol per 1 ml of TRIzol reagent used.
-
RNA Resuspension: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility. Resuspend the RNA pellet in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip.
-
RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 7 is recommended for downstream sequencing applications.
Protocol 2: RNA Sequencing and Data Analysis
This protocol outlines a general workflow for RNA sequencing and subsequent bioinformatic analysis.
1. Library Preparation and Sequencing:
-
mRNA Isolation: Isolate messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Perform end-repair on the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Sequencing: Quantify the final library and sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
2. Bioinformatic Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome GRCh38 or mouse genome GRCm39) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between treatment groups (e.g., this compound vs. placebo) using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological pathways affected by this compound treatment. Tools such as DAVID, Metascape, or GSEA can be used for this purpose.
Visualizations
This compound's Mechanism of Action and Downstream Effects
References
Preparing Ifetroban for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifetroban is a potent and selective antagonist of the thromboxane-prostanoid receptor (TPr), a key player in various physiological and pathological processes.[1][2] As a G protein-coupled receptor, TPr activation by its ligands, primarily thromboxane A2 (TXA2), triggers a signaling cascade leading to vasoconstriction, platelet aggregation, and inflammation.[3][4] Due to its role in these pathways, this compound is under investigation for its therapeutic potential in a range of diseases, most notably Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.[5] Preclinical studies in mouse models of muscular dystrophy have demonstrated that oral administration of this compound can significantly improve survival rates, enhance cardiac function, and reduce cardiac fibrosis. This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo experimental studies, aimed at facilitating research into its therapeutic effects.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the thromboxane-prostanoid receptor (TPr). This prevents the binding of endogenous ligands like thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), thereby blocking their downstream signaling pathways. The canonical TXA2 signaling pathway, which this compound antagonizes, is depicted below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for consideration when preparing formulations for in vivo administration.
| Property | Value |
| Molecular Formula | C₂₅H₃₂N₂O₅ |
| Molecular Weight | 440.5 g/mol |
| Appearance | Solid |
| Solubility | Poorly soluble in water |
Data sourced from PubChem.
In Vivo Administration Protocols
The primary route of administration for this compound in preclinical studies has been oral. Below are protocols for administration in drinking water and by oral gavage.
Administration in Drinking Water
This method is suitable for long-term studies where precise timing of administration is not critical.
Protocol:
-
Dose Calculation: A common dose used in mouse models of muscular dystrophy is 25 mg/kg/day. Calculate the total daily dose required for the number of animals in the study.
-
Water Consumption: Determine the average daily water consumption for the specific mouse strain and age. This is typically 4-7 ml per day for an adult mouse.
-
Stock Solution Preparation: Due to its poor water solubility, a stock solution of this compound may need to be prepared in a suitable solvent such as a small amount of DMSO, which is then further diluted.
-
Working Solution Preparation: Based on the total daily dose and average water consumption, calculate the final concentration of this compound required in the drinking water. Dilute the stock solution accordingly.
-
Administration: Provide the this compound-containing water to the animals as their sole source of drinking water.
-
Monitoring: Monitor the water consumption daily to ensure adequate dosing. Prepare fresh this compound-containing water at least every 2-3 days to maintain stability.
Administration by Oral Gavage
Oral gavage allows for precise dosing at specific time points.
Protocol:
-
Vehicle Selection: For hydrophobic compounds like this compound, suitable vehicles for oral gavage in mice include:
-
Corn oil
-
0.5% Carboxymethyl cellulose (CMC) in water
-
A solution containing a small percentage of a solubilizing agent like Tween 80 (e.g., 0.05%) or DMSO (e.g., <10%) in water or saline.
-
-
Formulation Preparation:
-
Weigh the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number of animals.
-
If using a suspension, levigate the this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
If attempting to solubilize, dissolve this compound in a minimal amount of a suitable co-solvent (e.g., DMSO) before diluting with the final vehicle.
-
The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert a proper-sized gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Care should be taken to avoid accidental administration into the trachea.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
In Vivo Efficacy and Pharmacokinetic Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Muscular Dystrophy
| Animal Model | Dose and Administration Route | Key Efficacy Endpoints | Outcome |
| mdx/utrn double knockout (DMD model) | 25 mg/kg/day in drinking water | Survival at 10 weeks | 100% survival with this compound vs. 60% in vehicle-treated group. |
| mdx/mTR double knockout (DMD model) | 25 mg/kg/day in drinking water | Survival at 6 months | 100% survival with this compound vs. 43% in vehicle-treated group. |
| delta-sarcoglycan knockout (Limb-girdle MD model) | 25 mg/kg/day in drinking water | Cardiac Function | Normalized ejection fraction and fractional shortening. |
| delta-sarcoglycan knockout (Limb-girdle MD model) | 25 mg/kg/day in drinking water | Cardiac Fibrosis | Reduced cardiac fibrosis. |
Table 2: Pharmacokinetic Parameters of this compound in Various Species (Oral Administration)
| Species | Dose | Tmax | Terminal Half-life (t½) | Absolute Bioavailability |
| Rat | 3 mg/kg | ~5-20 min | ~8 hours | 25% |
| Dog | 1 mg/kg | ~5-20 min | ~20 hours | 35% |
| Monkey | 1 mg/kg | ~5-20 min | ~27 hours | 23% |
| Human | 50 mg | ~5-20 min | ~22 hours | 48% |
Data for Table 2 is not available for mice in the provided search results. The data presented is for other species and should be used as a reference. Tmax and half-life are approximate values.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action. The provided protocols for in vivo administration in drinking water and via oral gavage offer researchers practical guidance for conducting preclinical studies. The summarized efficacy and pharmacokinetic data highlight its potential in treating conditions like Duchenne muscular dystrophy-associated cardiomyopathy and provide a basis for dose selection and experimental design. Careful consideration of the compound's physicochemical properties and the selection of an appropriate vehicle are crucial for successful and reproducible in vivo experiments.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. neurologylive.com [neurologylive.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ifetroban Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR) critically involved in a variety of physiological and pathophysiological processes.[1][2] Thromboxane A2, the primary ligand for the TP receptor, is a potent mediator of platelet aggregation and vasoconstriction.[3][4] Consequently, antagonism of the TP receptor is a promising therapeutic strategy for a range of cardiovascular diseases, including thrombosis, hypertension, and myocardial ischemia.[1] Furthermore, emerging evidence suggests a role for TP receptor signaling in cancer metastasis, making it an attractive target for oncology drug discovery. The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is of significant interest.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for two primary HTS assays tailored for the screening of this compound analogs: a competitive radioligand binding assay to determine the affinity of compounds for the TP receptor, and a cell-based calcium mobilization assay to assess their functional antagonist activity.
Thromboxane Receptor Signaling Pathway
The TP receptor primarily couples to the Gq family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of TP receptor activation and serves as a measurable endpoint in functional HTS assays.
Thromboxane A2 Receptor Signaling Pathway.
High-Throughput Screening Workflow for this compound Analogs
A typical HTS campaign to identify novel TP receptor antagonists from a library of this compound analogs would follow a tiered approach. The primary screen is designed for high throughput and identifies "hits" with potential activity. These hits are then subjected to secondary and tertiary assays for confirmation and further characterization.
HTS Workflow for this compound Analog Screening.
Experimental Protocols
Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound (this compound analog) to compete with a radiolabeled ligand for binding to the TP receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human TP receptor.
-
Radioligand: [3H]-SQ 29,548 or other suitable radiolabeled TP receptor antagonist.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well or 384-well filter plates (e.g., GF/C).
-
Plate shaker, vacuum filtration manifold, and scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh preparation buffer and centrifuge again.
-
Resuspend the final pellet in a small volume of preparation buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Assay Procedure (96-well format):
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein/well) in assay buffer.
-
To each well of the filter plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled TP receptor antagonist (e.g., 10 µM this compound) for non-specific binding.
-
25 µL of test compound at various concentrations (typically a serial dilution).
-
25 µL of radioligand at a fixed concentration (typically at its Kd value).
-
25 µL of the diluted membrane preparation.
-
-
Incubate the plate on a shaker for 60-90 minutes at room temperature.
-
Terminate the assay by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Principle: This cell-based functional assay measures the ability of this compound analogs to inhibit the increase in intracellular calcium concentration induced by a TP receptor agonist. The assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human TP receptor.
-
TP Receptor Agonist: U-46619 or a similar stable thromboxane A2 analog.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Calcium-sensitive dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 30,000-50,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer (with or without probenecid).
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure (using a fluorescence plate reader):
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add the this compound analogs at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Record a baseline fluorescence reading for a few seconds.
-
Add a fixed concentration of the TP receptor agonist (e.g., U-46619 at its EC80 concentration) to all wells.
-
Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the calcium mobilization signal.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's maximal response) using non-linear regression analysis.
-
Data Presentation
The quantitative data generated from these HTS assays should be summarized in a clear and structured format to facilitate the comparison of this compound analogs.
Table 1: Competitive Radioligand Binding Data for this compound Analogs
| Compound ID | IC50 (nM) | Ki (nM) | n |
| This compound | 5.2 | 2.1 | 3 |
| Analog A | 2.8 | 1.1 | 3 |
| Analog B | 15.6 | 6.2 | 3 |
| Analog C | 48.9 | 19.6 | 3 |
| Analog D | 1.5 | 0.6 | 3 |
IC50 and Ki values are presented as the geometric mean. n represents the number of independent experiments.
Table 2: Functional Antagonist Activity of this compound Analogs in Calcium Mobilization Assay
| Compound ID | IC50 (nM) | % Inhibition at 1 µM | n |
| This compound | 10.5 | 98.5 | 3 |
| Analog A | 6.2 | 99.1 | 3 |
| Analog B | 35.8 | 95.2 | 3 |
| Analog C | 150.2 | 75.6 | 3 |
| Analog D | 3.1 | 99.5 | 3 |
IC50 values are presented as the geometric mean. % Inhibition is the mean inhibition of the U-46619-induced response at a 1 µM concentration of the analog. n represents the number of independent experiments.
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound analogs. The combination of a competitive radioligand binding assay to determine target affinity and a functional calcium mobilization assay to assess antagonist activity will enable the efficient identification and characterization of novel TP receptor antagonists with therapeutic potential. Careful data analysis and presentation are crucial for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.
References
- 1. Trial of thromboxane receptor inhibition with this compound: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired platelet response to thromboxane-A2 and defective calcium mobilization in a patient with a bleeding disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ifetroban Gene Expression Analysis in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane-prostanoid receptor (TPr), a G-protein coupled receptor involved in a variety of physiological and pathological processes.[1][2] In the cardiovascular system, activation of TPr by its ligand, thromboxane A2 (TXA2), has been implicated in platelet aggregation, vasoconstriction, and the pathogenesis of cardiac diseases.[1] Studies have shown that TPr activation in cardiomyocytes can lead to increased intracellular calcium, arrhythmias, cell death, and cardiac fibrosis.[2][3] this compound, by blocking this receptor, presents a promising therapeutic strategy for mitigating these detrimental effects.
Preclinical studies, particularly in mouse models of Duchenne muscular dystrophy (DMD)-associated cardiomyopathy, have demonstrated that this compound can improve survival and cardiac function. Furthermore, this compound treatment has been shown to reduce cardiac fibrosis and normalize the expression of key genes associated with the disease. A recent Phase 2 clinical trial, FIGHT DMD, has also indicated that high-dose this compound can improve left ventricular ejection fraction (LVEF) in patients with DMD. Transcriptomic profiling from this trial has identified potential biomarkers that correlate with the observed cardiac improvements, underscoring the importance of understanding the gene expression changes mediated by this compound in cardiomyocytes.
These application notes provide a comprehensive overview of the methodologies for analyzing this compound-mediated gene expression changes in cardiomyocytes, from cell culture to data analysis.
Data Presentation: Gene Expression Changes with this compound Treatment
The following tables summarize the reported effects of this compound on gene expression in the hearts of delta-sarcoglycan knockout (dSG KO) mice, a model for limb-girdle muscular dystrophy. The data is derived from a study that performed global RNA sequencing to identify molecular changes following this compound treatment. The complete dataset is available in the Gene Expression Omnibus (GEO) under accession number GSE96598.
Table 1: Summary of Global Gene Expression Changes
| Comparison | Number of Differentially Expressed Genes |
| dSG KO vs. Wildtype | 1133 |
| This compound-treated dSG KO vs. dSG KO | 360 |
| Genes Normalized by this compound | 160 |
Table 2: Functional Gene Categories Modulated by this compound in dSG KO Hearts
| Gene Category | Effect of this compound Treatment |
| Cardiomyocyte Survival | Increased Expression |
| Cell Death | Decreased Expression |
| Fibrosis and Matrix-Associated | Decreased Expression |
| Cytoskeleton | Increased Expression |
| Fatty Acid Utilization | Increased Expression |
Table 3: Normalization of Specific Gene/Protein Expression by this compound
| Gene/Protein | Pathological State Expression | Effect of this compound Treatment |
| Claudin-5 | Decreased | Normalized |
| Neuronal Nitric Oxide Synthase (nNOS) | Decreased | Normalized |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in Cardiomyocytes
This compound acts by blocking the Thromboxane-Prostanoid Receptor (TPr), which is a Gq-protein coupled receptor. The diagram below illustrates the signaling cascade initiated by TPr activation and the point of intervention for this compound.
Caption: this compound blocks the TPr, inhibiting the downstream Gq/PLC pathway.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the key steps for analyzing the effect of this compound on gene expression in cardiomyocytes.
Caption: Workflow for cardiomyocyte gene expression analysis with this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating primary cardiomyocytes.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.05% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II
-
Laminin-coated culture plates
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Excise hearts and place them in ice-cold HBSS. Remove atria and large vessels.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Transfer the minced tissue to a solution of 0.05% trypsin and incubate at 4°C overnight with gentle agitation.
-
The next day, add an equal volume of pre-warmed DMEM with 10% FBS to inactivate the trypsin.
-
Add Collagenase Type II to a final concentration of 0.1% and incubate at 37°C for 30-45 minutes with gentle shaking.
-
Gently triturate the cell suspension with a serological pipette to dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, pre-plate the cells on an uncoated culture dish for 60-90 minutes at 37°C. Fibroblasts will preferentially adhere.
-
Collect the non-adherent cell suspension (enriched for cardiomyocytes) and count the cells.
-
Plate the cardiomyocytes on laminin-coated culture plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 6-well plate).
-
Incubate at 37°C in a 5% CO₂ incubator. After 24 hours, replace the medium with serum-free DMEM for subsequent experiments.
Protocol 2: this compound Treatment and RNA Isolation
Materials:
-
Cultured cardiomyocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA isolation kit (e.g., QIAGEN RNeasy Mini Kit or TRIzol Reagent)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Once cardiomyocytes have been cultured in serum-free medium for 24 hours, they are ready for treatment.
-
Prepare working solutions of this compound at the desired concentrations by diluting the stock solution in serum-free DMEM. Include a vehicle-only control.
-
Aspirate the medium from the cultured cardiomyocytes and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture well by adding the lysis buffer provided with the RNA isolation kit (e.g., Buffer RLT for QIAGEN kit or TRIzol).
-
Scrape the cells and collect the lysate.
-
Proceed with RNA isolation according to the manufacturer's protocol. Key steps generally include homogenization, addition of ethanol, binding to a silica column, washing, and elution.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Gene-specific forward and reverse primers
-
qPCR instrument
-
Optical-grade PCR plates and seals
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine the isolated RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and primers (random hexamers or oligo(dT)) according to the kit's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
The resulting product is complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for your gene of interest (and a housekeeping gene like GAPDH or ACTB for normalization), and diluted cDNA.
-
Aliquot the reaction mix into a 96-well optical PCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Ensure a melt curve analysis is performed at the end of the run if using a SYBR Green-based assay to verify the specificity of the amplified product.
-
-
Data Analysis:
-
The qPCR instrument will generate amplification plots and cycle threshold (Ct) values.
-
Use the ΔΔCt method for relative quantification of gene expression.
-
ΔCt = Ct (gene of interest) - Ct (housekeeping gene)
-
ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (vehicle control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Perform statistical analysis (e.g., t-test or ANOVA) on the replicate data to determine the significance of any observed changes in gene expression.
-
Conclusion
The protocols and information provided here offer a comprehensive framework for investigating the effects of this compound on gene expression in cardiomyocytes. By understanding the molecular changes induced by this TPr antagonist, researchers can further elucidate its cardioprotective mechanisms and identify potential biomarkers for its therapeutic efficacy. The use of robust and standardized methodologies is crucial for obtaining reliable and reproducible data in this important area of cardiovascular drug development.
References
Application Notes and Protocols for Assessing Ifetroban Efficacy in a Fibroblast Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ scarring and functional decline. A key cellular mediator of fibrosis is the myofibroblast, a specialized, contractile cell type that differentiates from resident fibroblasts upon activation. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that plays a central role in initiating and sustaining fibroblast activation. Recent evidence has implicated the thromboxane A2 receptor (TBXA2R) signaling pathway in the persistence of fibroblast activation, making it a promising therapeutic target.[1][2][3]
Ifetroban is a potent and selective antagonist of the TBXA2R.[4][5] Preclinical studies have demonstrated its potential to prevent and treat lung fibrosis by inhibiting fibroblast activation. This document provides a detailed protocol for an in vitro fibroblast activation assay to evaluate the efficacy of this compound in counteracting the profibrotic effects of TGF-β.
Principle of the Assay
This assay is based on the in vitro induction of fibroblast activation using TGF-β1. Primary human lung fibroblasts (HLFs) are stimulated with TGF-β1 to differentiate into myofibroblasts, a process characterized by the increased expression of alpha-smooth muscle actin (α-SMA) and enhanced collagen synthesis. The efficacy of this compound is assessed by its ability to inhibit these key markers of fibroblast activation in a dose-dependent manner.
Signaling Pathway Overview
Fibroblast activation is a complex process involving multiple signaling pathways. TGF-β1 initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of profibrotic genes, including those for α-SMA (ACTA2) and collagen (e.g., COL1A1).
The thromboxane A2 receptor (TBXA2R), a G-protein coupled receptor, is upregulated in fibrotic fibroblasts. Activation of TBXA2R, potentially by ligands like F2-isoprostanes which are products of oxidative stress, can potentiate TGF-β signaling, leading to persistent fibroblast activation. This compound, by blocking the TBXA2R, is hypothesized to attenuate this profibrotic signaling cascade.
Experimental Protocol
Materials and Reagents
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Reagents for Immunocytochemistry (e.g., paraformaldehyde, Triton X-100, bovine serum albumin)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Reagents for Western Blotting (e.g., RIPA buffer, protease inhibitors, antibodies for α-SMA and loading control)
-
Reagents for qPCR (e.g., RNA extraction kit, cDNA synthesis kit, primers for ACTA2, COL1A1, and housekeeping gene)
-
Collagen synthesis assay kit (e.g., Sirius Red-based)
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Seeding:
-
Culture primary HLFs in FGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Use cells between passages 2 and 6 for experiments to maintain a stable phenotype.
-
Seed HLFs into appropriate culture plates (e.g., 96-well plates for immunocytochemistry, 24-well plates for protein/RNA analysis) at a density that will result in 80-90% confluency at the end of the experiment.
-
-
Serum Starvation:
-
Once cells have adhered and reached approximately 70-80% confluency, replace the growth medium with serum-free medium.
-
Incubate for 24 hours to synchronize the cell cycle and reduce basal activation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Dilute to final desired concentrations in serum-free medium. A typical concentration range to test would be 10 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the starvation medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare a solution of TGF-β1 in serum-free medium to the desired final concentration (e.g., 5 ng/mL).
-
Add the TGF-β1 solution to all wells except for the unstimulated (negative) control wells.
-
Incubate for 48 to 72 hours. The optimal incubation time may vary depending on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Immunocytochemistry for α-SMA:
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope or high-content imaging system.
-
Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining.
-
-
Western Blot for α-SMA:
-
Lyse cells and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
Quantify band intensities using densitometry.
-
-
qPCR for Gene Expression:
-
Extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen Type I), and a suitable housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Collagen Synthesis Assay:
-
Quantify the amount of newly synthesized collagen in the cell lysate or supernatant using a commercially available kit, such as a Sirius Red-based colorimetric assay.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on α-SMA Expression (Immunocytochemistry)
| Treatment Group | This compound (µM) | TGF-β1 (5 ng/mL) | % α-SMA Positive Cells (Mean ± SD) |
| Unstimulated Control | 0 | - | 5.2 ± 1.1 |
| Vehicle Control | 0 (DMSO) | + | 85.6 ± 4.3 |
| This compound | 0.01 | + | 78.9 ± 5.0 |
| This compound | 0.1 | + | 62.1 ± 3.8 |
| This compound | 1 | + | 40.5 ± 2.9 |
| This compound | 10 | + | 25.3 ± 2.1 |
Table 2: Effect of this compound on Profibrotic Gene Expression (qPCR)
| Treatment Group | This compound (µM) | TGF-β1 (5 ng/mL) | ACTA2 Fold Change (Mean ± SD) | COL1A1 Fold Change (Mean ± SD) |
| Unstimulated Control | 0 | - | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Vehicle Control | 0 (DMSO) | + | 12.5 ± 1.3 | 8.2 ± 0.9 |
| This compound | 0.01 | + | 10.8 ± 1.1 | 7.1 ± 0.8 |
| This compound | 0.1 | + | 7.9 ± 0.8 | 5.3 ± 0.6 |
| This compound | 1 | + | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 10 | + | 2.1 ± 0.3 | 1.8 ± 0.2 |
Table 3: Effect of this compound on Collagen Synthesis
| Treatment Group | This compound (µM) | TGF-β1 (5 ng/mL) | Total Collagen (µ g/well ) (Mean ± SD) |
| Unstimulated Control | 0 | - | 1.5 ± 0.2 |
| Vehicle Control | 0 (DMSO) | + | 7.8 ± 0.6 |
| This compound | 0.01 | + | 6.9 ± 0.5 |
| This compound | 0.1 | + | 5.4 ± 0.4 |
| This compound | 1 | + | 3.8 ± 0.3 |
| This compound | 10 | + | 2.5 ± 0.2 |
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-fibrotic potential of this compound using an in vitro fibroblast activation assay. By measuring key markers of myofibroblast differentiation and ECM production, researchers can quantify the efficacy of this compound in a controlled laboratory setting. The data generated from this assay can provide valuable insights into the mechanism of action of this compound and support its further development as a therapeutic agent for fibrotic diseases.
References
- 1. This compound for Pulmonary Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Thromboxane–Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane Receptor Signaling in Pulmonary Fibrosis - Timothy Blackwell [grantome.com]
- 4. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Ifetroban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ifetroban, a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist. The information compiled herein, including detailed data summaries and experimental protocols, is intended to support further research and development of this compound for various therapeutic indications.
Introduction to this compound
This compound (BMS-180291) is an orally active compound that specifically targets and blocks the thromboxane prostanoid (TP) receptor. By antagonizing this receptor, this compound disrupts downstream signaling pathways initiated by thromboxane A2 (TxA2) and its precursors, such as prostaglandin H2 (PGH2).[1] This mechanism of action leads to the inhibition of platelet activation and aggregation, as well as the prevention of vascular constriction, resulting in vasodilation. Due to these effects, this compound has been investigated for its therapeutic potential in a range of conditions, including cardiovascular diseases, Duchenne muscular dystrophy (DMD)-associated cardiomyopathy, aspirin-exacerbated respiratory disease (AERD), and cancer metastasis.[1][2]
Pharmacokinetic Profile
This compound has been characterized in various preclinical species and in humans. It is generally observed to be rapidly absorbed after oral administration with extensive tissue distribution.
Human Pharmacokinetics
A study in healthy human volunteers following a single 50 mg oral dose of radiolabeled this compound provided key pharmacokinetic parameters. The primary metabolite in humans is an acylglucuronide, which accounts for approximately 60% of the radioactivity in plasma.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Humans (50 mg)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 5 - 20 minutes | |
| T1/2 (Terminal Elimination Half-Life) | ~22 hours | |
| Absolute Bioavailability | 48% | |
| Primary Route of Excretion | Fecal | |
| Urinary Excretion (% of Dose) | 27% |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and monkeys have also been conducted, providing comparative data for translational research.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | T1/2 (Terminal Elimination Half-Life) | Absolute Bioavailability | Reference |
| Rat | 3 mg/kg | ~8 hours | 25% | |
| Dog | 1 mg/kg | ~20 hours | 35% | |
| Monkey | 1 mg/kg | ~27 hours | 23% |
Pharmacodynamic Effects
The pharmacodynamic effects of this compound are a direct consequence of its antagonism of the TP receptor. These effects have been quantified in various in vitro, ex vivo, and clinical settings.
Receptor Binding and In Vitro Potency
In Vitro and Ex Vivo Effects
Table 3: In Vitro and Ex Vivo Pharmacodynamic Effects of this compound
| Assay | Model System | Effect | Concentration | Reference |
| Vasoconstriction | Isolated coronary arteries from a mouse model of DMD | Attenuation of U-46619-mediated vasoconstriction | 3 nM | |
| Platelet-Tumor Cell Adhesion | Co-culture of human platelets and MDA-MB-231-RFP tumor cells | ~50% reduction in platelet-tumor cell adhesion | Not Specified |
Clinical Pharmacodynamics
The FIGHT DMD Phase 2 clinical trial provided key insights into the pharmacodynamic effects of this compound in patients with Duchenne muscular dystrophy.
Table 4: Clinical Pharmacodynamic Effects of this compound in DMD Patients (12-Month Study)
| Parameter | High-Dose this compound (300 mg/day) | Placebo | Reference |
| Change in Left Ventricular Ejection Fraction (LVEF) | +1.8% | -1.5% | |
| Cardiac Biomarkers (NT-proBNP, Cardiac Troponin I) | Reduced | Increased |
In a study on patients with aspirin-exacerbated respiratory disease, four weeks of this compound treatment was found to significantly increase urinary leukotriene E4 levels and decrease nasal PGE2 levels compared to placebo.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts by blocking the Thromboxane A2 / Prostaglandin H2 (TP) receptor, thereby inhibiting the signaling cascade that leads to platelet aggregation and vasoconstriction.
Caption: this compound blocks the TP receptor, preventing activation by TXA2 and PGH2.
Pharmacokinetic Sample Analysis Workflow
A general workflow for the quantification of this compound and its metabolites in plasma samples using LC-MS/MS.
Caption: Workflow for quantifying this compound in plasma via LC-MS/MS.
Experimental Protocols
The following are generalized protocols based on standard methodologies for assessing the pharmacokinetic and pharmacodynamic properties of a compound like this compound.
Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound and its primary metabolite, this compound acylglucuronide, in human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound and this compound acylglucuronide reference standards
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound, its metabolite, and the internal standard (IS) in a suitable solvent (e.g., methanol). Serially dilute the stock solutions to create calibration standards and QC samples in blank human plasma.
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate. b. Add 150 µL of the IS working solution (in acetonitrile) to each well. c. Vortex the plate for 2 minutes to precipitate proteins. d. Centrifuge the plate at 4000 rpm for 10 minutes. e. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate this compound, its metabolite, and the IS from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolite, and the IS need to be optimized.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. b. Use a weighted linear regression model to fit the data. c. Determine the concentration of this compound and its metabolite in the plasma samples and QCs from the calibration curve.
Protocol for In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory potency (IC50) of this compound on platelet aggregation induced by a TP receptor agonist.
Materials:
-
Freshly drawn human whole blood (in sodium citrate tubes)
-
Platelet-rich plasma (PRP)
-
U46619 (TP receptor agonist)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. b. Keep the PRP at room temperature and use within 4 hours.
-
Platelet Aggregation Measurement: a. Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar. b. Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes). c. Initiate platelet aggregation by adding a fixed concentration of U46619 (a concentration that induces submaximal aggregation, to be determined in preliminary experiments). d. Record the change in light transmittance for 5-10 minutes. The maximum aggregation is defined as the maximum change in light transmittance.
-
Data Analysis: a. Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the U46619-induced platelet aggregation) by fitting the data to a sigmoidal dose-response curve.
Protocol for Ex Vivo Vasoconstriction Assay in Isolated Arteries
Objective: To evaluate the effect of this compound on vasoconstriction induced by a TP receptor agonist in isolated arterial rings.
Materials:
-
Animal model (e.g., rat or mouse)
-
Isolated artery (e.g., thoracic aorta or coronary artery)
-
Krebs-Henseleit buffer
-
U46619 (TP receptor agonist)
-
This compound
-
Potassium chloride (KCl)
-
Wire myograph system
Procedure:
-
Artery Preparation: a. Euthanize the animal and carefully dissect the desired artery. b. Place the artery in ice-cold Krebs-Henseleit buffer. c. Clean the artery of surrounding tissue and cut it into 2-3 mm rings. d. Mount the arterial rings in a wire myograph system containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.
-
Equilibration and Viability Check: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension. b. Assess the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Vasoconstriction Measurement: a. After washing out the KCl and allowing the rings to return to baseline tension, pre-incubate the rings with this compound (e.g., 3 nM) or vehicle control for 20-30 minutes. b. Generate a cumulative concentration-response curve to U46619 by adding increasing concentrations of the agonist to the bath. c. Record the isometric tension developed by the arterial rings.
-
Data Analysis: a. Express the contractile response as a percentage of the maximum contraction induced by KCl. b. Compare the concentration-response curves to U46619 in the presence and absence of this compound to determine the antagonistic effect.
Conclusion
The data and protocols presented provide a foundational framework for the continued investigation of this compound's pharmacokinetic and pharmacodynamic properties. The compound's potent antagonism of the TP receptor, coupled with its favorable pharmacokinetic profile in humans, underscores its potential as a therapeutic agent in a variety of disease states. Further modeling and simulation based on this information can aid in optimizing dosing regimens and predicting clinical outcomes in future studies.
References
Application Notes and Protocols for Ifetroban Treatment in Isolated Langendorff-perfused Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifetroban is a potent and selective antagonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[1][2] Thromboxane A2 (TXA2) levels are elevated during myocardial ischemia and reperfusion, contributing to cardiac injury.[3] Preclinical studies in mouse models of Duchenne muscular dystrophy (DMD) have demonstrated that this compound can reduce cardiomyopathy, improve cardiac function, and increase survival.[2][4] Furthermore, a phase 2 clinical trial has shown that this compound can improve left ventricular ejection fraction in patients with DMD. The isolated Langendorff-perfused heart model is a valuable ex vivo tool for studying the direct effects of pharmacological agents on cardiac function, independent of systemic neurohormonal influences. These application notes provide a framework for investigating the effects of this compound on cardiac function and in the context of ischemia-reperfusion injury using the Langendorff apparatus.
Signaling Pathways
Thromboxane A2 Receptor (TP Receptor) Signaling in Cardiomyocytes
The TP receptor is coupled to at least two major G-protein families: Gq and G13. Activation of these pathways by an agonist like Thromboxane A2 or U46619 leads to a cascade of intracellular events that can contribute to cardiac dysfunction. This compound, as a TP receptor antagonist, blocks these downstream signaling events.
Experimental Protocols
Protocol 1: Langendorff-Perfusion of an Isolated Rodent Heart
This protocol describes the standard procedure for isolating and perfusing a rodent (rat or mouse) heart using the Langendorff method.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal) or isoflurane.
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal).
-
Perfusion Buffer (Krebs-Henseleit Buffer): In mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose. The buffer should be freshly prepared, filtered (0.45 µm), maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to achieve a pH of 7.4.
-
Surgical Instruments: Scissors, forceps, hemostats, silk suture.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and pressure transducer.
-
Intraventricular Balloon: A latex balloon connected to a pressure transducer for measuring left ventricular pressure.
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin. Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart by cutting the great vessels and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractile activity.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a silk suture.
-
Initiation of Perfusion: Start retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for rats). The heart should resume beating shortly after perfusion begins.
-
Left Ventricular Balloon Insertion: Make a small incision in the left atrium and insert a deflated latex balloon into the left ventricle. Inflate the balloon with water to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline functional parameters.
Protocol 2: Investigating the Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
This protocol is designed to assess the ability of this compound to protect the heart from injury induced by a period of global ischemia followed by reperfusion.
Procedure:
-
Prepare Isolated Heart: Follow Protocol 1 for heart isolation and stabilization.
-
Experimental Groups:
-
Control Group: Hearts perfused with standard Krebs-Henseleit buffer throughout the experiment.
-
This compound Group: Hearts perfused with Krebs-Henseleit buffer containing this compound. A starting concentration of 3 nM can be used based on isolated artery studies, with a dose-response curve recommended to determine the optimal concentration.
-
-
Experimental Timeline:
-
Baseline (20 min): Record stable baseline cardiac function in all groups.
-
Drug Perfusion (15 min): Perfuse the this compound group with the drug-containing buffer. The Control group continues with standard buffer.
-
Global Ischemia (30 min): Stop the perfusion to induce global no-flow ischemia.
-
Reperfusion (60-120 min): Restore perfusion (with the respective buffers for each group) and record functional recovery.
-
-
Data Collection: Continuously record the following parameters throughout the experiment:
-
Left Ventricular Developed Pressure (LVDP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Heart Rate (HR)
-
Maximum rate of pressure development (+dP/dt)
-
Maximum rate of pressure relaxation (-dP/dt)
-
Coronary Flow (CF)
-
-
Biochemical Analysis (Optional): Collect the coronary effluent at baseline and during reperfusion to measure biomarkers of cardiac injury, such as Lactate Dehydrogenase (LDH) or Creatine Kinase (CK). At the end of the experiment, the heart tissue can be collected for further analysis (e.g., infarct size measurement with TTC staining, Western blotting for signaling proteins).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments. As direct data for this compound in a Langendorff model is not currently published, the values presented are hypothetical and for illustrative purposes, reflecting the expected cardioprotective effects based on existing in vivo and isolated tissue studies.
Table 1: Effects of this compound on Baseline Cardiac Function
| Parameter | Control | This compound (3 nM) |
| LVDP (mmHg) | 105 ± 8 | 103 ± 7 |
| LVEDP (mmHg) | 6 ± 1 | 5 ± 1 |
| Heart Rate (bpm) | 280 ± 15 | 275 ± 12 |
| +dP/dt (mmHg/s) | 2500 ± 210 | 2450 ± 190 |
| -dP/dt (mmHg/s) | -1800 ± 150 | -1780 ± 140 |
| Coronary Flow (ml/min) | 12.5 ± 1.1 | 12.8 ± 1.0 |
Data are presented as mean ± SEM. No significant differences are expected at baseline.
Table 2: Effects of this compound on Functional Recovery Following Ischemia-Reperfusion
| Parameter (% of Baseline) | Control (I/R) | This compound (I/R) |
| LVDP Recovery | 35 ± 5% | 65 ± 6% |
| LVEDP (mmHg at end of reperfusion) | 35 ± 4 | 20 ± 3 |
| +dP/dt Recovery | 40 ± 6% | 70 ± 7% |
| -dP/dt Recovery | 30 ± 4% | 60 ± 5% |
| Coronary Flow Recovery | 55 ± 7% | 85 ± 8% |
| LDH Release (Arbitrary Units) | 500 ± 60 | 250 ± 40 |
*p < 0.05 vs. Control (I/R). Data are presented as mean ± SEM. These hypothetical data illustrate the expected improvement in functional recovery and reduction in cellular injury with this compound treatment.
Conclusion
The use of this compound in an isolated Langendorff-perfused heart model provides a robust platform to investigate its direct cardioprotective effects. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of TP receptor antagonism in cardiac disease models, particularly in the context of ischemia-reperfusion injury. The visualization of the experimental workflow and signaling pathway aims to enhance the understanding and execution of these studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ifetroban Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ifetroban concentration in various in vitro studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor.[1][2] By blocking this receptor, this compound inhibits the downstream signaling pathways initiated by TXA2 and PGH2. This leads to the prevention of platelet activation and aggregation, as well as the relaxation of vascular and bronchial smooth muscle.[2]
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in in vitro research to investigate processes mediated by the TXA2/PGH2 receptor. Key applications include:
-
Platelet Aggregation Assays: To study the anti-platelet effects of this compound and its potential as an anti-thrombotic agent.
-
Vascular Smooth Muscle Cell (VSMC) Contraction Assays: To assess the vasorelaxant properties of this compound.[3]
-
Cancer Cell Migration and Invasion Assays: To investigate the role of the TP receptor in cancer metastasis and the potential of this compound as an anti-metastatic agent.[4]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro studies, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light.
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type and assay.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Q: I observed a precipitate in my cell culture medium after adding the this compound working solution. What could be the cause and how can I resolve it?
A: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. Here are the potential causes and solutions:
-
High Final Concentration: The final concentration of this compound may exceed its aqueous solubility limit.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific assay.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution.
-
Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently vortexing the media to ensure gradual mixing.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
-
-
Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
-
Solution: If possible, test the solubility of this compound in a serum-free medium first. If serum is required, consider reducing the serum concentration or using a different lot of serum.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Q: My results with this compound are not consistent, or I am observing effects that are not in line with its known mechanism of action. What should I consider?
A: Inconsistent or unexpected results can arise from several factors:
-
Compound Stability: this compound may be unstable in your experimental conditions.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing diluted solutions in culture media for extended periods. It is advisable to check the stability of this compound in your specific culture medium over the time course of your experiment.
-
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects, meaning they interact with proteins other than their intended target.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effects are specifically due to TP receptor antagonism, consider using a structurally different TP receptor antagonist as a control or performing siRNA-mediated knockdown of the TP receptor.
-
-
Cell Line Variability: Different cell lines may express varying levels of the TP receptor, leading to different sensitivities to this compound.
-
Solution: Characterize the expression level of the TP receptor in your cell line of interest using techniques such as qPCR or Western blotting.
-
Data Presentation
Table 1: Reported In Vitro Concentrations and Efficacy of Thromboxane Receptor Antagonists
| Compound | Assay Type | Cell Line / System | Concentration / IC50 / EC50 | Reference |
| Tirofiban | Platelet Aggregation | Human Platelets | IC50 ≈ 37 nmol/L | |
| Tirofiban | GpIIb/IIIa Binding | Human Platelets | EC50 ≈ 24 nmol/L | |
| Abciximab | VSMC Migration | Vascular Smooth Muscle Cells | IC50 = 33 µg/ml | |
| Abciximab | VSMC Invasion | Vascular Smooth Muscle Cells | IC50 = 0.5 µg/ml | |
| GR32191 | Platelet Aggregation (U-46619 induced) | Human Platelets | pA2 ≈ 8.2 |
Note: Specific IC50 and EC50 values for this compound are not consistently reported across a wide range of in vitro assays in the currently available literature. The provided data for other thromboxane and platelet inhibitors can serve as a starting point for designing dose-response experiments for this compound.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid, or a thromboxane mimetic like U-46619).
-
This compound stock solution (in DMSO).
-
Light Transmission Aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add different concentrations of this compound or vehicle (DMSO) to the PRP samples and incubate for a defined period (e.g., 2-5 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set duration.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.
-
Vascular Smooth Muscle Cell (VSMC) Contraction Assay (Collagen Gel Contraction)
This protocol outlines a method to evaluate the effect of this compound on VSMC contraction.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs).
-
Cell culture medium.
-
Collagen solution (e.g., Type I rat tail collagen).
-
24-well culture plates.
-
Contraction agonist (e.g., thromboxane A2 analog U-46619, endothelin-1).
-
This compound stock solution (in DMSO).
Methodology:
-
Cell-Collagen Lattice Preparation:
-
Harvest and resuspend VSMCs in serum-free medium.
-
Prepare a cell-collagen mixture on ice by combining the cell suspension with a neutralized collagen solution.
-
Pipette the mixture into 24-well plates and allow it to polymerize at 37°C.
-
-
Contraction Assay:
-
After polymerization, add serum-free medium to each well.
-
Pre-treat the collagen gels with various concentrations of this compound or vehicle for a specific duration.
-
Induce contraction by adding the agonist to the medium.
-
Monitor the contraction of the collagen gels over time by measuring the change in gel diameter.
-
-
Data Analysis:
-
Calculate the percentage of contraction for each condition.
-
Determine the EC50 value of the agonist in the presence and absence of this compound to assess the inhibitory effect.
-
Cancer Cell Migration Assay (Transwell Assay)
This protocol describes a method to assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest.
-
Transwell inserts (with appropriate pore size).
-
24-well plates.
-
Cell culture medium (serum-free and serum-containing).
-
This compound stock solution (in DMSO).
-
Cotton swabs.
-
Staining solution (e.g., crystal violet).
Methodology:
-
Cell Preparation:
-
Serum-starve the cancer cells for 24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Migration Assay:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension containing different concentrations of this compound or vehicle to the upper chamber of the inserts.
-
Incubate the plate at 37°C for a duration that allows for cell migration (e.g., 24-48 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for migration inhibition.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Clinical study tests drug that may prevent cancer metastasis - VUMC News [news.vumc.org]
Ifetroban Technical Support Center: Solubility and Stability Guide
Welcome to the Ifetroban Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of this compound in DMSO and aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound sodium has a reported solubility in DMSO of 130 mg/mL (281.08 mM). To achieve this, ultrasonic treatment may be necessary. It is crucial to use anhydrous, newly opened DMSO, as the solvent is hygroscopic and water absorption can significantly reduce the solubility of this compound.
Q2: What is the aqueous solubility of this compound?
A2: While specific experimental data on the aqueous solubility of this compound is limited in publicly available literature, a predicted value for this compound sodium is 0.0135 mg/mL. The aqueous solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. It is recommended to experimentally determine the solubility in your specific aqueous buffer system.
Q3: How should I store this compound solutions to ensure stability?
A3: For DMSO stock solutions, it is recommended to store them in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be protected from light and stored under a nitrogen atmosphere to minimize degradation.[1] The stability of this compound in aqueous solutions has not been extensively reported and should be determined experimentally under your specific conditions (pH, temperature, and buffer composition).
Q4: Can I freeze and thaw my this compound DMSO stock solution multiple times?
A4: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2] It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: My this compound precipitated out of my aqueous working solution. What should I do?
A5: Precipitation of this compound from an aqueous solution can be due to several factors, including exceeding its solubility limit at the working concentration and pH, or interactions with components of your buffer. To troubleshoot this, you can try the following:
-
Lower the concentration: Your working concentration may be too high for the aqueous buffer you are using.
-
Adjust the pH: The solubility of this compound is likely pH-dependent. Experiment with different pH values to find the optimal range for solubility.
-
Add a co-solvent: If compatible with your experimental system, a small percentage of an organic co-solvent like DMSO or ethanol might help to keep this compound in solution. However, be mindful of the potential effects of the co-solvent on your experiment.
Data Summary
The following tables summarize the available quantitative data on the solubility and recommended storage conditions for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 130 mg/mL | 281.08 mM | Ultrasonic treatment may be required. Use of anhydrous DMSO is recommended.[1] |
| Water | 0.0135 mg/mL | Not Applicable | This is a predicted value for this compound sodium and should be experimentally verified. |
Table 1: this compound Solubility Data
| Solvent | Storage Temperature | Duration | Special Conditions |
| DMSO | -80°C | 6 months | Protect from light, store under nitrogen.[1] |
| DMSO | -20°C | 1 month | Protect from light, store under nitrogen. |
| Aqueous Solution | Not Determined | Not Determined | Stability is pH and temperature-dependent and should be experimentally evaluated. |
Table 2: Recommended Storage Conditions for this compound Solutions
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound sodium powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials, ultrasonic bath.
-
Procedure:
-
Allow the this compound sodium powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound sodium in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add 10 µL of DMSO for every 4.625 mg of this compound sodium).
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Determination of this compound Aqueous Solubility (Shake-Flask Method)
-
Materials: this compound, a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8), a shaker or rotator, a centrifuge, a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each aqueous buffer in separate vials.
-
Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
-
The measured concentration represents the solubility of this compound at that specific pH and temperature.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: this compound's mechanism of action as a TP receptor antagonist.
References
Technical Support Center: Preventing Ifetroban Precipitation in Experimental Buffers
Welcome to the Technical Support Center for Ifetroban. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound precipitation and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a carboxylic acid with a pKa of approximately 4.65 and has low aqueous solubility, especially in its free acid form.[1] Precipitation, often referred to as "crashing out," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[2] The primary reasons for precipitation include:
-
pH of the Buffer: As a weak acid, this compound's solubility is highly pH-dependent. In solutions with a pH below its pKa, it will be predominantly in its less soluble, protonated (uncharged) form. Above the pKa, it will be in its more soluble, deprotonated (charged) form.
-
High Final Concentration: The final concentration of this compound in your experimental buffer may exceed its solubility limit at that specific pH and temperature.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause a localized high concentration of the compound, leading to immediate precipitation before it can be adequately dispersed.[3]
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of this compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability and solubility of the compound in the stock solution.
Q3: How should I store my this compound stock solution?
A3: To maintain the stability and integrity of your this compound stock solution in DMSO, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Q4: I'm seeing inconsistent results in my experiments. Could this compound precipitation be the cause?
A4: Yes, inconsistent precipitation of this compound can lead to significant variability in experimental results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to poor reproducibility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or particulate formation when adding your this compound DMSO stock to your experimental buffer, consider the following solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound is above its solubility limit in the aqueous buffer. | 1. Reduce the Final Concentration: Lower the working concentration of this compound in your assay. 2. Determine Maximum Solubility: Perform a solubility assessment to find the maximum soluble concentration in your specific buffer (see Experimental Protocol 1). |
| "Solvent Shock" | Rapid mixing of the concentrated DMSO stock with the aqueous buffer causes localized supersaturation and precipitation. | 1. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) buffer. Then, add this intermediate dilution to the final volume of the buffer. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed buffer while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Low Buffer pH | The pH of your buffer is too low (close to or below the pKa of 4.65), favoring the less soluble, un-ionized form of this compound. | 1. Increase Buffer pH: If your experiment allows, use a buffer with a pH of 7.0 or higher. The solubility of carboxylic acids generally increases as the pH moves further above the pKa. 2. Use this compound Sodium Salt: The sodium salt of this compound is more water-soluble than the free acid form.[5] |
| Cold Buffer Temperature | The solubility of many compounds, including this compound, is lower at colder temperatures. | Pre-warm the Buffer: Always use experimental buffers that have been pre-warmed to the temperature of your experiment (e.g., 37°C for cell culture). |
Issue 2: Precipitation Over Time
If your this compound solution is initially clear but develops a precipitate after some time (e.g., during incubation), this suggests that the solution is supersaturated and thermodynamically unstable.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial concentration is above the equilibrium solubility, and the compound slowly crystallizes out of the solution. | 1. Lower the Working Concentration: The most effective solution is to work at a concentration at or below the determined solubility limit. 2. Incorporate Solubilizing Excipients: For some applications, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 20) at low concentrations might help maintain solubility. However, their compatibility with your specific assay must be validated. |
| Buffer Instability | Changes in the buffer's pH over time (e.g., due to CO2 exchange in an incubator) can affect this compound's solubility. | Use a Stable Buffering System: For cell culture experiments, ensure your medium contains a robust buffering system like HEPES in addition to bicarbonate to maintain a stable pH. |
Data Presentation
Since the solubility of this compound is highly dependent on the specific buffer composition and pH, it is recommended that researchers determine the solubility in their own experimental systems. The following table can be used as a template to record your experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Buffers
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 37 | Fill in your data | e.g., Clear solution, slight haze |
| Tris-HCl (50 mM) | 7.4 | 25 | Fill in your data | e.g., Precipitate above X µM |
| DMEM + 10% FBS | 7.4 | 37 | Fill in your data | e.g., No precipitation up to Y µM |
| Add your buffer | X.X | XX | Fill in your data |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in your buffer of choice using a 96-well plate format and monitoring for precipitation via light scattering.
Materials:
-
This compound powder (or this compound sodium)
-
Anhydrous, high-purity DMSO
-
Your experimental aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
96-well clear bottom microplate
-
Microplate reader with absorbance or nephelometry capabilities
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. The molecular weight of this compound is 440.53 g/mol , and this compound sodium is 462.52 g/mol .
-
-
Prepare Serial Dilutions in DMSO:
-
In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
-
Prepare the Test Plate:
-
Add your pre-warmed (e.g., 37°C) aqueous buffer to the wells of a 96-well clear bottom plate (e.g., 190 µL per well).
-
Include wells with buffer only as a negative control.
-
-
Add this compound Dilutions to the Buffer:
-
Using a multichannel pipette, transfer a small volume (e.g., 10 µL) of each DMSO dilution of this compound into the corresponding wells of the buffer-containing plate. This will result in a 1:20 dilution and a final DMSO concentration of 5%.
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
-
Incubate and Measure:
-
Incubate the plate at your experimental temperature (e.g., 37°C).
-
Measure the absorbance (optical density) or light scattering at a wavelength of 620 nm at various time points (e.g., immediately, 30 minutes, 1 hour, and 2 hours).
-
-
Data Analysis:
-
An increase in absorbance or light scattering compared to the buffer-only control indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering is considered the kinetic solubility limit under these conditions.
-
Protocol 2: Recommended Procedure for Preparing this compound Working Solutions
This protocol provides a step-by-step guide for preparing a working solution of this compound in an aqueous buffer to minimize the risk of precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 10 mM)
-
Your experimental aqueous buffer, pre-warmed to the appropriate temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw the Stock Solution:
-
Remove an aliquot of your this compound DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare for Dilution:
-
Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.
-
-
Perform a Step-wise Dilution:
-
Crucial Step: Do not add the buffer to the concentrated DMSO stock. Instead, add the DMSO stock to the buffer.
-
While gently vortexing or swirling the tube of pre-warmed buffer, add the required volume of the this compound DMSO stock dropwise. This ensures rapid and even dispersion, preventing localized high concentrations.
-
-
Final Mix and Visual Inspection:
-
Continue to mix the solution for a few seconds after adding the stock.
-
Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
-
Use Immediately:
-
It is best to use the freshly prepared working solution immediately to avoid potential precipitation over time.
-
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Ifetroban Technical Support Center: Assessing and Minimizing Off-Target Effects
Welcome to the technical support center for researchers utilizing Ifetroban. This resource provides essential information, frequently asked questions (FAQs), and detailed troubleshooting guides to help you effectively use this compound in your experiments while accurately assessing and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the Thromboxane A2 / Prostaglandin H2 receptor, commonly known as the TP receptor.[1][2][3] By binding to this receptor, this compound blocks the downstream signaling pathways initiated by its natural ligands, Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2).[4] This action effectively inhibits key physiological processes such as platelet activation and aggregation, as well as vasoconstriction.[2]
Q2: What are the primary on-target effects I should expect to see?
A2: The primary, or "on-target," effects of this compound are directly related to the blockade of the TP receptor. In experimental settings, this typically manifests as:
-
Inhibition of platelet aggregation induced by TXA2 analogs (e.g., U-46619) or arachidonic acid.
-
Relaxation of pre-contracted vascular smooth muscle tissue.
-
Reduction of thrombosis in relevant animal models.
-
Attenuation of bronchoconstriction.
Q3: Is this compound known to have significant off-target effects?
A3: this compound is generally described as a "selective" TP receptor antagonist. However, like any small molecule, it has the potential to interact with other molecular targets, especially at higher concentrations. A comprehensive screen of off-target interactions is crucial for interpreting experimental results accurately. Such interactions could theoretically occur with other prostanoid receptors (e.g., EP, DP, IP receptors) or a wide range of other GPCRs, ion channels, and enzymes.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: To minimize off-target effects, it is critical to:
-
Use the lowest effective concentration: Determine the dose-response curve for this compound's on-target activity in your specific assay and use a concentration that is sufficient to block the TP receptor without being excessive.
-
Employ control experiments: Use a structurally unrelated TP receptor antagonist as a comparator to ensure the observed effects are specific to TP receptor blockade.
-
Utilize "rescue" experiments: Where possible, try to reverse the observed effect by adding an excess of a TP receptor agonist.
-
Assess specificity: If unexpected results are observed, consider performing counter-screening against a panel of likely off-targets.
Quantitative Data on this compound Selectivity
A critical step in assessing off-target effects is to perform a broad in vitro pharmacological screen. This typically involves testing the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and enzymes. Results are often reported as the percent inhibition of radioligand binding or enzyme activity.
Below is a template table illustrating how data from a selectivity screen, such as a Eurofins SafetyScreen44™ or similar panel, should be structured.
Table 1: Illustrative Selectivity Screening Panel for this compound (Note: These are example targets; actual screening panels may vary. Data should be obtained from experimental results.)
| Target Class | Specific Target | Ligand/Substrate | This compound Conc. | % Inhibition / Activity | Follow-up Ki / IC50 (nM) |
| On-Target | TP Receptor | [3H]-SQ 29,548 | 10 µM | >95% | <10 nM (Expected) |
| Prostanoid Receptors | EP1 Receptor | [3H]-PGE2 | 10 µM | Report Value | If >50% inhibition |
| EP3 Receptor | [3H]-PGE2 | 10 µM | Report Value | If >50% inhibition | |
| IP Receptor | [3H]-Iloprost | 10 µM | Report Value | If >50% inhibition | |
| GPCRs (Adrenergic) | α1A Adrenergic | [3H]-Prazosin | 10 µM | Report Value | If >50% inhibition |
| β1 Adrenergic | [3H]-CGP-12177 | 10 µM | Report Value | If >50% inhibition | |
| GPCRs (Dopamine) | D2 Dopamine | [3H]-Spiperone | 10 µM | Report Value | If >50% inhibition |
| GPCRs (Serotonin) | 5-HT2A | [3H]-Ketanserin | 10 µM | Report Value | If >50% inhibition |
| Ion Channels | hERG | - | 10 µM | Report Value | If >50% inhibition |
| Enzymes | COX-1 | Arachidonic Acid | 10 µM | Report Value | If >50% inhibition |
| COX-2 | Arachidonic Acid | 10 µM | Report Value | If >50% inhibition |
Experimental Protocols
1. Radioligand Binding Assay for TP Receptor Affinity
This protocol provides a general method for determining the binding affinity (Ki) of this compound for the human TP receptor using a competition binding assay.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human TP receptor (e.g., HEK293-TP).
-
Radioligand: [3H]-SQ 29,548 (a potent TP antagonist).
-
Non-specific binding control: Unlabeled SQ 29,548 or U-46619 at a high concentration (e.g., 10 µM).
-
This compound serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, filter mats (GF/C), cell harvester, and scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [3H]-SQ 29,548, 50 µL cell membranes.
-
Non-Specific Binding (NSB): 25 µL unlabeled SQ 29,548 (10 µM), 25 µL [3H]-SQ 29,548, 50 µL cell membranes.
-
This compound Competition: 25 µL this compound dilution, 25 µL [3H]-SQ 29,548, 50 µL cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes how to assess the functional effect of this compound on platelet aggregation.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
Platelet agonist: U-46619 (a stable TXA2 mimetic) or arachidonic acid.
-
This compound solutions at various concentrations.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
-
Methodology:
-
PRP/PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 108 platelets/mL).
-
-
Aggregometer Setup: Calibrate the aggregometer, using PPP as the 100% transmission (aggregation) reference and PRP as the 0% transmission reference.
-
Assay Procedure:
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
Add the desired concentration of this compound (or vehicle control) and incubate for 2-5 minutes.
-
Add the platelet agonist (e.g., U-46619) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Plot the percent inhibition of aggregation against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides & Visualizations
Issue 1: Unexpected Cellular Response Not Explained by TP Receptor Blockade
You observe a cellular effect (e.g., change in proliferation, apoptosis, or cytokine release) that is inconsistent with known TP receptor signaling.
Issue 2: High Variability in Platelet Aggregation Assays
Your platelet aggregation results are inconsistent between experimental runs.
This compound On-Target Signaling Pathway
This diagram illustrates the primary signaling cascade that this compound is designed to inhibit.
References
Ifetroban Dose Optimization in Preclinical Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ifetroban in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective thromboxane A2 (TXA2) receptor antagonist.[1][2][3] It competitively binds to the thromboxane-prostanoid (TP) receptors, preventing the binding of its natural ligands, TXA2 and prostaglandin H2 (PGH2).[2][4] This blockade inhibits downstream signaling pathways that lead to platelet activation, aggregation, and vasoconstriction.
Q2: What are the common preclinical animal models used to study this compound?
This compound has been evaluated in a variety of animal models, including rats, dogs, monkeys, and mice, to study its effects on conditions such as cardiomyopathy, cancer metastasis, hypertension, and thrombosis.
Q3: What are the recommended dose ranges for this compound in these models?
The optimal dose of this compound can vary significantly depending on the animal model, the indication being studied, and the route of administration. The following table summarizes doses used in various preclinical studies.
| Animal Model | Indication | Route of Administration | Dose | Reference |
| Rat | Pharmacokinetics | Intravenous, Oral | 3 mg/kg | |
| Dog | Pharmacokinetics | Intravenous, Oral | 1 mg/kg | |
| Monkey | Pharmacokinetics | Intravenous, Oral | 1 mg/kg | |
| Mouse (DMD models) | Duchenne Muscular Dystrophy | Oral (in drinking water) | 25 mg/kg/day | |
| Mouse (TNBC model) | Triple-Negative Breast Cancer | Oral | 50 mg/kg BW |
Troubleshooting Guides
Oral Administration
Q4: I am having trouble with oral gavage administration in mice. What are some common issues and how can I troubleshoot them?
Oral gavage in mice requires proper technique to avoid injury and ensure accurate dosing. Here are some common problems and solutions:
-
Animal Distress/Resistance:
-
Issue: The mouse is struggling excessively, making it difficult to insert the gavage needle.
-
Solution: Ensure proper restraint by firmly grasping the loose skin at the back of the neck to immobilize the head. The animal's body should be supported. If the animal continues to struggle, release it and allow it to calm down before attempting again. Gentle handling and acclimatization to the procedure can reduce stress.
-
-
Regurgitation of the Dose:
-
Issue: The mouse regurgitates the administered substance.
-
Solution: This may be due to too large a volume being administered or incorrect placement of the gavage needle. Ensure the volume is appropriate for the mouse's weight (typically 5-10 mL/kg). The needle should be gently inserted into the esophagus, not the trachea. If regurgitation occurs, do not re-administer the dose and monitor the animal for any adverse effects.
-
-
Aspiration into the Lungs:
-
Issue: The administered substance enters the trachea and lungs, causing respiratory distress.
-
Solution: This is a serious complication. Ensure the gavage needle is correctly placed in the esophagus. If you meet resistance during insertion, do not force it. If the animal shows signs of respiratory distress (e.g., coughing, gasping), immediately stop the procedure.
-
-
Esophageal or Pharyngeal Injury:
-
Issue: Improper technique leads to perforation or irritation of the esophagus or pharynx.
-
Solution: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Lubricate the tip with a small amount of water or the vehicle. Insert the needle gently and avoid rapid movements.
-
Drug Formulation
Q5: How should I prepare this compound for oral administration in drinking water?
For administration in drinking water, it is crucial to ensure that this compound is properly dissolved or suspended to allow for consistent dosing.
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the this compound formulation you are using. Water is the preferred vehicle if the compound is sufficiently soluble. For less soluble forms, a co-solvent system or a suspending agent may be necessary. It is important to first determine the solubility of this compound in water.
-
Preparation:
-
Calculate the total amount of this compound needed based on the desired daily dose (e.g., 25 mg/kg/day), the average weight of the mice, and their average daily water consumption.
-
If using a co-solvent, dissolve the this compound in a small amount of the solvent first, and then add it to the total volume of drinking water.
-
If using a suspending agent, mix the this compound with the agent before adding it to the water.
-
Ensure the final solution or suspension is homogenous.
-
-
Stability: Prepare fresh solutions regularly to ensure the stability and potency of the drug. The frequency of preparation will depend on the stability of this compound in your chosen vehicle at room temperature. It is advisable to conduct a stability study of your formulation.
-
Monitoring: Monitor the water consumption of the animals to ensure they are receiving the intended dose. Palatability of the medicated water can sometimes reduce intake.
Experimental Protocols
In Vivo Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on platelet aggregation in vivo.
-
Animal Preparation:
-
Administer this compound or vehicle control to the animals at the desired doses and route of administration. The timing of blood collection will depend on the pharmacokinetic profile of this compound in the chosen species.
-
-
Blood Collection:
-
Anesthetize the animal according to your institution's approved protocol.
-
Collect whole blood via cardiac puncture or from a major vessel into a syringe containing an anticoagulant (e.g., 3.2% sodium citrate, 1:9 ratio of citrate to blood).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure the change in light transmission through the PRP sample.
-
Add a platelet agonist, such as arachidonic acid (AA) or a TXA2 mimetic like U46619, to the PRP to induce aggregation.
-
Record the aggregation response over time. The extent of inhibition of aggregation in the this compound-treated group compared to the vehicle control group will indicate the in vivo efficacy of the drug.
-
Signaling Pathways and Workflows
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Technical Support Center: Ifetroban Stability Testing
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Ifetroban. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for long-term stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability studies, this compound should be stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH). Accelerated stability studies can be conducted at 40°C ± 2°C with 75% ± 5% RH.[1] It is also crucial to protect this compound from light.[2]
Q2: What analytical method is recommended for assessing this compound stability?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.[3][4] These methods can separate this compound from its potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time.
Q3: What are the typical degradation pathways for this compound?
A3: this compound is susceptible to degradation under various conditions, including acidic and basic hydrolysis, oxidation, and exposure to UV light and dry heat.[3] Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of the analytical method.
Q4: How often should samples be tested during a long-term stability study?
A4: For long-term studies, testing should be frequent enough to establish a stable profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Troubleshooting Guides
This section addresses common issues that may arise during the stability testing of this compound.
Issue 1: Variability in HPLC/UPLC Results
-
Question: We are observing inconsistent peak areas and retention times for this compound in our HPLC analysis. What could be the cause?
-
Answer:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of variability. Ensure the mobile phase is prepared fresh daily and is adequately degassed. For this compound analysis, a mobile phase of 0.1 mM phosphate buffer (pH 3.0 ± 0.05) and acetonitrile (65:35 v/v) has been shown to be effective.
-
Column Equilibration: Insufficient column equilibration can lead to shifting retention times. Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting samples.
-
Injector Issues: Check for leaks or air bubbles in the injector system. Ensure the injection volume is consistent.
-
Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Question: During our stability study, we are seeing new, unidentified peaks in the chromatogram. How should we proceed?
-
Answer:
-
Forced Degradation Comparison: Compare the chromatograms of your stability samples with those from your forced degradation studies. This can help in tentatively identifying the degradation pathway.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help determine if the new peak is a single component or a co-eluting mixture.
-
Mass Spectrometry (MS): If the identity of the degradant cannot be determined by comparison, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for structural elucidation.
-
Blank Analysis: Analyze a blank (mobile phase) to ensure the peak is not an artifact from the system or solvent.
-
Issue 3: Loss of this compound Assay Value Exceeds Expected Limits
-
Question: Our long-term stability data shows a significant drop in the this compound assay value, which is outside our specifications. What are the potential reasons?
-
Answer:
-
Storage Conditions: Verify that the storage chambers have maintained the correct temperature and humidity throughout the study. Any excursions should be documented and their impact assessed.
-
Packaging Integrity: Ensure that the container closure system is appropriate and has not been compromised, as this could expose the drug to environmental factors like moisture and oxygen.
-
Drug-Excipient Incompatibility: If the stability study is on a formulated product, consider the possibility of interactions between this compound and the excipients.
-
Analytical Method Error: Re-evaluate the analytical method validation data to ensure the method is accurate and precise. If necessary, re-assay the samples.
-
Data Presentation
The following table provides an illustrative example of long-term stability data for this compound.
Table 1: Illustrative Long-Term Stability Data for this compound
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 25°C/60% RH | 100.2 | 0.15 | White crystalline powder |
| 3 | 25°C/60% RH | 99.8 | 0.21 | White crystalline powder |
| 6 | 25°C/60% RH | 99.5 | 0.28 | White crystalline powder |
| 9 | 25°C/60% RH | 99.1 | 0.35 | White crystalline powder |
| 12 | 25°C/60% RH | 98.7 | 0.42 | White crystalline powder |
| 18 | 25°C/60% RH | 98.2 | 0.55 | White crystalline powder |
| 24 | 25°C/60% RH | 97.6 | 0.68 | White crystalline powder |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Chromatographic System:
-
HPLC system with a UV detector or PDA detector.
-
Column: Zorbax SB C18 (250×4.6 mm, 5 μm) or equivalent.
-
Mobile Phase: 0.1 mM phosphate buffer (pH adjusted to 3.0 ± 0.05 with phosphoric acid) and acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 μL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 100-300 μg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the working range of the standards.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the assay of this compound and the percentage of impurities.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.
-
Photodegradation: Expose an aqueous solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the degradation peaks.
Visualizations
Caption: this compound's mechanism of action via antagonism of the Thromboxane Prostanoid (TP) receptor.
Caption: A typical workflow for conducting a long-term stability study of a pharmaceutical product.
References
Optimizing Ifetroban Delivery in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for the use of Ifetroban in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor. By blocking this receptor, this compound inhibits downstream signaling pathways that are involved in processes such as platelet aggregation, vasoconstriction, and inflammation. In the context of cancer research, it has been investigated for its potential to reduce the "stickiness" of platelets, which may in turn prevent cancer cell metastasis.[1][2] It is also being studied for its role in improving cardiac function, particularly in conditions like Duchenne muscular dystrophy, by potentially reducing inflammation and fibrosis.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
This compound sodium salt is soluble in water at a concentration of 20 mg/mL. For cell culture applications, it is common to prepare a high-concentration stock solution in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water.
Q3: What are the recommended storage conditions for this compound stock solutions?
Store this compound stock solutions in small aliquots to minimize freeze-thaw cycles. For DMSO-based stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Aqueous stock solutions should be freshly prepared, though they can be stored at -20°C for a limited time; however, their stability is generally lower than DMSO stocks. Always protect solutions from light.
Q4: What is the stability of this compound in cell culture media?
The stability of small molecules like this compound in cell culture media at 37°C can be variable and depends on the specific media components and pH. While specific stability data for this compound in various cell culture media is not extensively published, it is a good practice to replenish the media with freshly diluted this compound every 24-48 hours in long-term experiments to ensure a consistent concentration. For critical experiments, it is advisable to perform a stability study by incubating this compound in your specific cell culture medium and analyzing its concentration over time using methods like HPLC.
Q5: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a wide range of concentrations, for example, from nanomolar to micromolar, to identify the active range.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Precipitation of this compound in Cell Culture Media | - Poor aqueous solubility: While this compound sodium is water-soluble, high concentrations can still precipitate in complex media. - "Solvent shock": Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to fall out of solution. - Interaction with media components: Serum proteins or other components might interact with this compound, reducing its solubility. | - Optimize dilution: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the media. - Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium. - Reduce final DMSO concentration: Ensure the final DMSO concentration in the culture is below 0.5%, and ideally at or below 0.1%, to minimize both solubility issues and solvent toxicity. - Test different media formulations: If precipitation persists, consider testing a different basal medium or reducing the serum concentration if your cell line can tolerate it. |
| Inconsistent or No Biological Effect | - This compound degradation: The compound may not be stable under your specific experimental conditions (e.g., long incubation times). - Suboptimal concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. - Cell line specific factors: The target receptor (TP receptor) may not be expressed or functional in your chosen cell line. | - Replenish this compound: For experiments longer than 24 hours, consider replacing the media with fresh this compound at regular intervals. - Perform a dose-response curve: Determine the IC50 or EC50 for your specific cell line and endpoint to identify the optimal working concentration. - Confirm target expression: Verify the expression of the thromboxane receptor (TBXA2R) in your cell line using techniques like qPCR or Western blotting. |
| High Cellular Toxicity | - Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. - Compound impurities: The this compound used may contain impurities that are toxic to the cells. | - Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that gives the desired biological effect. - Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess its contribution to toxicity. - Source high-purity this compound: Ensure you are using a high-purity grade of this compound from a reputable supplier. |
| Variability Between Experimental Replicates | - Inconsistent dosing: Inaccurate pipetting or dilution of the stock solution. - Cellular heterogeneity: Variations in cell density or growth phase between wells or plates. - Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | - Use calibrated pipettes and fresh tips: Ensure accurate and consistent delivery of this compound to your cultures. - Standardize cell seeding: Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. - Minimize edge effects: Avoid using the outermost wells of a plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
Solubility and Storage of this compound Sodium
| Parameter | Value | Notes |
| Solubility in Water | 20 mg/mL | - |
| Stock Solution Storage (DMSO) | -20°C for up to 1 month -80°C for up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound sodium salt (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound sodium powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Treatment:
-
The following day, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. For longer incubation times, consider replacing the medium with fresh this compound every 24-48 hours.
-
-
Assay Endpoint:
-
At the end of the incubation period, perform the desired assay to measure the effect of this compound (e.g., cell viability assay, migration assay, protein expression analysis).
-
Visualizations
Caption: this compound blocks the Thromboxane A2 signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-based Approach Reveals Differential Sensitivity to E2F1 Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. neurologylive.com [neurologylive.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
Technical Support Center: Ifetroban and Fluorescent Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference when using ifetroban in fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors, also known as the TP receptors.[1][2] By blocking these receptors, this compound inhibits platelet activation and aggregation, as well as vasoconstriction.[1][2] It is being investigated for various therapeutic applications, including anti-thrombotic, anti-hypertensive, and anti-metastatic activities.[1]
Q2: Can this compound interfere with fluorescent assays?
While there is no specific literature detailing the intrinsic fluorescent properties of this compound, its chemical structure, which includes aromatic rings (a phenyl group and an oxazole ring), suggests a potential for interference with fluorescent assays. Small molecules containing aromatic systems can sometimes exhibit autofluorescence or quench the fluorescence of other molecules. Therefore, it is crucial for researchers to be aware of these potential interactions.
Q3: What are the common mechanisms by which small molecules like this compound can interfere with fluorescent assays?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from the probe, leading to a decrease in the signal (false negative). This can occur through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.
-
Light Scattering: The compound, especially at high concentrations, might precipitate or form aggregates that scatter light, affecting the accuracy of fluorescence readings.
-
Interaction with Assay Components: The compound could interact with the fluorescent probe or other assay reagents, altering their fluorescent properties.
-
Biological Effects: this compound's biological activity as a TP receptor antagonist could indirectly affect cellular assays by altering signaling pathways that might be linked to a fluorescent reporter.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Issue 1: You observe an unexpectedly high fluorescence signal in the presence of this compound.
Q: My fluorescence readings are significantly higher in wells containing this compound, even in my negative controls. What could be the cause and how can I fix it?
A: This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a Spectral Scan of this compound: The first step is to determine if this compound fluoresces at the wavelengths used in your assay.
-
Select an Alternative Fluorophore: If this compound's fluorescence overlaps with your current probe, consider using a fluorophore with a different excitation and emission spectrum.
-
Implement a "No-Dye" Control: Always include a control group that contains this compound but lacks the fluorescent probe. The signal from this well represents the background fluorescence from this compound, which can be subtracted from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If available, using a TRF-based assay can help minimize interference from short-lived background fluorescence.
Issue 2: Your fluorescence signal is lower than expected when this compound is present.
Q: The fluorescence signal in my assay decreases as I increase the concentration of this compound. What is happening and what should I do?
A: This phenomenon is likely caused by fluorescence quenching, where this compound absorbs the energy from the excited fluorophore, preventing it from emitting light.
Troubleshooting Steps:
-
Perform a Quenching Assay: To confirm quenching, titrate this compound into a solution containing your fluorescent probe (without other assay components) and measure the fluorescence. A dose-dependent decrease in signal is indicative of quenching.
-
Optimize Fluorophore and Compound Concentrations: Use the lowest possible concentrations of both your fluorescent probe and this compound that still provide a robust assay window.
-
Change the Fluorophore: A different fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound may be less susceptible to quenching.
-
Consider a Different Assay Format: If quenching is severe, you may need to switch to a non-fluorescence-based assay, such as a colorimetric or luminescent assay.
Data Presentation
Table 1: Potential Spectral Properties of Aromatic Moieties in this compound
| Aromatic Moiety | Likely Excitation Range (nm) | Likely Emission Range (nm) |
| Phenyl Group | ~240 - 270 | ~270 - 310 |
| Oxazole Ring | ~280 - 320 | ~350 - 450 |
Note: These are general ranges and the actual spectral properties of this compound may vary due to the overall molecular structure and solvent conditions.
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To determine if this compound has intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your experiment)
-
Fluorometer or plate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.
-
Dispense the dilutions into the wells of a black microplate.
-
Set the fluorometer to perform an excitation scan. Set the emission wavelength to the one used for your assay's fluorophore and scan a range of excitation wavelengths (e.g., 250-500 nm).
-
Identify the peak excitation wavelength(s) for this compound, if any.
-
Next, set the fluorometer to perform an emission scan. Use the peak excitation wavelength(s) identified in the previous step (or the excitation wavelength of your assay) and scan a range of emission wavelengths (e.g., 300-700 nm).
-
Analyze the data to determine if this compound has a significant emission peak that overlaps with your assay's emission wavelength.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and potential assay interference.
Caption: this compound's mechanism of action as a TP receptor antagonist.
Caption: Troubleshooting workflow for this compound interference in fluorescent assays.
References
Dealing with Ifetroban lot-to-lot variability
Welcome to the technical support center for Ifetroban. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those arising from lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1][2] Its primary mechanism involves binding to TP receptors on various cell types, including platelets, vascular smooth muscle cells, and cardiomyocytes, thereby preventing the binding of its natural ligands, thromboxane A2 (TxA2) and prostaglandin H2 (PGH2).[1][3] This action inhibits downstream signaling pathways that lead to platelet activation and aggregation, as well as vasoconstriction.[3]
Q2: We are observing inconsistent inhibition of platelet aggregation with a new lot of this compound. What could be the cause?
A2: Inconsistent results with a new lot could stem from several factors related to lot-to-lot variability. These may include differences in purity, the presence of inactive isomers, variations in solubility, or degradation of the compound. It is crucial to perform a quality control check on the new lot before use. Refer to the "Troubleshooting Guide" section for a detailed approach to diagnosing this issue.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: While specific stability guidelines for this compound are not publicly available, general best practices for small molecules should be followed to minimize degradation. It is recommended to store this compound as a solid, protected from light and moisture, at the temperature specified on the manufacturer's certificate of analysis. For solutions, it is advisable to prepare them fresh for each experiment or to store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in numerous animal models and has been evaluated in human clinical trials in an oral capsule formulation. For preclinical in vivo research, the formulation and vehicle should be carefully selected to ensure bioavailability and to be appropriate for the animal model and route of administration.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound, with a focus on addressing potential lot-to-lot variability.
Issue 1: Reduced or No Potency of a New Lot of this compound in a Platelet Aggregation Assay
Potential Causes:
-
Purity and Integrity: The new lot may have a lower percentage of the active compound or contain impurities that interfere with its activity.
-
Solubility Issues: The new lot may have different solubility characteristics, leading to a lower effective concentration in your assay.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Experimental Error: Inconsistencies in the preparation of platelet-rich plasma (PRP), agonist concentration, or instrument calibration.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the CoA of the new lot with the previous, well-performing lot. Pay close attention to purity (by HPLC), identity (by Mass Spectrometry or NMR), and any specified physical properties.
-
Assess Solubility: Prepare a stock solution of the new lot and visually inspect for complete dissolution. You can also perform a simple solubility test to compare it with the previous lot.
-
Perform a Dose-Response Curve: Run a full dose-response curve for the new lot and compare the IC50 value to that of the previous lot. A significant rightward shift in the curve indicates lower potency.
-
Control for Experimental Variability:
-
Ensure consistent blood collection and PRP preparation techniques.
-
Prepare fresh agonist solutions (e.g., U46619, a TxA2 mimetic) for each experiment.
-
Calibrate the aggregometer before each use.
-
Hypothetical Lot-to-Lot QC Data
| Parameter | Lot A (Expected Performance) | Lot B (Suspected Issue) | Acceptance Criteria |
| Appearance | White to off-white solid | Slightly yellow solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (MS) | Conforms | Conforms | Conforms to structure |
| Solubility (in DMSO) | Clear solution at 10 mM | Hazy solution at 10 mM | Clear solution at 10 mM |
| IC50 (Platelet Aggregation) | 50 nM | 250 nM | 40-60 nM |
Experimental Protocols
Protocol 1: Thromboxane A2-Induced Platelet Aggregation Assay
This protocol is for measuring the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 mimetic (e.g., U46619).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound (and vehicle control, e.g., DMSO).
-
U46619 (thromboxane A2 mimetic).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500 x g for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm PRP aliquots to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.
-
This compound Treatment: Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes.
-
Initiate Aggregation: Add a sub-maximal concentration of U46619 to induce platelet aggregation and record the change in light transmittance for 5-10 minutes.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each this compound concentration and calculate the IC50 value.
Protocol 2: Radioligand Binding Assay for TP Receptor
This protocol determines the binding affinity (Ki) of this compound for the thromboxane A2 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human TP receptor.
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound blocks the thromboxane signaling pathway.
Caption: Quality control workflow for new this compound lots.
References
- 1. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seed.nih.gov [seed.nih.gov]
Overcoming resistance to Ifetroban in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, characterize, and overcome potential resistance to Ifetroban in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the thromboxane-prostanoid receptor (TP receptor).[1][2] It functions by binding to TP receptors, thereby preventing the binding of its natural ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2).[3] This action blocks the downstream signaling pathways that are normally initiated by TXA2/PGH2 binding, which can prevent platelet aggregation, vasoconstriction, and in a cancer context, may inhibit cell proliferation and survival.
Q2: My cells were initially sensitive to this compound, but they are now showing reduced response. How can I confirm that they have developed resistance?
The first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to the original, sensitive parental line. A significant increase in the IC50 value is the standard confirmation of acquired resistance.
Q3: What are the potential molecular mechanisms that could cause resistance to this compound?
While specific mechanisms for this compound resistance are not extensively documented, resistance to targeted therapies typically falls into several categories. For a TP receptor antagonist like this compound, potential mechanisms could include:
-
Target Alteration: Changes in the TBXA2R gene (which codes for the TP receptor) could lead to a modified receptor that no longer binds this compound effectively. This could be due to point mutations or truncations.
-
Target Downregulation: Decreased expression of the TP receptor on the cell surface would reduce the number of available binding sites for this compound, diminishing its effect.
-
Bypass Pathway Activation: Cells can activate alternative signaling pathways that promote growth and survival, making them independent of the TP receptor pathway that this compound inhibits. For example, upregulation and activation of other receptor tyrosine kinases (RTKs) could provide compensatory survival signals.
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Autoregulatory Feedback Loop: In some contexts, an autoregulatory feedback loop can exist where TPα activation stimulates the production of TXA2, which further activates the receptor. A dysregulation in this loop could potentially contribute to reduced sensitivity to an antagonist.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to diagnosing and understanding the basis of suspected this compound resistance in your cell line.
Problem: Decreased Efficacy of this compound in Cell Culture
Workflow for Investigating this compound Resistance
Caption: A logical workflow for diagnosing the cause of this compound resistance.
Experimental Protocols
Protocol 1: Confirmation of Resistance via IC50 Determination
This protocol determines the concentration of this compound required to inhibit cell viability by 50%.
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range might be 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at <0.1%).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x this compound serial dilutions to the appropriate wells. Incubate for 72 hours.
-
Viability Assay: Assess cell viability using an appropriate method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-only control wells. Use non-linear regression (log[inhibitor] vs. normalized response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Table 1: Example IC50 Data for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Line | 1.5 | 1.0 |
| Resistant Line | 35.0 | 23.3 |
A fold resistance significantly greater than 1 confirms the resistant phenotype.
Protocol 2: Analysis of TP Receptor Expression by Western Blot
This protocol assesses the protein levels of the TP receptor.
-
Lysate Preparation: Culture parental and resistant cells, with and without this compound treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the TP receptor (anti-TBXA2R) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system. Normalize band intensities to a loading control like β-actin or GAPDH.
Table 2: Example Western Blot Quantification
| Cell Line | Condition | Relative TP Receptor Level (Normalized to Actin) |
| Parental | Untreated | 1.00 |
| Resistant | Untreated | 0.25 |
A significant decrease in the relative protein level in the resistant line suggests target downregulation as a mechanism of resistance.
Visualizing Mechanisms and Pathways
This compound Mechanism of Action and TP Receptor Signaling
This compound acts by blocking the TP receptor, which is a G-protein coupled receptor (GPCR). The receptor has two isoforms, TPα and TPβ, which differ in their C-terminal tails. Upon binding its ligand, TXA2, the TP receptor primarily couples to Gq and G13 proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
-
G13 Pathway: Activation of G13 stimulates Rho/Rac signaling, which influences the actin cytoskeleton and cell motility.
Caption: this compound blocks the TP receptor, inhibiting downstream signaling.
Potential Bypass Signaling Pathways
Resistance can emerge if cancer cells activate alternative survival pathways, rendering the inhibition of the TP receptor ineffective. A common mechanism is the upregulation and activation of other Receptor Tyrosine Kinases (RTKs) like EGFR or MET. These RTKs can activate pro-survival pathways such as PI3K/AKT and RAS/MAPK, independent of TP receptor signaling.
Caption: Activation of bypass pathways can sustain survival signals.
References
Ifetroban Quality Control & Purity Analysis: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity analysis of Ifetroban. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in navigating potential challenges during laboratory analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC/UPLC analysis of this compound.
Q1: What are the recommended starting HPLC/UPLC conditions for this compound analysis?
A1: A validated reverse-phase HPLC/UPLC method is the standard for this compound analysis. Below are typical starting parameters.
| Parameter | HPLC | UPLC |
| Column | Zorbax SB C18 (250x4.6 mm, 5 µm) | Phenomenex C18 (50 mm x 3.0 mm, 3µ) |
| Mobile Phase | 0.1 mM Phosphate Buffer (pH 3.0):Acetonitrile (65:35 v/v) | Triethylamine Buffer:Methanol (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | Photodiode Array (PDA) at 235 nm | UV at 235 nm |
| Injection Volume | 10 µL | 5 µL |
| Column Temp. | Ambient | 30 °C |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:
-
Column Overload: Reduce the sample concentration or injection volume.
-
Secondary Silanol Interactions: The stationary phase may have exposed silanol groups that interact with the analyte.
-
Solution: Use a base-deactivated column or add a competitive base like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Wash the column with a strong solvent or replace it if washing is ineffective.
-
-
Extraneous Column Effects: Dead volume in the system can contribute to peak tailing.
-
Solution: Check and tighten all fittings. Use tubing with the smallest possible inner diameter.
-
Q3: I am observing ghost peaks in my chromatogram. What should I do?
A3: Ghost peaks are extraneous peaks that can appear in a chromatogram.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer can appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover.
-
-
Sample Degradation: The sample may be degrading in the autosampler.
-
Solution: Use a cooled autosampler and analyze samples promptly after preparation.
-
Q4: The retention time of my this compound peak is shifting between injections. Why is this happening?
A4: Retention time variability can compromise the reliability of your results.
-
Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or solvent evaporation can alter the elution strength.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent reservoirs capped.
-
-
Fluctuating Column Temperature: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the pump can lead to shifting retention times.
-
Solution: Check for leaks in the pump and ensure proper pump maintenance, including seal replacement.
-
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation studies are essential to develop a stability-indicating method. This compound should be subjected to stress conditions to generate potential degradation products.[1]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | UV light (254 nm) and visible light for 7 days (solid state and solution) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is designed to separate this compound from its potential impurities and degradation products.[1]
-
Chromatographic System:
-
Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1 mM phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound standard solution.
-
Inject the sample solution.
-
Analyze the resulting chromatograms for the presence of the main peak (this compound) and any impurity peaks.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area.
-
Ultra-Performance Liquid Chromatography (UPLC) Method for Rapid Analysis
This UPLC method allows for a faster analysis time compared to conventional HPLC.[2]
-
Chromatographic System:
-
Column: Phenomenex C18 (50 mm x 3.0 mm, 3 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Triethylamine buffer and methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 235 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound sodium in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute to the desired concentration for analysis.
-
-
Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Inject a blank followed by the standard and sample solutions.
-
The shorter run time of UPLC allows for higher sample throughput.
-
Data Presentation
Table 1: Illustrative HPLC Method Validation Data
The following table presents typical validation parameters for an this compound HPLC method, as per ICH guidelines.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from placebo or degradation products | Peak purity > 990 |
Table 2: Potential Impurities of this compound
This table lists potential impurities that may arise during the synthesis or degradation of this compound.
| Impurity Type | Potential Structure/Description | Common Origin |
| Process-Related | Unreacted starting materials or intermediates | Synthesis |
| Isomers | Stereoisomers or positional isomers | Synthesis |
| Hydrolysis Product | Cleavage of ester or amide linkages | Degradation (Acid/Base) |
| Oxidation Product | Addition of oxygen or removal of hydrogen | Degradation (Oxidative) |
| Photodegradation Product | Alteration of chromophores | Degradation (Light Exposure) |
Visualizations
Caption: Workflow for this compound Purity Analysis.
Caption: Troubleshooting Decision Tree for HPLC/UPLC Analysis.
Caption: this compound's Mechanism of Action.
References
- 1. Trial of thromboxane receptor inhibition with this compound: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ifetroban and Seratrodast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two thromboxane A2 (TXA2) receptor antagonists, Ifetroban and Seratrodast, in the context of asthma. While both compounds target the same signaling pathway, this document summarizes available experimental data to highlight their respective efficacies in animal models of asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway inflammation. Thromboxane A2 (TXA2) is a potent mediator implicated in the pathophysiology of asthma, exerting its effects through the thromboxane-prostanoid (TP) receptor.[1] Both this compound and Seratrodast are selective antagonists of the TP receptor, representing a therapeutic strategy to mitigate the effects of TXA2 in asthma.[2][3] This guide consolidates preclinical data for these two compounds to aid researchers in their evaluation.
Mechanism of Action: Targeting the Thromboxane A2 Pathway
This compound and Seratrodast share a common mechanism of action by competitively inhibiting the binding of TXA2 to its receptor on various cell types, including airway smooth muscle cells.[1][3] This blockade disrupts downstream signaling cascades that lead to key features of asthma, such as bronchoconstriction and inflammation.
References
- 1. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Ifetroban vs. Daltroban: A Comparative Analysis of Thromboxane Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ifetroban and Daltroban, two potent antagonists of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. While both compounds share a common mechanism of action by blocking the effects of thromboxane A2, a key mediator in thrombosis and vasoconstriction, their clinical development and available data present distinct profiles. This analysis synthesizes preclinical and clinical findings to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action and Signaling Pathway
This compound and Daltroban exert their effects by competitively inhibiting the binding of thromboxa ne A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor.[1] This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2]
The primary signaling pathway involves the coupling of the TP receptor to Gq and G13 proteins.[3] Activation of Gq stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2] The G13 pathway activates Rho GTPases, which play a role in cytoskeletal rearrangement and smooth muscle contraction. By blocking this initial binding step, this compound and Daltroban effectively inhibit these downstream signaling events.
Comparative Data
Table 1: Preclinical Efficacy
| Parameter | This compound | Daltroban |
| Animal Model | Mouse models of muscular dystrophy (mdx/utrn double knockout, mdx/mTR double knockout, delta-sarcoglycan knockout) | Cats with acute myocardial ischemia |
| Indication Studied | Cardiomyopathy associated with muscular dystrophy | Reperfusion injury following myocardial ischemia |
| Key Findings | - Improved survival (100% survival in treated mice vs. 43-90% in untreated)- Improved cardiac function (cardiac output, ejection fraction)- Reduced cardiac fibrosis | - Reduced necrotic area as a percentage of the myocardial area-at-risk- Protected myocardium from ischemic injury |
| Dosage | 25 mg/kg per day in drinking water | 1 mg/kg bolus followed by infusion |
Table 2: Clinical Development and Status
| Feature | This compound | Daltroban |
| Synonyms | bms-180291, this compound sodium | BM-13505, SKF 96148 |
| Development Status | Actively in clinical development; Phase 2 trials completed for Duchenne muscular dystrophy-associated cardiomyopathy. | Development appears to be discontinued. |
| Therapeutic Areas of Investigation | Duchenne muscular dystrophy-associated cardiomyopathy, systemic sclerosis, pulmonary fibrosis, cancer metastasis. | Primarily investigated for cardiovascular diseases, including reperfusion injury. |
| Clinical Trial Data (Duchenne Muscular Dystrophy) | FIGHT DMD Trial (Phase 2): - High-dose (300 mg/day) resulted in a 3.3% overall improvement in Left Ventricular Ejection Fraction (LVEF) compared to placebo.- The high-dose group showed a 1.8% increase in LVEF, while the placebo group showed a 1.5% decline. | Not applicable. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a generalized workflow for evaluating thromboxane receptor antagonists like this compound and Daltroban.
Key Experimental Methodologies:
-
Receptor Binding Assays: These assays are used to determine the binding affinity (Ki) of the antagonist for the TP receptor. A common method involves radioligand binding assays using a labeled TP receptor agonist or antagonist.
-
Platelet Aggregation Assays: The ability of the antagonist to inhibit platelet aggregation induced by a TP receptor agonist (e.g., U-46619) is assessed. Light transmission aggregometry is a standard technique where an increase in light transmission through a platelet-rich plasma sample indicates aggregation.
-
Isolated Vascular Ring Studies: The effect of the antagonist on vasoconstriction is measured in isolated arterial rings. The contractile response to a TP receptor agonist is measured in the presence and absence of the antagonist to determine its potency (pA2 value).
-
In Vivo Models of Thrombosis: The antithrombotic efficacy of the compound is evaluated in animal models. For example, in the ferric chloride-induced thrombosis model, the time to vessel occlusion is measured after topical application of ferric chloride to an artery.
-
Disease-Specific Animal Models: To assess therapeutic potential, the antagonist is tested in relevant animal models of human diseases, such as the mdx mouse model for Duchenne muscular dystrophy or coronary artery ligation models for myocardial infarction.
Summary and Conclusion
This compound and Daltroban are both effective antagonists of the thromboxane A2 receptor. This compound has demonstrated a high affinity for the TP receptor and a lack of agonistic activity. It is currently in active clinical development and has shown promising results in a Phase 2 trial for treating cardiomyopathy in patients with Duchenne muscular dystrophy.
Daltroban is a selective and specific TXA2 receptor antagonist that has shown protective effects in preclinical models of myocardial reperfusion injury. However, its clinical development appears to have been discontinued.
The lack of direct comparative studies necessitates a careful evaluation of the individual datasets for each compound. The extensive clinical investigation of this compound provides a more robust and current dataset for assessing its therapeutic potential in specific indications. For researchers and drug developers, this compound represents a clinically relevant tool for studying the role of the TP receptor in various diseases, with promising therapeutic prospects. Daltroban, while historically important, has less available recent data, which may limit its current applicability in translational research.
References
- 1. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
A Comparative Analysis of Ifetroban and Thromboxane Synthase Inhibitors in Modulating Thromboxane A2-Mediated Pathways
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Ifetroban, a thromboxane A2 (TXA2) receptor antagonist, with that of thromboxane synthase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy from available clinical and preclinical data, and detailed experimental protocols for relevant assays.
Introduction
Thromboxane A2 is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. It is a powerful vasoconstrictor and promoter of platelet aggregation.[1] Consequently, pharmacological agents that interfere with the TXA2 pathway are of significant interest for the treatment of a variety of cardiovascular and other diseases. Two major classes of drugs that target this pathway are thromboxane synthase inhibitors and thromboxane receptor antagonists.
This compound , a potent and selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist, directly blocks the receptor, thereby preventing the downstream signaling cascade initiated by TXA2 and its precursors.[1][2] Thromboxane synthase inhibitors , on the other hand, act by inhibiting the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2.[3] This guide will delve into the available data to provide a comparative overview of these two therapeutic strategies.
Mechanism of Action
The distinct mechanisms of action of this compound and thromboxane synthase inhibitors are a key differentiator in their pharmacological profiles.
This compound acts as a direct antagonist at the thromboxane A2 receptor. This competitive inhibition prevents TXA2 and other prostanoids like PGH2 from binding to and activating the receptor, thereby blocking the signaling cascade that leads to platelet aggregation and vasoconstriction.[1]
Thromboxane synthase inhibitors target the enzyme responsible for the synthesis of TXA2. By inhibiting this enzyme, they reduce the overall production of TXA2. A potential consequence of this mechanism is the shunting of the precursor molecule, PGH2, towards the synthesis of other prostaglandins, some of which may have beneficial effects, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
Comparative Efficacy Data
This compound Efficacy Data
The most robust recent clinical data for this compound comes from the Phase 2 FIGHT DMD trial in patients with Duchenne Muscular Dystrophy (DMD).
| Trial | Indication | Dosage | Primary Endpoint | Result | Citation |
| FIGHT DMD (Phase 2) | Duchenne Muscular Dystrophy | 300 mg/day | Change in Left Ventricular Ejection Fraction (LVEF) | +1.8% increase in LVEF vs. -1.5% decline in placebo group (overall 3.3% improvement). Compared to natural history controls, a 5.4% overall improvement. |
Preclinical studies in mouse models of muscular dystrophy also demonstrated that this compound improved survival rates and cardiac function.
Thromboxane Synthase Inhibitor Efficacy Data
Data for thromboxane synthase inhibitors is available from trials of agents such as Ozagrel and Ridogrel in different indications.
| Drug | Trial | Indication | Comparator | Primary Endpoint | Result | Citation |
| Ozagrel | Meta-analysis of RCTs | Acute Ischemic Stroke | Control | Improvement of neurological impairment (MESSS) | Mean Difference = -4.17 | |
| Ozagrel | Observational Study | Acute Ischemic Stroke | - | Improvement in NIHSS | -1.4 in LI group; -2.4 in ATI group | |
| Ridogrel | RAPT Trial | Acute Myocardial Infarction | Aspirin | Coronary patency (TIMI flow grades 2 and 3) | 72.2% in the ridogrel group vs. 75.5% in the aspirin group (not superior). | |
| Ridogrel | RAPT Trial (Post-hoc) | Acute Myocardial Infarction | Aspirin | Incidence of new ischemic events | 13% with ridogrel vs. 19% with aspirin (32% reduction). |
MESSS: Modified Edinburgh-Scandinavian Stroke Scale; NIHSS: National Institutes of Health Stroke Scale; LI: Lacunar Infarction; ATI: Atherothrombotic Infarction; TIMI: Thrombolysis in Myocardial Infarction.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of these compounds are provided below.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA, a gold-standard method for assessing platelet function.
Materials:
-
3.2% Sodium Citrate blood collection tubes
-
Centrifuge
-
Light Transmission Aggregometer
-
Cuvettes and stir bars
-
Pipettes
-
Platelet agonists (e.g., arachidonic acid, ADP, collagen)
-
Test compounds (this compound, thromboxane synthase inhibitor)
-
Saline or appropriate vehicle
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Centrifuge the blood at 200 x g for 8-10 minutes at room temperature to separate the PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Assay:
-
Pipette PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 1 minute.
-
Add the test compound (this compound or a thromboxane synthase inhibitor) or its vehicle and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission.
Measurement of Urinary 11-dehydro-thromboxane B2 by ELISA
This protocol describes the quantification of a major urinary metabolite of TXA2, providing a non-invasive measure of in vivo thromboxane biosynthesis.
Materials:
-
Commercial 11-dehydro-thromboxane B2 ELISA kit (containing microplate, standards, antibody, conjugate, wash buffer, substrate, and stop solution)
-
Urine collection containers
-
Centrifuge
-
Microplate reader
-
Pipettes
Procedure:
-
Sample Preparation: Collect urine samples and centrifuge to remove any sediment.
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the ELISA kit manufacturer's instructions.
-
Assay Procedure (based on a typical competitive ELISA):
-
Add standards, controls, and urine samples to the appropriate wells of the microplate pre-coated with an anti-11-dehydro-TXB2 antibody.
-
Add the enzyme-conjugated 11-dehydro-TXB2 to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
Wash the plate several times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dehydro-TXB2 in the urine samples from the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Measurement of Thromboxane B2 by Radioimmunoassay (RIA)
This protocol details the measurement of thromboxane B2 (the stable, inactive metabolite of TXA2) in plasma or serum using a radioimmunoassay.
Materials:
-
Commercial Thromboxane B2 RIA kit (containing antibody, radiolabeled tracer, standards, and precipitating reagent)
-
Plasma or serum samples
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Collection: Collect blood and prepare plasma or serum according to standard procedures. To prevent in vitro platelet activation during collection, which can artificially elevate TXB2 levels, specific precautions such as the use of indomethacin-containing collection tubes may be necessary.
-
Assay Procedure (based on a typical competitive RIA):
-
Pipette standards, controls, and samples into appropriately labeled tubes.
-
Add the anti-TXB2 antibody to each tube.
-
Add the radiolabeled TXB2 tracer to each tube.
-
Vortex and incubate the tubes as specified in the kit protocol (e.g., overnight at 4°C). This allows for competitive binding of the labeled and unlabeled TXB2 to the antibody.
-
Add a precipitating reagent (e.g., a second antibody or charcoal) to separate the antibody-bound fraction from the free fraction.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant containing the free tracer.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of TXB2 in the samples from the standard curve.
-
Conclusion
Both this compound and thromboxane synthase inhibitors effectively target the thromboxane A2 pathway, but through distinct mechanisms. This compound offers a direct and complete blockade of the TXA2 receptor, preventing signaling from all agonists that act on this receptor. Thromboxane synthase inhibitors, while reducing TXA2 production, may lead to an increase in other prostaglandins, which could have either beneficial or detrimental effects depending on the physiological context.
The available clinical data, although not from direct comparative trials, suggests that both classes of drugs have therapeutic potential in different disease areas. The choice between a thromboxane receptor antagonist and a thromboxane synthase inhibitor may ultimately depend on the specific pathophysiology of the disease being treated and the desired pharmacological profile. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two therapeutic approaches.
References
Head-to-Head Comparison: Ifetroban and Terutroban in Thromboxane Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent thromboxane A2/prostaglandin H2 (TP) receptor antagonists: Ifetroban and Terutroban. By examining their mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profiles, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and translational research.
Introduction
This compound and Terutroban are potent and selective antagonists of the thromboxane prostanoid (TP) receptor, a key player in the pathophysiology of a range of cardiovascular and inflammatory diseases.[1] By blocking the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), these drugs inhibit platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2][3] While both compounds share a common therapeutic target, their distinct chemical structures and pharmacological profiles warrant a detailed comparative analysis.
This compound , developed by Cumberland Pharmaceuticals, has been investigated for its therapeutic potential in various conditions, including Duchenne muscular dystrophy (DMD)-associated cardiomyopathy, aspirin-exacerbated respiratory disease, and systemic sclerosis.[4][5] Preclinical and clinical studies have highlighted its cardioprotective and anti-fibrotic effects.
Terutroban , developed by Servier, was primarily evaluated for the secondary prevention of ischemic events, particularly in patients with a history of stroke or transient ischemic attack. The large-scale PERFORM clinical trial provided valuable insights into its efficacy and safety profile compared to aspirin.
This guide will delve into the experimental data supporting the pharmacological characteristics of both molecules, presenting a clear, side-by-side comparison to aid in their evaluation for future research and development endeavors.
Mechanism of Action: Targeting the Thromboxane Receptor Signaling Pathway
Both this compound and Terutroban exert their effects by competitively antagonizing the TP receptor, a G-protein coupled receptor (GPCR). The binding of agonists like TXA2 to the TP receptor activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, degranulation, and aggregation, as well as vasoconstriction.
The Gα12/13 pathway activation leads to the stimulation of RhoGEFs, which in turn activate the small GTPase RhoA. This pathway is crucial for platelet shape change and smooth muscle contraction.
By blocking the TP receptor, this compound and Terutroban inhibit these signaling pathways, thereby preventing the physiological responses mediated by TXA2.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Terutroban based on available preclinical and clinical studies.
Table 1: Receptor Binding and In Vitro Efficacy
| Parameter | This compound | Terutroban | Reference |
| Receptor Binding Affinity (IC50) | High Affinity (Specific value not reported) | 16.4 nM | , |
| U46619-Induced Platelet Aggregation (IC50) | Potent inhibitor (Specific IC50 not reported) | Almost complete inhibition at 2.5, 5, and 10 mg daily doses | , |
Table 2: Preclinical Efficacy in Thrombosis Models
| Animal Model | Endpoint | This compound | Terutroban | Reference |
| Ferret (Myocardial Ischemia/Reperfusion) | Reduction in myocardial infarct size | Dose-dependent reduction (up to 56% at 0.3 mg/kg/h) | Not Reported | |
| Ferret (Abdominal Aorta Stenosis) | Inhibition of thrombotic cyclic flow reductions (CFRs) | Effective at doses producing >90% TP receptor blockade | Not Reported | |
| Rat (Ex vivo thrombosis) | Reduction in dense thrombus surface area | Not Reported | 58% reduction with 10 mg/day |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Terutroban | Reference |
| Route of Administration | Oral, Intravenous | Oral | , |
| Half-life (t1/2) | Not explicitly stated | 6-10 hours | |
| Metabolism | Major metabolite: this compound acylglucuronide | Primarily hepatic | , |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
U46619-Induced Platelet Aggregation Assay
This assay is a standard method to evaluate the potency of TP receptor antagonists.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound, Terutroban, or a vehicle control for a specified time at 37°C.
-
Aggregation Induction: The stable TXA2 analog, U46619, is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmittance through the PRP suspension is monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of platelet aggregation is quantified, and the concentration of the antagonist that inhibits aggregation by 50% (IC50) is calculated.
In Vivo Thrombosis Model (Ferret Abdominal Aorta Stenosis)
This model, often referred to as the Folts model, is used to evaluate the antithrombotic efficacy of compounds in vivo.
Protocol:
-
Animal Preparation: Ferrets are anesthetized, and the abdominal aorta is surgically exposed.
-
Stenosis and Injury: A stenosis is created by placing a constrictor around the aorta, and the endothelium is injured to promote thrombus formation.
-
Blood Flow Monitoring: An electromagnetic flow probe is placed around the aorta to continuously monitor blood flow. The formation and dislodgement of platelet-rich thrombi at the site of stenosis and injury lead to cyclical flow reductions (CFRs).
-
Drug Administration: this compound or a vehicle is administered intravenously.
-
Data Analysis: The frequency and severity of CFRs are recorded before and after drug administration to determine the antithrombotic effect of the compound.
Head-to-Head Summary and Future Directions
Both this compound and Terutroban are potent and selective TP receptor antagonists with demonstrated efficacy in preclinical and clinical settings.
Terutroban has been extensively studied in the context of secondary stroke prevention. The PERFORM trial, a large-scale clinical study, showed that Terutroban was not superior to aspirin in preventing major vascular events. However, in a smaller study, its antithrombotic activity was found to be superior to that of aspirin. The well-defined IC50 of 16.4 nM provides a clear benchmark for its in vitro potency.
Future research should aim to:
-
Conduct head-to-head in vitro and in vivo studies to directly compare the potency and efficacy of this compound and Terutroban.
-
Determine the binding kinetics (Kon and Koff rates) of both compounds to the TP receptor to better understand their duration of action.
-
Investigate the potential for synergistic effects when combined with other antiplatelet or anticoagulant agents.
This comprehensive comparison of this compound and Terutroban provides a valuable resource for researchers in the field of thrombosis, cardiovascular disease, and drug development. The provided data and experimental protocols can serve as a foundation for designing future studies to further elucidate the therapeutic potential of these TP receptor antagonists.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Terutroban and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Ifetroban's Specificity for the Thromboxane A2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ifetroban's performance with other thromboxane A2 (TP) receptor antagonists, supported by available experimental data. The focus is on validating the specificity of this compound for the TP receptor, a critical aspect for its therapeutic development and application.
Executive Summary
Comparative Analysis of TP Receptor Antagonists
To contextualize the specificity of this compound, its binding affinity for the TP receptor is compared with that of other known TP receptor antagonists. The following table summarizes the available quantitative data.
| Compound | Receptor | Species | Assay Type | Affinity Value (nM) |
| This compound (BMS-180,291) | TP | Human | [3H]SQ 29,548 Competition | Kd: 4.0 ± 1.0 |
| Ramatroban | TP | Human | [3H]SQ 29,548 Competition | IC50: 68 |
| Seratrodast | TP | - | - | - |
| SQ 29,548 | TP | Human | Radioligand Binding | Ki: 4.1 |
Note: A lower Kd, Ki, or IC50 value indicates a higher binding affinity. The lack of a complete, publicly available selectivity panel for this compound against all prostanoid receptors is a current limitation in definitively concluding its specificity through comparative quantitative data alone. However, functional assays have shown that at a concentration of 1 µM, this compound does not inhibit platelet aggregation induced by high concentrations of ADP or thrombin, suggesting selectivity over P2Y12 and PAR-1 receptors.
TP Receptor Signaling Pathway
The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand thromboxane A2 (TXA2), initiates a signaling cascade leading to various physiological responses, including platelet aggregation and smooth muscle contraction. The primary signaling pathways involve the activation of Gq/11 and G12/13 proteins.
Caption: TP receptor signaling cascade.
Experimental Protocols
The specificity of this compound for the TP receptor is determined using competitive radioligand binding assays. This technique measures the ability of a non-radiolabeled compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Competitive Radioligand Binding Assay for TP Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human TP receptor.
Materials:
-
Radioligand: [3H]SQ 29,548 (a selective TP receptor antagonist)
-
Test Compound: this compound (BMS-180,291)
-
Competitor (for non-specific binding): Unlabeled SQ 29,548
-
Receptor Source: Human platelet membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Human platelet membranes are prepared by homogenization and centrifugation of washed human platelets. The final pellet is resuspended in assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: The assay is performed in duplicate or triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add assay buffer, [3H]SQ 29,548 (at a concentration near its Kd), and the platelet membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]SQ 29,548, a high concentration of unlabeled SQ 29,548 (e.g., 10 µM), and the platelet membrane preparation.
-
Competitive Binding: Add assay buffer, [3H]SQ 29,548, varying concentrations of this compound, and the platelet membrane preparation.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Caption: Competitive radioligand binding assay workflow.
Conclusion
The available data strongly indicates that this compound is a potent antagonist of the TP receptor with high affinity. Its demonstrated lack of interference with other major platelet activation pathways at therapeutic concentrations further supports its selectivity. To definitively validate its specificity, a comprehensive binding assay against a panel of other prostanoid receptors would be required. The provided experimental protocol offers a robust framework for conducting such validation studies. The high affinity and selectivity of this compound for the TP receptor make it a valuable tool for researchers studying thromboxane-mediated signaling and a promising candidate for therapeutic interventions targeting TP receptor activation.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial of thromboxane receptor inhibition with this compound: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Ifetroban's Prostanoid Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ifetroban's binding affinity and functional activity at the thromboxane A2 (TP) receptor relative to other prostanoid receptors. The data presented herein is crucial for understanding the selectivity profile of this compound and its potential for off-target effects.
Executive Summary
This compound is a potent and highly selective antagonist of the thromboxane A2 (TP) receptor, also known as the prostaglandin H2 (PGH2) receptor.[1] It effectively inhibits platelet aggregation and vasoconstriction mediated by TP receptor activation. While extensively characterized for its high affinity for the TP receptor, a comprehensive analysis of its cross-reactivity with other prostanoid receptors—namely the prostaglandin D2 (DP), E2 (EP), F2α (FP), and prostacyclin (IP) receptors—is essential for a complete pharmacological profile. This guide summarizes the available quantitative data on this compound's receptor binding and functional antagonism, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The selectivity of this compound for the TP receptor over other prostanoid receptors is a key characteristic of its pharmacological profile. The following table summarizes the available quantitative data.
| Receptor | Ligand/Agonist | Assay Type | Species | Tissue/Cell Line | Parameter | Value (nM) |
| TP | U-46,619 | Platelet Shape Change | Human | Platelets | K(B) | 11 |
| TP | U-46,619 | Aorta Contraction | Rat | Aorta | K(B) | 0.6 |
| TP | Arachidonate | Platelet Aggregation | - | Platelets | IC(50) | 7 |
| TP | U-46,619 | Platelet Aggregation | - | Platelets | IC(50) | 21 |
| DP, EP, FP, IP | - | Binding/Functional Assays | - | - | - | No significant activity reported |
K(B) represents the equilibrium dissociation constant of a competitive antagonist, while IC(50) is the concentration of an inhibitor where the response is reduced by half.
Signaling Pathways and Experimental Workflow
To understand the context of these findings, it is important to visualize the signaling pathways of prostanoid receptors and the experimental workflows used to assess compound activity.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate distinct intracellular signaling cascades.
Caption: Prostanoid receptor signaling pathways and this compound's target.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. The workflow involves competing a radiolabeled ligand with an unlabeled test compound (e.g., this compound).
References
A Comparative Analysis of Ifetroban and Other Anti-Fibrotic Agents for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Ifetroban, an investigational anti-fibrotic agent, with the established treatments Pirfenidone and Nintedanib. The information is curated to assist researchers, scientists, and drug development professionals in understanding the current landscape of anti-fibrotic therapies. This analysis is based on available preclinical and clinical data, with a focus on idiopathic pulmonary fibrosis (IPF) as a primary indication.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approaches of this compound, Pirfenidone, and Nintedanib in combating fibrosis diverge significantly, targeting distinct molecular pathways implicated in the fibrotic cascade.
This compound , a potent and selective thromboxane A2/prostaglandin H2 receptor (TP receptor) antagonist, offers a novel mechanism of action.[1] By blocking the TP receptor, this compound interferes with a key signaling pathway involved in fibroblast activation, inflammation, and vasoconstriction, all of which contribute to the pathogenesis of fibrosis.[2]
Pirfenidone exerts its anti-fibrotic effects through a multifaceted and not fully elucidated mechanism. A primary mode of action is the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[3][4] Pirfenidone is also known to possess anti-inflammatory and antioxidant properties.[4]
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases. It competitively inhibits the ATP-binding pocket of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR). By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key effector cells in fibrosis.
Preclinical Efficacy: Head-to-Head in the Bleomycin Model
The bleomycin-induced lung fibrosis model is a widely used preclinical tool to evaluate the efficacy of anti-fibrotic agents. The following table summarizes the available quantitative data for this compound, Pirfenidone, and Nintedanib in this model.
| Agent | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Mouse | Not Specified | Demonstrated protective effects against lung fibrosis. |
| Pirfenidone | Mouse | Reduction in Lung Hydroxyproline Content | Significant reduction (p<0.01) at 35 and 49 days post-bleomycin. At day 15, a significant decrease in lung hydroxyproline levels was observed (221.1 ± 43.0 vs 278.0 ± 34.7 µ g/lung , p<0.01). |
| Pirfenidone | Rat | Reduction in Lung Hydroxyproline Content | Significant amelioration of the bleomycin-induced increase at days 14 (p<0.05) and 28 (p<0.01). |
| Nintedanib | Mouse | Reduction in Lung Collagen Content (Hydroxyproline) | Dose-dependent prevention of collagen deposition. |
| Nintedanib | Mouse | Reduction in Ashcroft Score | Pretreatment with nintedanib significantly reduced the Ashcroft score (2.4±1.4 vs 4.9±1.3, P<0.01). |
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
The clinical development of this compound for IPF is ongoing, with the "FIGHTING FIBROSIS" Phase 2 trial currently underway. The primary endpoint of this study is the change in Forced Vital Capacity (FVC). As this trial is not yet complete, clinical efficacy data for this compound in IPF is not yet available.
Pirfenidone and Nintedanib are both approved for the treatment of IPF and have demonstrated efficacy in slowing the rate of lung function decline.
| Agent | Clinical Trial | Primary Endpoint | Result |
| This compound | FIGHTING FIBROSIS (Phase 2) | Change in Forced Vital Capacity (FVC) | Data not yet available. |
| Pirfenidone | ASCEND (Phase 3) | Mean Decline in FVC Volume from Baseline to Week 52 | 235 mL in the pirfenidone group vs. 428 mL in the placebo group (absolute difference, 193 mL; relative difference, 45.1%; p<0.0001). |
| Pirfenidone | Pooled (CAPACITY & ASCEND) | Mean Change in FVC after 1 year | -216 ml in the pirfenidone group vs. -363 ml in the placebo group (P < 0.001). |
| Nintedanib | INPULSIS-1 (Phase 3) | Annual Rate of Decline in FVC | -114.7 mL/year in the nintedanib group vs. -239.9 mL/year in the placebo group (difference, 125.3 mL/year). |
| Nintedanib | INPULSIS-2 (Phase 3) | Annual Rate of Decline in FVC | -113.6 mL/year in the nintedanib group vs. -207.3 mL/year in the placebo group (difference, 93.7 mL/year). |
| Nintedanib | Pooled (INPULSIS) | Annual Rate of Decline in FVC | -113.6 mL/year with nintedanib vs. -223.5 mL/year with placebo. In patients with baseline FVC >90% predicted, the adjusted annual rate of decline in FVC was -91.5 mL/year with nintedanib and -224.6 mL/year with placebo. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are standardized protocols for key assays used in the preclinical evaluation of anti-fibrotic agents.
Bleomycin-Induced Lung Fibrosis in Mice
This model is the most common for studying pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis. The dose of bleomycin can vary between studies.
-
Treatment: The investigational drug (e.g., this compound, Pirfenidone, Nintedanib) or vehicle is administered, often starting at a specific time point before or after bleomycin instillation and continuing for a defined period (e.g., 14, 21, or 28 days).
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition (blue staining). The severity of fibrosis is often quantified using a scoring system, such as the Ashcroft score.
-
Biochemical Analysis: Lung tissue is homogenized to measure the hydroxyproline content, a major component of collagen and a quantitative marker of fibrosis.
-
Hydroxyproline Assay
This assay quantifies the total collagen content in a tissue sample.
-
Tissue Preparation: A known weight of lung tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed using a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids, including hydroxyproline.
-
Colorimetric Reaction: The hydrolyzed sample is reacted with Chloramine-T and then with a color reagent (e.g., Ehrlich's reagent), which produces a colored product in the presence of hydroxyproline.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of hydroxyproline is determined by comparison to a standard curve.
Masson's Trichrome Staining
This histological staining method is used to differentiate collagen from other tissue components.
-
Tissue Preparation: Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.
-
Nuclear Staining: The sections are stained with an iron hematoxylin solution (e.g., Weigert's hematoxylin) to stain the cell nuclei black or dark blue.
-
Cytoplasmic and Muscle Staining: The sections are then stained with a red acidic dye (e.g., Biebrich scarlet-acid fuchsin) to stain cytoplasm and muscle fibers red.
-
Collagen Staining: A solution of phosphomolybdic/phosphotungstic acid is applied to decolorize the collagen fibers, followed by staining with a blue or green aniline dye (e.g., Aniline Blue or Light Green) to specifically stain collagen.
-
Dehydration and Mounting: The stained sections are dehydrated through a series of alcohol grades, cleared with xylene, and mounted with a coverslip for microscopic examination.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
References
- 1. Stability or improvement in forced vital capacity with nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
A Comparative Guide to Ifetroban and ACE Inhibitor Combination Therapy: A Mechanistic and Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of complex cardiovascular diseases often necessitates a multi-pronged therapeutic approach. This guide provides a comprehensive comparison of ifetroban, a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist, and Angiotensin-Converting Enzyme (ACE) inhibitors. While clinical data on their direct combination is not yet available, this document synthesizes existing experimental data for each agent and explores the theoretical underpinnings for their potential synergistic effects in cardiovascular disease. We will delve into their distinct mechanisms of action, present available quantitative data from key studies, and provide detailed experimental protocols to aid in the design of future research.
Part 1: this compound - A Targeted Approach to Thromboxane Signaling
This compound is an orally bioavailable antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors.[1] By blocking these receptors, this compound disrupts downstream signaling pathways that lead to platelet activation and aggregation, as well as vascular constriction.[1] Its therapeutic potential has been investigated in various conditions, including hypertension, thrombosis, and, more recently, Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.[2][3][4]
Mechanism of Action: The this compound Signaling Pathway
This compound's primary mechanism involves the competitive inhibition of TP receptors, preventing the binding of its endogenous ligands, TxA2 and PGH2. This blockade mitigates a cascade of downstream effects, including the inhibition of phospholipase C (PLC) activation and subsequent reduction in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. The ultimate result is a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation, leading to reduced platelet aggregation and vasodilation.
Caption: this compound blocks the TP receptor, inhibiting downstream signaling.
Quantitative Data from Clinical and Preclinical Studies
Recent clinical trials have highlighted the potential of this compound in treating DMD-associated cardiomyopathy. The Phase 2 FIGHT DMD trial demonstrated a significant improvement in cardiac function in patients receiving high-dose this compound.
| Study | Model/Population | Treatment Group | Key Finding | Metric | Value |
| FIGHT DMD Phase 2 Trial | Patients with Duchenne Muscular Dystrophy | High-Dose this compound (300 mg/day) | Improved cardiac function | Change in Left Ventricular Ejection Fraction (LVEF) | +1.8% |
| FIGHT DMD Phase 2 Trial | Patients with Duchenne Muscular Dystrophy | Placebo | Decline in cardiac function | Change in LVEF | -1.5% |
| FIGHT DMD Phase 2 Trial | Patients with Duchenne Muscular Dystrophy | High-Dose this compound vs. Placebo | Overall improvement | LVEF | 3.3% |
| FIGHT DMD Phase 2 Trial | Patients with Duchenne Muscular Dystrophy | High-Dose this compound vs. Natural History Controls | Significant improvement | LVEF | 5.4% |
| Preclinical Study | Mouse models of Muscular Dystrophy (mdx/utrn, mdx/mTR, dSG KO) | This compound | Improved survival | Survival Rate | 100% |
| Preclinical Study | Mouse models of Muscular Dystrophy (mdx/utrn, mdx/mTR, dSG KO) | Untreated | Lower survival | Survival Rate | 43-90% |
Experimental Protocols: FIGHT DMD Clinical Trial (NCT03340675)
The FIGHT DMD trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with DMD.
Caption: Workflow of the Phase 2 FIGHT DMD clinical trial.
Part 2: ACE Inhibitors - Modulating the Renin-Angiotensin-Aldosterone System
ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. They act by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).
Mechanism of Action: The ACE Inhibitor Signaling Pathway
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effects.
Caption: ACE inhibitors block the conversion of Angiotensin I and prevent bradykinin degradation.
Quantitative Data from Preclinical Studies
The effects of ACE inhibitors on cardiac remodeling and hypertension have been extensively studied in animal models.
| Study | Model | Treatment | Key Finding | Metric | Value |
| Chiba et al. (2001) | Aortic-banded rats | High-dose imidapril (0.7 mg/kg/d) | Prevented cardiac hypertrophy and fibrosis | - | - |
| Chiba et al. (2001) | Aortic-banded rats | Low-dose imidapril (0.07 mg/kg/d) | Inhibited cardiac fibrosis only | - | - |
| Pinto et al. (1995) | Rats post-myocardial infarction | Early captopril treatment | Blocked left ventricular dilation | - | - |
| Mogensen et al. (2001) | Dahl salt-sensitive rats | Benazepril (10 mg/kg) + Valsartan (15 mg/kg) | Improved diastolic dysfunction and survival more than monotherapy | - | - |
Experimental Protocols: Aortic-Banding Model in Rats
This model is commonly used to induce pressure-overload cardiac hypertrophy and study the effects of various therapeutic interventions.
Caption: Experimental workflow for the aortic-banding model in rats.
Part 3: this compound and ACE Inhibitor Combination Therapy - A Hypothetical Framework
While direct experimental evidence is lacking, a combination of this compound and an ACE inhibitor presents a compelling therapeutic strategy based on their complementary mechanisms of action.
Rationale for Combination Therapy
-
Dual Blockade of Vasoconstrictor Pathways: ACE inhibitors reduce the production of angiotensin II, a potent vasoconstrictor, while this compound blocks the action of TxA2, another significant vasoconstrictor. This dual blockade could lead to more profound and sustained vasodilation and blood pressure reduction.
-
Anti-remodeling Effects: Both angiotensin II and TxA2 are implicated in pathological cardiac remodeling, including hypertrophy and fibrosis. By targeting both pathways, a combination therapy could offer enhanced protection against adverse cardiac remodeling in conditions like heart failure and post-myocardial infarction.
-
Distinct Anti-platelet and Anti-inflammatory Effects: this compound directly inhibits platelet aggregation, a key process in thrombosis. ACE inhibitors have been shown to have anti-inflammatory properties. Their combined use could provide comprehensive cardiovascular protection by addressing both thrombotic and inflammatory components of cardiovascular disease.
Caption: Logical relationship for the potential synergy of this compound and ACE inhibitors.
Conclusion and Future Directions
The available data strongly support the individual therapeutic benefits of this compound and ACE inhibitors in various cardiovascular contexts. While the direct combination of these agents has not been clinically evaluated, their distinct and complementary mechanisms of action provide a strong rationale for investigating their potential synergistic effects. Future preclinical and clinical studies are warranted to explore the efficacy and safety of this compound and ACE inhibitor combination therapy. Such research could lead to novel and more effective treatment strategies for a range of cardiovascular diseases, ultimately improving patient outcomes. This guide serves as a foundational resource to inform the design and execution of these critical future investigations.
References
- 1. neurologylive.com [neurologylive.com]
- 2. This compound reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a domain-selective ACE inhibitor in a mouse model of chronic angiotensin II-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Ifetroban: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective overview of Ifetroban and explores the current landscape of its evaluation in combination with other therapeutic agents. While preclinical and clinical data on this compound as a monotherapy are emerging, particularly in the context of Duchenne Muscular Dystrophy (DMD), publicly available data specifically detailing its synergistic effects with other drugs remains limited.
This compound: Mechanism of Action
This compound is an orally bioavailable antagonist of the thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptors. By blocking these receptors, this compound interferes with downstream signaling pathways that lead to platelet activation and aggregation, as well as vasoconstriction. This mechanism of action has positioned this compound for investigation in cardiovascular diseases and, more recently, for its potential anti-inflammatory and anti-fibrotic effects in other conditions.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound's mechanism of action.
Clinical Evaluation of this compound in Duchenne Muscular Dystrophy (DMD)
The most robust clinical data for this compound comes from the Phase 2 FIGHT DMD trial, which evaluated its efficacy as a monotherapy in patients with DMD-associated cardiomyopathy.
FIGHT DMD Phase 2 Clinical Trial Data
| Parameter | Placebo | Low-Dose this compound | High-Dose this compound |
| Number of Patients | 11 | 12 | 18 |
| Dosage | N/A | 100 mg/day | 300 mg/day |
| Primary Endpoint | Change in Left Ventricular Ejection Fraction (LVEF) from Baseline | Change in LVEF from Baseline | Change in LVEF from Baseline |
| Mean LVEF Change | -1.5% (±3.3) | Not Reported | +1.8% (±5.4) |
| Key Finding | The high-dose this compound group showed a statistically significant improvement in LVEF compared to the placebo group. |
The workflow of this pivotal clinical trial is outlined below.
Caption: FIGHT DMD clinical trial workflow.
Preclinical Rationale for this compound in DMD
The clinical investigation of this compound in DMD was preceded by preclinical studies in mouse models of the disease. These studies demonstrated that antagonism of the thromboxane receptor could reduce cardiomyopathy and improve survival. Specifically, in various mouse models of muscular dystrophy, this compound treatment was associated with improved cardiac function, reduced cardiac fibrosis, and normalized expression of genes associated with DMD pathology.
Evaluating Synergistic Effects: A Path Forward
The lack of published data on the synergistic effects of this compound with other drugs represents a significant knowledge gap and an opportunity for future research. To facilitate such investigations, a representative experimental protocol for assessing synergy in a preclinical setting is provided below. This protocol is a general template and would require optimization for specific drug combinations and disease models.
Hypothetical Experimental Protocol: Assessing Synergy of this compound with a Standard-of-Care Drug in a DMD Mouse Model
1. Objective: To determine if co-administration of this compound with a standard-of-care therapy (e.g., a glucocorticoid like Prednisolone) results in a synergistic improvement in cardiac function in a mouse model of DMD (e.g., mdx mice).
2. Experimental Groups:
- Group 1: Vehicle control
- Group 2: this compound alone
- Group 3: Standard-of-care drug alone
- Group 4: this compound + Standard-of-care drug
3. Methodology:
- Animal Model: Age-matched male mdx mice.
- Dosing: Administer drugs at a range of doses to establish dose-response curves for each agent individually and in combination.
- Treatment Duration: A chronic treatment paradigm (e.g., 8-12 weeks) is recommended to assess long-term effects on cardiac remodeling.
- Efficacy Endpoints:
- Echocardiography: Perform serial echocardiograms to measure LVEF, fractional shortening, and other cardiac function parameters.
- Histopathology: At the end of the study, harvest hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining) and inflammation.
- Biomarker Analysis: Measure relevant biomarkers of cardiac stress and damage in serum (e.g., NT-proBNP).
4. Synergy Analysis:
- The synergistic, additive, or antagonistic effects of the drug combination will be determined using established methods such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
Conclusion
This compound has shown promise as a monotherapy for the treatment of cardiomyopathy in DMD. However, the potential for synergistic effects when combined with other therapeutic agents remains largely unexplored. The experimental framework provided here offers a starting point for researchers to investigate these potential synergies, which could lead to the development of more effective combination therapies for DMD and other diseases where thromboxane receptor signaling plays a role. Further research in this area is critical to fully understand the therapeutic potential of this compound.
Comparative study of Ifetroban's effects in different animal species
A comprehensive analysis of the pharmacodynamic and pharmacokinetic properties of Ifetroban, a potent and selective thromboxane A2/prostanoid receptor (TPr) antagonist, reveals species-specific effects and highlights its therapeutic potential in cardiovascular and neuromuscular diseases. This guide synthesizes available preclinical data from studies in mice, rats, dogs, and ferrets, presenting a comparative overview of its action on platelet aggregation, vasoconstriction, and hemodynamic parameters.
This compound has been extensively studied for its ability to mitigate the pathological effects of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[1] By blocking the TPr, this compound effectively reverses TxA2-mediated processes, demonstrating therapeutic promise in conditions such as myocardial ischemia, hypertension, and Duchenne muscular dystrophy (DMD).[1][2]
Pharmacodynamic Effects: A Comparative Overview
The primary pharmacodynamic effects of this compound are the inhibition of platelet aggregation and the relaxation of vascular smooth muscle, leading to vasodilation. While direct comparative studies providing standardized metrics like IC50 and EC50 values across multiple species are limited in the publicly available literature, individual studies provide valuable insights into its efficacy in different animal models.
Inhibition of Platelet Aggregation
This compound has demonstrated potent anti-platelet aggregation activity. In ferrets, doses that effectively reduced myocardial infarct size also inhibited 99% of platelet TP receptors, as measured by the inhibition of the ex vivo platelet shape change response to the TPr agonist U-46,619.[3] In vitro studies on human and canine platelets have established the inhibitory capacity of various TPr antagonists on U-46,619-induced aggregation, although specific IC50 values for this compound were not detailed in the available abstracts.[4] One study indicated that this compound pre-treatment significantly lowered platelet activation in vitro compared to controls.
Table 1: Comparative Efficacy of this compound on Platelet Aggregation
| Animal Model | Agonist | Endpoint | This compound Concentration/Dose | Result | Citation |
| Ferret | U-46,619 | Platelet Shape Change (ex vivo) | 0.3 + 0.3 mg/kg/h (i.v.) | 99% inhibition of platelet TP receptors | |
| Human (in vitro) | U-46,619 | Platelet Aggregation | Not Specified | Pre-treatment reduced platelet-tumor cell adhesion by ~50% | |
| Canine (in vitro) | U-46,619 + Epinephrine | Platelet Aggregation | Not Specified | TPr antagonists show efficacy, specific this compound IC50 not provided. | |
| Mouse | Not Specified | Not Specified | Not Specified | Data not available in searched literature. | N/A |
| Rat | Not Specified | Not Specified | Not Specified | Data not available in searched literature. | N/A |
Note: Specific IC50 values for this compound-mediated inhibition of platelet aggregation across different species were not available in the searched literature.
Effects on Vasoconstriction
This compound effectively reverses vasoconstriction induced by TPr agonists. In a mouse model of Duchenne muscular dystrophy, this compound reduced U-46,619-mediated vasoconstriction in coronary arteries of both young and aged mdx mice, as well as in control mice. Studies in rats and rabbits have also shown that the TPr agonist U-46,619 induces dose-dependent vasoconstriction of pial arterioles. While these studies confirm the vasoconstrictor effect of TPr activation, specific EC50 values for this compound's reversal of this effect are not consistently reported across species.
Table 2: Comparative Efficacy of this compound on Vasoconstriction
| Animal Model | Vascular Bed | Agonist | Endpoint | This compound Concentration/Dose | Result | Citation |
| Mouse (mdx) | Coronary Artery | U-46,619 | Reversal of Vasoconstriction | Not Specified | Reduced U-46,619-mediated vasoconstriction | |
| Rat | Pial Arterioles | U-46,619 | Vasoconstriction | Not Applicable | Dose-dependent vasoconstriction (14.0 ± 0.5% max) | |
| Rabbit | Pial Arterioles | U-46,619 | Vasoconstriction | Not Applicable | Dose-dependent vasoconstriction (9.7 ± 1.3% max) | |
| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in searched literature. | N/A |
| Ferret | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in searched literature. | N/A |
Note: Specific EC50 values for this compound-mediated reversal of vasoconstriction across different species were not available in the searched literature.
Hemodynamic and Systemic Effects
Table 3: Comparative Hemodynamic and Systemic Effects of this compound
| Animal Model | Condition | This compound Dose/Administration | Key Findings | Citation |
| Dog | Myocardial Ischemia | 1 + 1 mg/kg/h (i.v.) | Reduced infarct size from 64 ± 5% to 39 ± 5% of the area at risk. No significant alterations in peripheral hemodynamics. | |
| Ferret | Myocardial Ischemia | 0.3 + 0.3 mg/kg/h (i.v.) | Reduced infarct size from 22 ± 2% to 15 ± 2% of the left ventricle. No significant alterations in peripheral hemodynamics. | |
| Mouse (DMD models) | Muscular Dystrophy | 25 mg/kg/day in drinking water | 100% survival rate compared to lower rates in untreated groups (43-90%). Improved cardiac output. | |
| Rat | Not Specified | 3 mg/kg (oral & i.v.) | Plasma terminal elimination half-life of ~8 hours. Absolute bioavailability of 25%. | |
| Dog | Not Specified | 1 mg/kg (oral & i.v.) | Plasma terminal elimination half-life of ~20 hours. Absolute bioavailability of 35%. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.
Wire Myography for Vasoconstriction Studies
This protocol is based on methodologies described for investigating vascular tone in isolated small arteries.
Objective: To assess the effect of this compound on the contractility of isolated arterial segments from different animal species.
Materials:
-
Isolated arterial segments (e.g., coronary, mesenteric) from the animal model of choice (e.g., mouse, rat).
-
Wire myograph system.
-
Physiological Saline Solution (PSS), typically Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.
-
Potassium Chloride (KCl) solution for assessing vessel viability.
-
Thromboxane A2 agonist (e.g., U-46,619).
-
This compound solution of desired concentrations.
-
Microdissection tools.
Procedure:
-
Vessel Dissection and Mounting:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2 mm segments.
-
Mount the arterial ring on the two wires of the wire myograph chamber filled with aerated PSS at 37°C.
-
-
Normalization and Equilibration:
-
Allow the mounted vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal active tension development. This typically involves stretching the vessel in a stepwise manner and measuring the force response to a standardized stimulus (e.g., KCl).
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the vessel by inducing contraction with a high-concentration KCl solution.
-
To check for endothelial integrity, pre-contract the vessel with an agonist (e.g., phenylephrine) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Experimental Protocol:
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
Pre-incubate the vessel with a specific concentration of this compound or vehicle for a defined period.
-
Generate a cumulative concentration-response curve to the TPr agonist U-46,619 by adding increasing concentrations of the agonist to the bath.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC50 values for U-46,619 in the presence and absence of this compound.
-
Ex Vivo Platelet Aggregation Assay
This protocol is a generalized procedure for measuring platelet aggregation in whole blood or platelet-rich plasma (PRP).
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a TPr agonist.
Materials:
-
Freshly drawn whole blood from the animal species of interest, collected in an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet aggregometer.
-
Agonist solution (e.g., U-46,619 or ADP).
-
This compound solution of desired concentrations.
-
Saline solution.
-
Pipettes and cuvettes for the aggregometer.
Procedure:
-
Blood Collection and Preparation:
-
Collect blood via venipuncture into tubes containing an anticoagulant.
-
For PRP preparation, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Aggregation Measurement:
-
Pipette a defined volume of PRP or whole blood into the aggregometer cuvettes.
-
Add a stir bar and place the cuvette in the heating block of the aggregometer at 37°C for a short incubation period.
-
Add the desired concentration of this compound or vehicle to the cuvette and incubate for a specified time.
-
Set the baseline (0% aggregation) with the PRP/whole blood sample and the 100% aggregation with PPP.
-
Add the platelet agonist (e.g., U-46,619) to initiate aggregation.
-
Record the change in light transmittance (for PRP) or impedance (for whole blood) over time, typically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation (%) for each condition.
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of this compound and calculate the concentration that inhibits 50% of the maximal aggregation induced by the agonist.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Thromboxane A2 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Wire Myography Studies.
References
- 1. This compound sodium: an effective TxA2/PGH2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Myocardial salvage efficacy of the thromboxane receptor antagonist this compound in ferrets and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ifetroban: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Ifetroban, a potent and selective thromboxane receptor antagonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides procedural, step-by-step guidance for the proper disposal of this compound waste generated during research and development activities. The primary principle is to manage all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and materials contaminated with it must not be done via standard trash or sewer systems[1][2][3]. Evaporation is also not an acceptable method of disposal. The following steps outline the correct procedure for managing this compound waste:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused or expired quantities, and any materials that have come into contact with it (e.g., contaminated labware, PPE, spill cleanup materials) as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent incompatible materials from mixing. Specifically, do not mix this compound waste with non-hazardous waste.
-
-
Waste Containment:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid. The container should be in good condition, free of cracks or rust.
-
The container must be kept closed at all times, except when adding waste.
-
Store liquid this compound waste in a container with secondary containment to mitigate spills.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must also include the full chemical name, "this compound," and a list of all components and their approximate concentrations if it is a mixed waste. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular trash.
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. Do not transport hazardous waste yourself.
-
Quantitative Data
No specific quantitative data for this compound disposal, such as concentration limits for drain disposal, were found in the available safety and disposal literature. All quantities of this compound waste should be treated as hazardous.
Experimental Protocols
The procedures outlined above are based on general best practices for laboratory chemical waste disposal and information from the this compound Safety Data Sheet. No specific experimental protocols for the disposal or neutralization of this compound were cited in the reviewed documents.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from working with this compound.
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Ifetroban
Essential Safety and Handling Guide for Ifetroban
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective thromboxane receptor antagonist. The following procedural guidance is intended to ensure a safe laboratory environment and maintain compliance with standard safety protocols.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified | Protects against splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-resistant Gloves | Impervious material (e.g., nitrile rubber) | Prevents skin contact and irritation.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Protective Suit | Recommended for large-scale handling or in case of spills. | ||
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved | Required when handling the solid form to avoid inhalation of dust.[2] |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid contact with skin and eyes.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
2. Preparation of Solutions:
-
All manipulations should be performed in a chemical fume hood.
-
Wear all recommended PPE.
-
If working with the solid form, handle carefully to minimize dust generation.
3. During Experimentation:
-
Keep the work area clean and organized.
-
Clearly label all containers with the compound name and any associated hazards.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
Unused this compound: Should be disposed of as hazardous chemical waste.
-
Contaminated Materials: Gloves, lab coats, pipette tips, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Disposal Methods:
-
Incineration: The preferred method for the disposal of this compound and contaminated materials is incineration at a licensed hazardous waste facility.
-
Landfill: Do not dispose of this compound in a landfill.
-
Sewer System: Do not dispose of this compound down the drain.
Always follow local, state, and federal regulations for hazardous waste disposal.
This compound's Mechanism of Action: Thromboxane Receptor Antagonism
This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, this compound inhibits the downstream signaling pathways that lead to these physiological effects. This mechanism is central to its investigation in various cardiovascular diseases and cancer metastasis.
Caption: this compound blocks the Thromboxane A2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to assess its biological activity.
Platelet-Tumor Cell Adhesion Assay
This in vitro assay is used to quantify the effect of this compound on the adhesion of platelets to tumor cells.
Materials:
-
Triple-Negative Breast Cancer (TNBC) cell line (e.g., MDA-MB-231)
-
Human platelets
-
This compound
-
Thromboxane receptor agonist (e.g., U46619)
-
CellTracker™ Green for labeling platelets
-
48-well plates
-
Phosphate-buffered saline (PBS)
-
10% Triton X-100
Procedure:
-
Culture MDA-MB-231 cells to 85-90% confluence in a 48-well plate.
-
Label human platelets with CellTracker™ Green according to the manufacturer's protocol.
-
Pre-treat the labeled platelets (5 x 10^7 in 100 µL of platelet-poor plasma) with one of the following conditions for 30 minutes at 37°C:
-
Vehicle control
-
U46619 (TPr agonist)
-
This compound
-
U46619 + this compound
-
-
Add the pre-treated platelets to the tumor cell cultures in the 48-well plate.
-
Incubate for 30 minutes to allow for platelet-tumor cell adhesion.
-
Gently wash the wells twice with PBS to remove unbound platelets.
-
Lyse the adhered platelets by adding 100 µL of 10% Triton X-100 to each well.
-
Transfer the lysate to a black 96-well plate and quantify the fluorescence using a plate reader to determine the extent of platelet adhesion.
Platelet Aggregation Assay using Impedance Aggregometry
This assay measures the ability of a thromboxane receptor antagonist to inhibit platelet aggregation in whole blood.
Materials:
-
Venous blood collected from healthy volunteers
-
Thromboxane receptor antagonist (e.g., terutroban, a compound with a similar mechanism to this compound)
-
Arachidonic acid (AA) as an aggregation agonist
-
Impedance aggregometer
-
Saline
Procedure:
-
Obtain venous blood from consenting participants.
-
For the antagonist treatment, incubate a sample of whole blood with the thromboxane receptor antagonist solution. A corresponding control sample should be incubated with saline.
-
Perform impedance aggregometry to measure platelet aggregation.
-
Induce aggregation by adding arachidonic acid (AA) to the blood samples. AA promotes aggregation through the production of thromboxane A2.
-
The impedance aggregometer will measure the change in electrical impedance as platelets aggregate on the electrodes.
-
Record and analyze the aggregation curves to determine parameters such as total aggregation (Area Under the Curve - AUC), peak aggregation, and rate of aggregation.
-
Compare the aggregation response between the antagonist-treated and control samples to determine the inhibitory effect of the compound. A significant attenuation in the aggregation response to AA in the presence of the antagonist indicates effective thromboxane receptor blockade.
References
- 1. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
